rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Description
Properties
IUPAC Name |
4-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-17-8-6-12(10-21-14(20)5-4-13(18)19)15(17)11-3-2-7-16-9-11/h2-3,7,9,12,15H,4-6,8,10H2,1H3,(H,18,19)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKSOUZGGAJEJ-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468456 | |
| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207282-59-4 | |
| Record name | rac-trans 3'-Hydroxymethylnicotine Hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded protocol for the synthesis of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate. As a compound of significant interest for the development of immunogens for nicotine antibodies, a robust and reproducible synthetic method is paramount. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction
rac-trans-3'-Hydroxymethylnicotine Hemisuccinate is a derivative of nicotine designed to serve as a hapten. When conjugated to a carrier protein, it can elicit an immune response, leading to the production of antibodies specific to nicotine. This approach is a cornerstone of therapeutic strategies aimed at treating nicotine addiction. The hemisuccinate linker provides a crucial carboxylic acid functionality, enabling covalent attachment to carrier proteins. The rac-trans stereochemistry refers to a racemic mixture of the trans diastereomer, which is often sufficient for initial immunological studies.
This guide details a two-part synthetic strategy:
-
Synthesis of the precursor alcohol, rac-trans-3'-Hydroxymethylnicotine, from cotinine.
-
Esterification of the precursor with succinic anhydride to yield the final hemisuccinate product.
Part 1: Synthesis of rac-trans-3'-Hydroxymethylnicotine
The synthesis of the key intermediate, rac-trans-3'-Hydroxymethylnicotine, is a multi-step process commencing from the readily available nicotine metabolite, cotinine. The strategy involves the introduction of a carboxyl group at the 3' position of the pyrrolidinone ring, followed by the reduction of both the lactam and the newly introduced carboxylic acid.
Step 1.1: Synthesis of rac-trans-3'-Carboxycotinine
The initial step involves the carboxylation of cotinine at the 3' position. This is achieved through deprotonation with a strong, non-nucleophilic base to form an enolate, which is then quenched with carbon dioxide.
Reaction Scheme:
Figure 1: Carboxylation of Cotinine.
Experimental Protocol:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq.) dropwise. Stir the solution for 30 minutes at -78 °C.
-
Enolate Formation: Dissolve cotinine (1.0 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete enolate formation.
-
Carboxylation: Add an excess of crushed dry ice (solid CO2) to the reaction mixture in one portion. The reaction is highly exothermic, so maintain vigorous stirring.
-
Quench and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Insights: The use of LDA, a strong, sterically hindered base, is critical to selectively deprotonate the 3' position of cotinine without competing nucleophilic attack at the carbonyl group. Quenching with CO2 introduces the carboxylic acid functionality. The trans stereochemistry is generally the thermodynamically favored product.
Step 1.2: Reduction of rac-trans-3'-Carboxycotinine to rac-trans-3'-Hydroxymethylnicotine
The second step involves the simultaneous reduction of the lactam (amide) and the carboxylic acid functionalities of rac-trans-3'-Carboxycotinine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is required for this transformation. Sodium borohydride (NaBH4) is generally not strong enough to reduce amides or carboxylic acids under standard conditions[1][2].
Reaction Scheme:
Figure 2: Reduction to the Target Alcohol.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4, excess, e.g., 3-4 eq.) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition of Reactant: Dissolve rac-trans-3'-Carboxycotinine (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (monitor by TLC).
-
Quench and Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH4 used. This procedure is crucial for the safe decomposition of excess LiAlH4 and results in a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washes.
-
Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of amine (e.g., triethylamine) to prevent tailing.
Causality and Insights: LiAlH4 is a potent source of hydride ions, capable of reducing both the amide bond of the pyrrolidinone ring and the carboxylic acid to the corresponding amine and primary alcohol, respectively. The specific work-up procedure is a well-established method for safely handling LiAlH4 quenches and simplifying product isolation.
Part 2: Synthesis of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate
The final step is the esterification of the primary alcohol of rac-trans-3'-Hydroxymethylnicotine with succinic anhydride to form the desired hemisuccinate. A mild and efficient method for this is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst[3][4][5][6]. This method is particularly well-suited for reactions that may be sluggish or require harsh conditions with other esterification protocols[5][7].
Reaction Scheme:
Figure 3: Steglich Esterification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve rac-trans-3'-Hydroxymethylnicotine (1.0 eq.), succinic anhydride (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (CH2Cl2).
-
Addition of Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 eq.) in anhydrous CH2Cl2 dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of CH2Cl2.
-
Extraction: Wash the filtrate sequentially with 0.5 M HCl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure hemisuccinate.
Causality and Insights: The Steglich esterification proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid (formed in situ from the anhydride and trace water or the alcohol) and DCC. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the alcohol. This mild procedure avoids the need for high temperatures or strongly acidic or basic conditions, which could lead to side reactions or degradation of the nicotine derivative.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purification Method |
| rac-trans-3'-Carboxycotinine | C11H12N2O3 | 220.23 | 50-70% | Column Chromatography (Silica Gel) |
| rac-trans-3'-Hydroxymethylnicotine | C11H16N2O | 192.26 | 60-80% | Column Chromatography (Silica Gel with Et3N) |
| rac-trans-3'-Hydroxymethylnicotine Hemisuccinate | C15H20N2O4 | 292.33 | 70-90% | Column Chromatography (Silica Gel) |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies in organic chemistry. The success of each step can be validated by in-process monitoring using Thin Layer Chromatography (TLC). The final product's identity and purity, confirmed by the analytical methods mentioned above, serve as the ultimate validation of the synthesis. For immunological applications, further characterization, such as conjugation efficiency to a carrier protein and subsequent antibody titer determination, will provide functional validation.
References
- Jacob, P., 3rd, Shulgin, A. T., & Benowitz, N. L. (1990). Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective. Journal of Medicinal Chemistry, 33(7), 1888–1891.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
-
Steglich Esterification. In Wikipedia. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). In Master Organic Chemistry. Retrieved from [Link]
-
Sodium Borohydride. In The Common Organic Chemistry. Retrieved from [Link]
-
Steglich Esterification. In Organic Chemistry Portal. Retrieved from [Link]
-
Succinic anhydride esterification won't go forward. In Chemistry Stack Exchange. Retrieved from [Link]
- S. S. Bari, et al. (2022).
- B. Neises and W. Steglich. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate". Organic Syntheses; Collected Volumes, vol. 7, p. 93.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]1]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 3'-Hydroxymethylnicotine Derivatives: A Field in Need of Exploration
For Immediate Release
[City, State] – January 12, 2026 – While the quest for novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs) continues to be a fertile ground for drug discovery, a comprehensive understanding of the mechanism of action for 3'-Hydroxymethylnicotine derivatives remains largely uncharted territory. Despite the critical role of nAChRs in a range of neurological and physiological processes, and the extensive research into various nicotine analogs, specific and detailed public data on the synthesis, binding affinities, and functional activities of 3'-Hydroxymethylnicotine and its related compounds are conspicuously absent from the current scientific literature. This knowledge gap presents both a challenge and a significant opportunity for researchers and drug development professionals.
Nicotinic acetylcholine receptors are ligand-gated ion channels that are pivotal in synaptic transmission in the central and peripheral nervous systems. Their modulation by various ligands can lead to therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The structure of nicotine has served as a scaffold for the development of a multitude of analogs, with modifications aimed at enhancing subtype selectivity, potency, and therapeutic efficacy while minimizing adverse effects.
Structure-activity relationship (SAR) studies on nicotine analogs have provided some foundational insights. It is generally understood that modifications to the pyrrolidine ring of the nicotine molecule can significantly influence its interaction with nAChRs. Studies on various pyrrolidine-substituted analogs suggest that substitutions at the 3'-position can lead to a decrease in binding potency. However, without specific data on 3'-hydroxymethyl and related derivatives, such as 3'-acyloxymethylnicotine, these remain general extrapolations.
A thorough investigation into the mechanism of action of 3'-Hydroxymethylnicotine derivatives would necessitate a multi-faceted approach, including:
-
Chemical Synthesis and Characterization: Development and optimization of synthetic routes to produce a series of 3'-hydroxymethylnicotine and 3'-acyloxymethylnicotine derivatives with high purity. This would involve detailed structural elucidation using techniques such as NMR and mass spectrometry.
-
In Vitro Pharmacological Profiling:
-
Receptor Binding Assays: To determine the binding affinities (Kᵢ values) of these derivatives for a panel of nAChR subtypes (e.g., α4β2, α7, α3β4). This would typically involve competitive radioligand binding assays using membranes from cells expressing specific nAChR subtypes.
-
Functional Assays: To characterize the functional activity of these compounds as agonists, partial agonists, or antagonists at various nAChR subtypes. This would involve techniques such as two-electrode voltage clamp electrophysiology in Xenopus oocytes or patch-clamp recordings in mammalian cell lines to measure ion channel gating, as well as functional assays measuring downstream signaling events like calcium influx. These studies would yield crucial data on potency (EC₅₀ or IC₅₀ values) and efficacy.
-
-
In Vivo Studies: To evaluate the physiological and behavioral effects of promising candidates in animal models. This could include assessing their impact on cognition, anxiety, depression, and addiction-related behaviors.
The lack of publicly accessible data in these areas hinders the ability to construct a detailed technical guide on the mechanism of action of 3'-Hydroxymethylnicotine derivatives. The scientific community would greatly benefit from research dedicated to this specific class of compounds. Such studies would not only fill a critical knowledge void but could also pave the way for the development of novel and more selective nAChR modulators with improved therapeutic profiles.
Until such dedicated research is conducted and published, any discussion on the mechanism of action of 3'-Hydroxymethylnicotine derivatives remains speculative and based on inferences from related but distinct nicotine analogs. The field awaits pioneering work to illuminate the pharmacological properties of this intriguing, yet poorly understood, class of compounds.
A Comprehensive Technical Guide to the Physicochemical Properties of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, a nicotine analog of interest in pharmaceutical research and development. In the absence of extensive published data for this specific molecule, this document serves as a detailed methodological framework for its characterization. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The guide covers the elucidation of chemical identity and structure, solid-state and solution-state characterization, and stability assessment. By synthesizing established analytical techniques with the underlying scientific principles, this whitepaper aims to be an authoritative resource for the comprehensive evaluation of this and similar pharmaceutical salt forms.
Introduction: The Critical Role of Salt Selection in Drug Development
The transformation of an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy in drug development to optimize its physicochemical and biopharmaceutical properties. The choice of the counter-ion can profoundly influence a drug's solubility, dissolution rate, stability, hygroscopicity, and manufacturability, without altering its intrinsic pharmacological activity.[1][2] Hemisuccinate esters are often employed to enhance the aqueous solubility of poorly soluble parent compounds, a critical factor for achieving desired bioavailability. This guide focuses on rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, a derivative of nicotine, and outlines the necessary experimental investigations to fully characterize this salt form for potential therapeutic applications. Understanding these properties is paramount for formulation development, ensuring product quality, and meeting regulatory requirements.
Chemical Identity and Structural Elucidation
A definitive confirmation of the chemical structure and purity of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate is the foundational step in its characterization. A combination of spectroscopic and chromatographic techniques is essential for an unambiguous assignment.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The proton NMR spectrum should show characteristic signals for the pyridine and pyrrolidine rings of the nicotine moiety, the hydroxymethyl group, and the succinate counter-ion. The integration of these signals should be consistent with the stoichiometry of the salt. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity of the atoms.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its elemental composition (C₁₅H₂₀N₂O₄).[5] Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands to be expected include those for the C=O of the ester and carboxylic acid groups of the hemisuccinate, as well as the characteristic vibrations of the aromatic pyridine ring.
Chromatographic Purity Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of the compound and for its quantification in subsequent experiments.[6][7][8][9]
Experimental Protocol: HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred to separate the API from potential impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, typically around 260 nm for nicotine analogs.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Solid-State Characterization
The solid-state properties of a pharmaceutical salt are critical for its handling, processing, and stability.
Melting Point
The melting point is a key indicator of the purity and identity of a crystalline solid.
Experimental Protocol: Capillary Melting Point Determination [10][11][12][13][14]
-
Sample Preparation: Finely powder the dry sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Heating Rate: Heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of a substance. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid. This is crucial for identifying different polymorphs, which can have different physicochemical properties.
Solution-State Characterization
The behavior of the compound in solution dictates its absorption and bioavailability.
Aqueous Solubility
Equilibrium solubility is a fundamental property that influences the dissolution rate and absorption of a drug.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [15][16][17][18]
-
Medium Preparation: Prepare buffers at different physiological pH values (e.g., 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as the HPLC method described in section 2.2.
Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration for pKa Determination [19][20][21][22][23]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region in the titration curve or by analyzing the first and second derivatives of the curve.
Stability Assessment
A stability-indicating method is essential to understand how the quality of the drug substance varies under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to demonstrate the specificity of the analytical method.
Experimental Protocol: Forced Degradation Studies [6][7][8][24]
-
Stress Conditions: Expose the compound (in solid state and in solution) to various stress conditions, including:
-
Acidic: e.g., 0.1 M HCl at 60 °C for 24 hours.
-
Basic: e.g., 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: e.g., 80 °C for 48 hours.
-
Photolytic: Expose to UV and visible light as per ICH guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.
-
Evaluation: The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Data Summary (Illustrative)
Due to the limited publicly available experimental data for rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, the following table presents a set of plausible, illustrative data that a researcher might expect to obtain.
| Physicochemical Parameter | Illustrative Value/Result |
| Chemical Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145-150 °C |
| Aqueous Solubility (37 °C) | |
| pH 1.2 | > 50 mg/mL |
| pH 4.5 | ~ 35 mg/mL |
| pH 6.8 | ~ 20 mg/mL |
| pKa | pKa₁: ~4.5 (Succinate), pKa₂: ~8.5 (Pyrrolidine N) |
| HPLC Purity | > 99.5% |
Visualizations
Chemical Structure
Caption: General workflow for the physicochemical characterization of a new pharmaceutical salt.
Experimental Setup for Solubility Determination
Caption: Schematic of the shake-flask method for equilibrium solubility determination.
Conclusion
While specific experimental data on rac-trans-3'-Hydroxymethylnicotine Hemisuccinate remains to be published, this technical guide provides a robust and comprehensive framework for its complete physicochemical characterization. By following the detailed protocols outlined for structural elucidation, solid-state analysis, solution-state behavior, and stability assessment, researchers can generate the critical data necessary for informed decision-making in the drug development process. The principles and methodologies described herein are broadly applicable to the characterization of other novel pharmaceutical salts, underscoring the importance of a systematic and thorough approach to understanding the fundamental properties of new chemical entities.
References
-
Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. [Link]
-
Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Stability indicating HPLC method development - a review. ResearchGate. [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Institutes of Health. [Link]
-
2.2.14. Melting point - capillary method. uspbpep.com. [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. UniTo. [Link]
-
Melting Point Determination / General Tests. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
-
Solid-state characterization of novel active pharmaceutical ingredients: Cocrystal of a salbutamol hemiadipate salt with adipic acid (2:1:1) and salbutamol hemisuccinate salt. CORA. [Link]
-
Solid-state characterization of novel active pharmaceutical ingredients: cocrystal of a salbutamol hemiadipate salt with adipic acid (2:1:1) and salbutamol hemisuccinate salt. PubMed. [Link]
-
USP 741 Melting Point or Range. Scribd. [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. National Institutes of Health. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]
-
Chapter 4 – Chemical properties of nicotine and other tobacco-related compounds. [Link]
-
A Study of Structure and Dynamics in Hydrated Active Pharmaceutical Ingredients. [Link]
-
Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. PDXScholar. [Link]
-
Physico-Chemical Properties of Nicotine and Nicotine-Bitterness Inhibitor Mixtures in Aqueous Solution and the Role of Water in their Taste. ResearchGate. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]
-
Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. [Link]
-
Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. ResearchGate. [Link]
-
Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Institutes of Health. [Link]
Sources
- 1. sci-hub.se [sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. ijtrd.com [ijtrd.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. thinksrs.com [thinksrs.com]
- 11. uspbpep.com [uspbpep.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. uspbpep.com [uspbpep.com]
- 14. scribd.com [scribd.com]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. scispace.com [scispace.com]
- 24. scispace.com [scispace.com]
The Analytical Standard: A Deep Dive into the Role of 3'-Hydroxymethylnicotine Hemisuccinate in Nicotine Metabolism Studies
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This technical guide serves as an in-depth resource for scientists engaged in the study of nicotine metabolism. It provides a detailed exploration of 3'-Hydroxymethylnicotine Hemisuccinate, a critical reference standard, and outlines its application in robust analytical methodologies. This document is designed to provide both the foundational knowledge and the practical insights necessary for designing and executing rigorous experiments in this field.
Introduction: The Imperative to Understand Nicotine's Metabolic Pathways
Nicotine, the principal psychoactive alkaloid in tobacco, undergoes complex and extensive metabolism, primarily in the liver. The study of these metabolic pathways is of paramount importance for several key reasons:
-
Pharmacological and Toxicological Assessment: The metabolic fate of nicotine is intrinsically linked to its pharmacological effects and the toxicity profile of its various metabolites.
-
Individual Variability in Response: Differences in metabolic rates, largely governed by genetic polymorphisms in metabolic enzymes, contribute significantly to inter-individual variations in smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies.
-
Biomarker Discovery: Nicotine metabolites serve as crucial biomarkers for quantifying tobacco exposure and for phenotyping enzyme activity, such as that of Cytochrome P450 2A6 (CYP2A6).
The primary metabolic route for nicotine is the C-oxidation pathway, leading to the formation of cotinine, which is then further metabolized to trans-3'-hydroxycotinine. The ratio of trans-3'-hydroxycotinine to cotinine is a widely accepted biomarker for the rate of nicotine metabolism. Accurate quantification of these metabolites is therefore essential, necessitating the use of high-purity, well-characterized analytical standards. 3'-Hydroxymethylnicotine Hemisuccinate serves as a key synthetic reference material for hydroxylated nicotine metabolites, enabling their precise measurement in complex biological matrices.
Physicochemical Profile of 3'-Hydroxymethylnicotine Hemisuccinate
3'-Hydroxymethylnicotine Hemisuccinate is a derivative of a nicotine metabolite where the hydroxyl group is esterified with succinic acid. This "hemisuccinate" modification enhances the compound's stability and solubility, making it an ideal analytical standard.
Table 1: Physicochemical Properties of 3'-Hydroxymethylnicotine Hemisuccinate
| Property | Value | Significance in Research Applications |
| Molecular Formula | C15H20N2O4 | Essential for calculating exact molar concentrations for standard solutions. |
| Molecular Weight | 292.33 g/mol | Critical for the accurate preparation of stock solutions and calibration standards by weight. |
| CAS Number | 1207282-59-4 | Provides a unique identifier for ensuring the correct chemical entity is being used.[1] |
| Appearance | Solid | Allows for precise weighing and handling for the preparation of analytical standards. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous solutions. | The hemisuccinate moiety generally improves aqueous solubility compared to the free base, facilitating its use in biological buffers and mobile phases for liquid chromatography. |
| Stability | Generally stable under standard laboratory storage conditions. | The stability of the nicotine metabolite ratio in biological samples has been demonstrated over time, suggesting the inherent stability of the analytes themselves under proper storage.[2][3][4] For long-term storage, it is recommended to store the solid compound and stock solutions at low temperatures (e.g., -20°C) to minimize degradation. |
Core Applications in Nicotine Metabolism Research
The principal application of 3'-Hydroxymethylnicotine Hemisuccinate is as a certified reference material for the accurate quantification of hydroxylated nicotine metabolites in various biological samples.
In Vitro Metabolism Studies: Elucidating Enzymatic Mechanisms
In vitro systems, such as human liver microsomes (HLMs), are indispensable tools for identifying the enzymes responsible for specific metabolic transformations. 3'-Hydroxymethylnicotine Hemisuccinate is crucial for developing and validating analytical methods to measure metabolite formation in these assays.
Experimental Workflow: CYP450 Phenotyping of Nicotine Metabolism
This workflow outlines a typical experiment to identify the specific CYP450 isozymes involved in nicotine hydroxylation.
Caption: Workflow for identifying CYP450 enzymes in nicotine metabolism.
Detailed Protocol: In Vitro Nicotine Incubation with Human Liver Microsomes
-
Preparation of Standard Curve:
-
Prepare a stock solution of 3'-Hydroxymethylnicotine Hemisuccinate in methanol.
-
Perform serial dilutions in a suitable buffer (e.g., 50% methanol in water) to create a series of calibration standards with concentrations spanning the expected range of the metabolite in the assay.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (typically 0.5-1.0 mg/mL final protein concentration), and nicotine at the desired concentration.
-
For inhibitor studies, include a specific CYP450 inhibitor in separate incubations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Sample Processing:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method. The standard curve prepared from 3'-Hydroxymethylnicotine Hemisuccinate is used to quantify the amount of the corresponding hydroxylated metabolite formed.
-
Table 2: Representative LC-MS/MS Parameters for Nicotine Metabolite Analysis
| Parameter | Typical Conditions |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 75 mm x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase A | Water with 0.15% formic acid[5] |
| Mobile Phase B | Methanol with 0.3% formic acid[5] |
| Gradient | A suitable gradient from a low to a high percentage of organic phase.[5] |
| Flow Rate | 0.30 mL/min[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 193.1 (for 3-hydroxycotinine, a related hydroxylated metabolite)[5] |
| Product Ion (m/z) | 80.1 (for 3-hydroxycotinine, a related hydroxylated metabolite)[5] |
Note: The exact mass transitions for 3'-Hydroxymethylnicotine would need to be determined empirically but would be analogous to other hydroxylated nicotine metabolites.
In Vivo Pharmacokinetic Studies: Characterizing Metabolite Disposition
3'-Hydroxymethylnicotine Hemisuccinate is essential for quantifying the formation and elimination of hydroxylated nicotine metabolites in preclinical and clinical pharmacokinetic studies.
Experimental Workflow: Rodent Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study of nicotine.
Detailed Protocol: Bioanalysis of Plasma Samples
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of 3'-Hydroxymethylnicotine Hemisuccinate in methanol.
-
Spike blank rodent plasma with known concentrations of the standard to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To an aliquot of plasma sample, standard, or QC, add an internal standard (ideally a stable isotope-labeled analog).
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Quantify the concentration of the hydroxylated metabolite in the unknown samples by interpolating their response against the calibration curve generated from the plasma standards.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentrations at each time point versus time.
-
Use pharmacokinetic software to calculate key parameters such as the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).
-
Conclusion
3'-Hydroxymethylnicotine Hemisuccinate is a vital tool for researchers in the fields of drug metabolism, toxicology, and pharmacology. Its use as a high-purity analytical standard is fundamental to the accurate and reproducible quantification of hydroxylated nicotine metabolites. The protocols and workflows outlined in this guide provide a framework for the application of this critical reagent in both in vitro and in vivo studies, ultimately contributing to a more comprehensive understanding of nicotine's complex metabolic fate.
References
- Toronto Research Chemicals. (n.d.). rac-trans-3'-Hydroxymethylnicotine Hemisuccinate.
- Dempsey, D., Tutka, P., Jacob, P., Allen, F., Schoedel, K., Tyndale, R. F., & Sellers, E. M. (2004). Stability of the nicotine metabolite ratio in ad libitum and reducing smokers. Cancer Epidemiology, Biomarkers & Prevention, 13(6), 1396–1400.
- Gubner, N. R., Benowitz, N. L., & St. Helen, G. (2018). Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. Nicotine & Tobacco Research, 20(5), 586–590.
- Toronto Research Chemicals Inc. (n.d.). About Us.
- Liu, A., Zhang, Y., & Wang, Y. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application.
- Ho, M. K., Mwenifumbo, J. C., Al Koudsi, N., & Tyndale, R. F. (2008). Stability of the nicotine metabolite ratio in ad libitum and reducing smokers. Cancer Epidemiology, Biomarkers & Prevention, 17(6), 1396–1400.
Sources
- 1. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate | 1207282-59-4 [m.chemicalbook.com]
- 2. Stability of the Nicotine Metabolite Ratio in Ad Libitum and Reducing Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of the nicotine metabolite ratio in smokers of progressively reduced nicotine content cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to rac-trans-3'-Hydroxymethylnicotine Hemisuccinate: A Novel Hapten for Nicotine Biomarker Development
Executive Summary: The accurate assessment of nicotine exposure is critical for clinical diagnostics, smoking cessation programs, and public health research. While cotinine has long been the gold standard biomarker, the development of more nuanced immunological assays requires specific haptens for antibody production. This guide details the scientific rationale, synthesis, and application of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, a key derivative for creating immunogens to produce antibodies against nicotine and its metabolites. We explore the metabolic basis for selecting 3'-hydroxymethylnicotine as a target and provide a technical overview of the analytical methods used for its quantification.
The Evolving Landscape of Nicotine Biomarkers
The quantification of nicotine exposure is fundamental to understanding tobacco use and its health consequences.[1] For decades, cotinine, the primary metabolite of nicotine, has been the preferred biomarker due to its longer half-life compared to the parent compound.[1][2] However, a more detailed picture of nicotine metabolism can provide deeper insights into individual differences in smoking behavior, addiction susceptibility, and cancer risk.[2][3]
Beyond Cotinine: The Value of Minor Metabolites
Nicotine metabolism is a complex process primarily mediated by the cytochrome P450 enzyme system, particularly CYP2A6.[3][4][5] This enzyme converts nicotine to cotinine, and further metabolizes cotinine to other compounds, including trans-3'-hydroxycotinine (3HC).[3][4] The ratio of 3HC to cotinine (the Nicotine Metabolite Ratio, or NMR) is now a widely used phenotypic biomarker for CYP2A6 activity, helping to classify individuals as slow, normal, or fast metabolizers of nicotine.[3][6][7] This classification has significant implications for tailoring smoking cessation therapies.[4][8]
This focus on metabolic pathways highlights the utility of exploring other nicotine metabolites. trans-3'-Hydroxymethylnicotine is another such metabolite, formed through the hydroxylation of the N-methyl group of nicotine. While less abundant than cotinine, its unique structure presents an opportunity for developing highly specific antibodies that can be used in targeted immunoassays.
The Metabolic Pathway
The metabolic conversion of nicotine is a critical process that dictates the half-life and clearance of the compound. The CYP2A6 enzyme, located primarily in the liver, is responsible for approximately 90% of nicotine's initial metabolism.[3] The pathway leading to the formation of key metabolites is illustrated below.
The Hapten Concept: Enabling Immunological Detection
Small molecules like nicotine and its metabolites are generally not immunogenic on their own; they cannot induce an immune response. To produce antibodies against them, they must first be chemically coupled to a larger carrier molecule, typically a protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). In this context, the small molecule is called a hapten .[9]
The Role of Hemisuccinate Derivatization
A critical step in creating a hapten is to introduce a reactive functional group that can be used to link it to the carrier protein. rac-trans-3'-Hydroxymethylnicotine possesses a primary alcohol group, which is not ideal for direct conjugation.
This is where derivatization with succinic anhydride to form a hemisuccinate ester is employed. This reaction converts the hydroxyl group into a carboxylic acid. The terminal carboxyl group of the hemisuccinate linker can then be readily coupled to primary amine groups (e.g., from lysine residues) on the carrier protein using standard carbodiimide chemistry (e.g., EDC/NHS).
The resulting molecule, rac-trans-3'-Hydroxymethylnicotine Hemisuccinate , is an ideal hapten for producing antibodies specific to the 3'-hydroxymethylnicotine structure.[10][11]
Analytical Methodologies for Quantification
While the hemisuccinate derivative is crucial for immunoassay development, the gold standard for quantitative analysis of nicotine and its metabolites in biological fluids remains Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8][12][13]
Gold Standard: LC-MS/MS Quantification
LC-MS/MS offers unparalleled sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes in a single run.[4][8][14] This is particularly useful for determining the Nicotine Metabolite Ratio (NMR).[3][6]
Table 1: Comparison of Nicotine Biomarkers
| Biomarker | Typical Half-Life | Primary Use | Common Biofluid |
| Nicotine | ~2 hours | Immediate exposure | Plasma, Saliva |
| Cotinine | ~16-20 hours | Standard exposure biomarker[1] | Plasma, Urine, Saliva |
| trans-3'-Hydroxycotinine | ~6-7 hours[7] | NMR calculation for CYP2A6 phenotyping[7] | Plasma, Urine |
| 3'-Hydroxymethylnicotine | Variable | Research, specific immunoassay target | Urine |
Sample Preparation and LC-MS/MS Protocol
The following is a generalized protocol for the extraction and analysis of nicotine metabolites from human serum or plasma, based on established methodologies.[12][13]
Objective: To quantify nicotine, cotinine, and trans-3'-hydroxycotinine in human serum.
Materials:
-
Human serum samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Formate
-
Formic Acid
-
Internal Standards (IS): Deuterated analogs (e.g., Cotinine-d3, 3HC-d3)
-
Centrifuge, Nitrogen evaporator
-
LC-MS/MS system with ESI source
Protocol Steps:
-
Sample Spiking: To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard mixture. Vortex briefly.
-
Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the sample.[12] Vortex vigorously for 1 minute to precipitate proteins.
-
Rationale: Acetonitrile is a highly effective solvent for disrupting the hydration shell around proteins, causing them to aggregate and precipitate out of solution, thereby releasing the analytes into the supernatant.
-
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[12]
-
Rationale: This step concentrates the analytes and allows for reconstitution in a solvent that is compatible with the initial mobile phase of the LC method, improving chromatographic peak shape.
-
-
Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[12] Vortex and transfer to an autosampler vial.
-
LC-MS/MS Analysis:
-
Column: A C18 or Phenyl-Hexyl column is typically used.[13]
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in Methanol with 0.1% Formic Acid.
-
Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute analytes of varying polarities.
-
Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
-
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction for each target molecule, filtering out background noise.
-
Validation Parameters: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established bioanalytical guidelines.[14] Published methods report LOQs in the range of 0.02 to 0.5 ng/mL for these metabolites in plasma and serum.[8][12]
Conclusion and Future Directions
rac-trans-3'-Hydroxymethylnicotine Hemisuccinate serves as a specialized but critical chemical tool. Its primary application is not as a direct biomarker for routine analysis, but as a hapten essential for the development of novel immunoassays.[10][11] These assays can be designed for high-throughput screening or for specific detection of nicotine metabolites that may not be covered by standard cotinine tests. By enabling the production of specific antibodies, this compound allows researchers to create new diagnostic tools that can further unravel the complexities of nicotine metabolism and its impact on human health. Future work may focus on developing monoclonal antibodies with even higher affinity and specificity, leading to more sensitive and robust point-of-care testing devices.
References
-
Murphy, S. E., et al. (2013). Cotinine and trans 3'-hydroxycotinine in dried blood spots as biomarkers of tobacco exposure and nicotine metabolism. Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]
-
Benowitz, N. L., et al. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Journal of Chromatography B. Available at: [Link]
-
Benowitz, N. L., et al. (2002). Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology. Available at: [Link]
-
Tanner, J. A., et al. (2015). Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
Jacob, P., et al. (1990). Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Zoubi, M., et al. (2023). Metabolism of nicotine to its main metabolites cotinine and trans-3... ResearchGate. Available at: [Link]
- Hama, T., et al. (1982). Immunochemical assay reagent for the determination of haptens, and assay method therewith. Google Patents (US4341758A).
-
Tanner, J. A., et al. (2015). Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
Jacob, P., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of Chromatography B. Available at: [Link]
-
Shulgin, A. T., & Jacob, P. (1990). A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. Chemical Research in Toxicology. Available at: [Link]
-
Lu, X. (2021). Analysis of Nicotine Metabolites in Three Ethnic Groups. University Digital Conservancy, University of Minnesota. Available at: [Link]
-
Renner, B., et al. (1984). Preparation of 11 alpha-hemisuccinyl-progesterone for immunological purposes and structural determination of the hapten. The Journal of Steroid Biochemistry. Available at: [Link]
-
Li, X., et al. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. National Institutes of Health (PMC). Available at: [Link]
-
Mallock, N., et al. (2020). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS. ResearchGate. Available at: [Link]
-
Ziv, O., et al. (2016). The effect of haptens on protein-carrier immunogenicity. National Institutes of Health (PMC). Available at: [Link]
-
BEVITAL AS (n.d.). Trans-3'-hydroxycotinine. BEVITAL AS. Available at: [Link]
-
Wehmeyer, K. R., et al. (1986). Electrochemical investigation of hapten-antibody interactions by differential pulse polarography. Journal of Immunological Methods. Available at: [Link]
-
Kalogris, C., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Cotinine and trans 3'-hydroxycotinine in dried blood spots as biomarkers of tobacco exposure and nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]
- 8. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate [cymitquimica.com]
- 12. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Stability Assessment of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro stability of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), offering a robust approach to characterizing the stability profile of this nicotine derivative.
Introduction: Understanding the Molecule and the Imperative of Stability Testing
rac-trans-3'-Hydroxymethylnicotine Hemisuccinate is a derivative of nicotine, a class of compounds with significant pharmacological interest. Its chemical structure (C15H20N2O4) features a hemisuccinate ester linkage, a critical determinant of its stability in biological systems.[1][2][3][4] In early-stage drug discovery, a thorough understanding of a compound's in vitro stability is paramount. It provides crucial insights into its likely in vivo behavior, including its half-life, bioavailability, and potential for metabolic clearance. For a compound like rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, which may be investigated for various therapeutic applications or as a tool for generating antibodies to nicotine, characterizing its stability is a foundational step.[1]
This guide will focus on two primary facets of in vitro stability: metabolic stability in the presence of liver enzymes and chemical stability in plasma. These assessments help to identify potential liabilities in the molecular structure, guiding further development and optimization.
Predicted Degradation Pathways: A Mechanistic Perspective
The chemical structure of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate suggests two primary routes of in vitro degradation:
-
Enzymatic Hydrolysis of the Hemisuccinate Ester: Ester-containing compounds are particularly susceptible to hydrolysis by carboxylesterases, which are abundant in plasma and liver microsomes.[5][6][7][8] This enzymatic cleavage would release 3'-Hydroxymethylnicotine and succinic acid. The rate of this hydrolysis is a key parameter to determine, as it will dictate the systemic exposure to the parent compound and the rate of formation of its primary metabolite.
-
Oxidative Metabolism of the Nicotine Core: The nicotine-like core of the molecule is a likely substrate for cytochrome P450 (CYP) enzymes, primarily located in the liver.[9][10] The major enzyme responsible for nicotine metabolism in humans is CYP2A6, which catalyzes the formation of cotinine.[9][10] Similar oxidative metabolism can be anticipated for rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, potentially at the pyrrolidine ring.
The interplay of these two pathways will define the overall in vitro stability of the molecule.
Experimental Protocols for In Vitro Stability Assessment
A multi-faceted experimental approach is necessary to comprehensively evaluate the in vitro stability of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate. The following sections detail the protocols for plasma stability and liver microsomal stability assays.
Plasma Stability Assay
Objective: To determine the rate of hydrolysis of the hemisuccinate ester in the presence of plasma enzymes.
Rationale: Plasma contains a variety of esterases that can rapidly cleave ester bonds.[5][6][7] This assay is critical for understanding the stability of the compound in circulation and for interpreting data from other in vitro and in vivo studies.[11]
Experimental Workflow:
Caption: Workflow for the plasma stability assay.
Detailed Protocol:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate in dimethyl sulfoxide (DMSO).
-
Incubation: In a 96-well plate, incubate the test compound at a final concentration of 1 µM with plasma (human, rat, mouse, etc.) at 37°C.[6][11] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[5][6]
-
Reaction Termination: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[5][12] This step also serves to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[5][12]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][12]
-
Data Analysis: Determine the half-life (t1/2) of the compound in plasma by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of degradation.
Data Presentation:
| Time (minutes) | % Remaining (Mean ± SD) |
| 0 | 100 |
| 5 | |
| 15 | |
| 30 | |
| 60 | |
| 120 | |
| Half-life (t1/2) | [Calculated Value] |
Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of the compound in the presence of liver microsomal enzymes, primarily cytochrome P450s.[13][14][15]
Rationale: The liver is the primary site of drug metabolism.[15] Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model to predict hepatic clearance.[13][15][16]
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol:
-
Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Also, prepare a suspension of liver microsomes (from human, rat, mouse, etc.) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14]
-
Pre-incubation: In a 96-well plate, pre-incubate the test compound (e.g., 1 µM final concentration) with the liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.[14][17]
-
Initiate Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration e.g., 1 mM).[14][15] Include a control incubation without NADPH to assess non-NADPH dependent degradation.[14][17]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15][17]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent with an internal standard.[15][17]
-
Centrifugation: Centrifuge the samples to pellet the microsomes.[15]
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[14][17]
Data Presentation:
| Time (minutes) | % Remaining (+NADPH) | % Remaining (-NADPH) |
| 0 | 100 | 100 |
| 5 | ||
| 15 | ||
| 30 | ||
| 45 | ||
| 60 | ||
| Half-life (t1/2) | [Calculated Value] | [Calculated Value] |
| Intrinsic Clearance (CLint) | [Calculated Value] | N/A |
Analytical Methodology: The Role of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[18][19] For the analysis of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate and its potential metabolites, a robust LC-MS/MS method should be developed and validated.
Key Method Development Considerations:
-
Chromatographic Separation: A reversed-phase C18 column is a common starting point for separating nicotine-related compounds.[18][19] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[18][19]
-
Mass Spectrometry Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This provides high selectivity and reduces background noise.
-
Internal Standard: The use of a suitable internal standard is crucial for accurate quantification. An ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.[18]
Interpretation of Results and Further Steps
The data generated from these in vitro stability assays will provide a comprehensive profile of the stability of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate.
-
High Plasma Instability: A short half-life in plasma would indicate rapid hydrolysis of the hemisuccinate ester. This may be desirable if the compound is intended as a pro-drug of 3'-Hydroxymethylnicotine. If the intact compound is the desired active entity, formulation strategies to protect the ester linkage may be necessary.
-
High Microsomal Instability: A short half-life in the presence of liver microsomes suggests that the compound is readily metabolized by hepatic enzymes. This would predict a high first-pass metabolism and rapid clearance in vivo.
-
Stability in the Absence of NADPH: Degradation in the absence of NADPH in the microsomal assay could indicate hydrolysis by microsomal esterases or instability under the assay conditions.
The results of these studies will guide the next steps in the development of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, which may include lead optimization to improve stability, selection of appropriate species for in vivo studies, and the design of formulation strategies.
References
- AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
- CymitQuimica. (n.d.). rac-trans 3'-Hydroxymethylnicotine Hemisuccinate.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Cyprotex. (n.d.). Microsomal Stability.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Guidechem. (n.d.). This compound N-Hydroxysuccinimide Ester 1207282-60-7.
- Pentel, P. R., et al. (2018). The nicotine-degrading enzyme NicA2 reduces nicotine levels in blood, nicotine distribution to brain, and nicotine discrimination and reinforcement in rats. Neuropsychopharmacology, 43(8), 1736-1744.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Wang, C., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
- Biosynth. (n.d.). rac-trans 3′-Hydroxymethylnicotine Hemisuccinate.
- ChemicalBook. (n.d.). rac-trans-3'-Hydroxymethylnicotine hemisuccinate.
- ChemicalBook. (n.d.). This compound | 1207282-59-4.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
- Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat.
- Cyprotex. (n.d.). Plasma Stability.
- Yu, H., et al. (2015). Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1. Applied and Environmental Microbiology, 81(1), 272-281.
- Găman, M.-A., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10888.
- ResearchGate. (n.d.). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
- OAText. (2018). Nicotine degradation in smokers: will a new and potent enzymatic approach work where nicotine vaccines have failed?
- Domainex. (n.d.). Plasma Stability Assay.
- Gahlaut, A., & Gothwal, A. (2013). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine.
- El-Hellani, A., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules, 23(8), 2038.
- ResearchGate. (n.d.). Validation and application of a method for the determination of nicotine and five major metabolites in smokers' urine by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
- Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816.
- Jarho, P., et al. (2010). Preparation and Characterization of Inclusion Complexes of a Hemisuccinate Ester Prodrug of Δ9-Tetrahydrocannabinol with Modified Beta-Cyclodextrins. The AAPS Journal, 12(3), 324-333.
- Shigenaga, M. K., et al. (1993). In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid. Chemical Research in Toxicology, 6(3), 333-343.
- Sener, A., & Malaisse, W. J. (1995). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. Biochemical and Molecular Medicine, 55(2), 131-137.
- Nagai, J., et al. (1988). Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters. Journal of Pharmacobio-Dynamics, 11(11), 766-775.
- Nakayama, H., et al. (1995). In vitro-in vivo correlations of human (S)-nicotine metabolism. Drug Metabolism and Disposition, 23(1), 123-129.
- Lee, D. W., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Scientific Reports, 9(1), 1641.
- da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465.
- Ebling, W. F., et al. (1980). Hydrolysis of methylprednisolone hemisuccinate to methylprednisolone by a nonspecific carboxylesterase.
- Garrett, E. R. (1962). The Solvolysis of 21-Hydrocortisone Esters and Hemiesters. Journal of Medicinal Chemistry, 5(1), 112-120.
- Chocholouš, P., et al. (2014). Novel approach to the preparation of hemisuccinates of steroids bearing tertiary alcohol group. Steroids, 87, 84-89.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Kumar, S., & S. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. In Mass Spectrometry in Drug Discovery and Development. IntechOpen.
- Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29-64.
- Kuchar, M., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences, 69(5), 1799-1814.
- Gmunder, F. K., & L. (1990). Hydrolysis of 2'-esters of erythromycin. Journal of Antimicrobial Chemotherapy, 25(5), 781-790.
- Higuchi, T., & L. (1953). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*.
Sources
- 1. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. rac-trans-3'-Hydroxymethylnicotine hemisuccinate [chemicalbook.com]
- 4. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate | 1207282-59-4 [m.chemicalbook.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
discovery and isolation of novel nicotine derivatives
An In-Depth Technical Guide to the Discovery and Isolation of Novel Nicotine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Tobacco Leaf
Nicotine, a tertiary amine composed of a pyridine and a pyrrolidine ring, is the principal alkaloid in the Nicotiana genus of plants.[1] Its profound effects on the central nervous system, mediated primarily through the activation of nicotinic acetylcholine receptors (nAChRs), have made it one of the most studied psychoactive compounds.[2][3] While notorious for its role in tobacco addiction, the therapeutic potential of modulating nAChRs is vast, with implications for neurodegenerative disorders like Parkinson's and Alzheimer's disease, schizophrenia, and anxiety.[4][5][6][7] This has spurred significant interest in the discovery of novel nicotine derivatives.
The goal is to develop new chemical entities with enhanced properties: greater selectivity for specific nAChR subtypes, improved pharmacokinetic profiles, reduced toxicity, and novel mechanisms of action.[5] This guide provides a comprehensive overview of the modern workflow for the discovery, synthesis, isolation, and characterization of these novel derivatives, intended for researchers and drug development professionals in the field.
Part 1: Strategies for the Discovery of Novel Nicotine Derivatives
The quest for new nicotine derivatives begins with a strategic approach to identify lead compounds. This can be broadly categorized into rational design, library screening, and exploration of natural diversity.
Rational Drug Design and Synthesis
This approach leverages the known structure-activity relationships (SAR) of nicotine and its interaction with nAChRs. By systematically modifying the nicotine scaffold, chemists can fine-tune its pharmacological properties.
-
Causality of Experimental Choices: The core principle is to make targeted chemical modifications to either the pyridine or pyrrolidine ring to alter receptor affinity, selectivity, and efficacy. For instance, substitutions on the pyridine ring can influence the molecule's electronic properties and hydrogen-bonding capabilities, which are critical for receptor interaction.[4] Similarly, modifications to the pyrrolidine ring can impact the stereochemistry and conformational flexibility of the ligand.
-
Synthetic Methodologies: A multitude of synthetic routes exist. A common strategy involves the cyclization of 1-(3-pyridinyl)-diol derivatives to form the pyrrolidine or piperidine ring of nicotine and anabasine analogues, respectively.[5] This provides a versatile platform for introducing diversity. Other novel approaches use chiral resolving agents, such as (S)-Ibuprofen, to achieve enantiomerically pure synthesis, which is crucial as nAChRs often exhibit stereoselectivity.[8]
Experimental Protocol: General Synthesis of a Nicotine Analogue
This protocol is a generalized example based on the cyclization of a diol derivative.[5]
-
Preparation of Hydroxy Ketone: To a stirred solution of 3-bromopyridine in anhydrous ether at -78°C, add n-BuLi dropwise. After stirring, add a solution of an appropriate lactone (e.g., γ-butyrolactone) in ether. Allow the reaction to proceed overnight at room temperature. Quench with brine and extract the product with n-BuOH.
-
Reduction to Diol: Reduce the resulting hydroxy ketone to its corresponding diol using a reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Mesylation: Dissolve the diol in anhydrous dichloromethane with triethylamine (Et₃N) under a nitrogen atmosphere and cool to 0°C. Add methanesulfonyl chloride (MsCl) dropwise. This converts the hydroxyl groups into good leaving groups (mesylates).
-
Cyclization: The mesylated intermediate is then cyclized, often with the addition of a nitrogen source (if not already present), to form the pyrrolidine ring, yielding the final nicotine analogue.
-
Purification: The crude product is purified using column chromatography (detailed in Part 2).
High-Throughput Screening (HTS)
For discovering compounds with entirely new scaffolds, HTS of large chemical libraries is employed. This involves testing thousands to millions of compounds for their ability to interact with nAChRs.
-
Assay Implementation: Modern HTS relies on cell-based assays that report on receptor activation. A widely used method is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentrations upon receptor activation.[9] Cells (e.g., HEK293) are engineered to express specific nAChR subtypes, such as the α7 or α4β2 receptors.[9][10] This allows for the rapid identification of agonists, which trigger a calcium influx, and positive allosteric modulators (PAMs), which enhance the response to a natural agonist like acetylcholine.[9][11]
Part 2: The Isolation and Purification Workflow
Whether a derivative is synthesized in the lab or extracted from a natural source, it exists in a complex mixture. A robust purification workflow is essential to isolate the compound of interest in a pure form suitable for characterization and biological testing.
Extraction
-
From Synthetic Reactions: The first step is typically a liquid-liquid extraction to separate the product from reagents, solvents, and byproducts.[12]
-
From Natural Products: For natural alkaloids, methods like sonication in an appropriate solvent (e.g., chloroform or diethyl ether) can be used to extract compounds from plant material, such as tobacco leaves.[13]
Chromatographic Purification
Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Column Chromatography: This is often the first-pass purification step for synthetic reactions. A slurry of silica gel (stationary phase) is packed into a column, and the crude mixture is loaded on top. A solvent system (mobile phase), such as petroleum ether and ethanol, is passed through the column to elute the compounds at different rates.[14] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
High-Performance Liquid Chromatography (HPLC): For final, high-purity isolation and analytical quantification, HPLC is the method of choice.
-
Reversed-Phase (RP-HPLC): The most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is effective for many nicotine derivatives.
-
Hydrophilic Interaction Chromatography (HILIC): This technique is increasingly popular for separating polar compounds like nicotine and its metabolites, which show poor retention on traditional C18 columns.[15] HILIC uses a polar stationary phase and a less polar mobile phase, providing superior separation for these challenging analytes.[15]
-
Diagram: General Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of a novel nicotine derivative.
Part 3: Structural Elucidation of Novel Derivatives
Once a compound is isolated, its exact chemical structure must be determined. This is a multi-step analytical process where each technique provides a piece of the puzzle.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and clues about its structure through fragmentation patterns.
-
Techniques: Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS to analyze nicotine derivatives.[16] Tandem mass spectrometry (LC-MS/MS) is particularly powerful, allowing for the separation of a mixture by liquid chromatography followed by the fragmentation of individual components for structural analysis.[12][17][18]
-
Data Interpretation: The fragmentation of the nicotine scaffold is well-characterized. Typically, the pyrrolidine or piperidine ring is the first to undergo cleavage.[16][19] By comparing the fragmentation pattern of a novel derivative to that of known compounds, the location and nature of chemical modifications can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguously determining the complete chemical structure. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Self-Validation: The combined data from 1D and 2D NMR experiments must be internally consistent, providing a self-validating system for the proposed structure.[20][21][22] Low-resolution benchtop NMR instruments are also becoming suitable for confirming the protonation state of nicotine in various formulations.[23]
Table: Typical ¹H NMR Chemical Shifts for the Nicotine Scaffold
| Proton(s) | Ring | Typical Chemical Shift (ppm) |
| H-2, H-6 | Pyridine | 8.4 - 8.6 |
| H-4 | Pyridine | 7.6 - 7.8 |
| H-5 | Pyridine | 7.2 - 7.4 |
| H-2' | Pyrrolidine | 3.0 - 3.2 |
| H-5' (eq, ax) | Pyrrolidine | 2.2 - 2.4 |
| N-CH₃ | Pyrrolidine | 2.1 - 2.2 |
| H-3', H-4' | Pyrrolidine | 1.6 - 2.0 |
| Note: Shifts are approximate and can vary based on solvent and substitution.[24][25] |
Diagram: Analytical Workflow for Structural Elucidation
Caption: The analytical workflow used to determine the definitive structure of a novel compound.
Part 4: In Vitro Pharmacological Characterization
With a confirmed structure, the next critical phase is to characterize the derivative's interaction with its biological targets, the nAChRs.
Diagram: Simplified nAChR Signaling Pathway
Caption: A simplified view of signaling pathways activated by nAChR agonists.[7][26][27]
Receptor Binding Assays
These assays quantify the affinity of a compound for a receptor.
-
Protocol: Radioligand Binding Assay:
-
Preparation: Prepare membranes from cells expressing the nAChR subtype of interest (e.g., α4β2).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]cytisine) and varying concentrations of the unlabeled test compound (the novel derivative).
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Analysis: The data is used to calculate the inhibition constant (Ki), a measure of the test compound's binding affinity. A lower Ki indicates higher affinity.
-
Functional Assays
Functional assays determine the effect of ligand binding: does it activate (agonist), block (antagonist), or modulate (e.g., PAM) the receptor?
-
Electrophysiology: This is the gold standard for characterizing ion channel function.
-
Two-Electrode Voltage Clamp (TEVC): Typically performed in Xenopus oocytes expressing the target receptor. It measures the flow of ions (current) through the channel in response to the compound.[9]
-
Patch Clamp: Used on mammalian cells, this technique provides detailed information about channel kinetics, including activation and desensitization rates.[9]
-
-
Calcium Influx Assays: As described in HTS, FLIPR and other fluorescence-based assays provide a higher-throughput method to measure agonist-induced calcium influx. They can also be used to characterize antagonists (by their ability to block an agonist response) and PAMs (by their ability to potentiate an agonist response).[9]
Data Presentation: Characterization Summary
| Derivative | Target nAChR | Binding Affinity (Ki, nM) | Functional Activity | EC₅₀ / IC₅₀ (µM) |
| Compound X | α4β2 | 1.5 | Full Agonist | 0.8 |
| Compound Y | α7 | 25.3 | Antagonist | 5.2 |
| Compound Z | α4β2 | 12.8 | PAM | 2.1 (potentiates ACh) |
Conclusion and Future Directions
The discovery and isolation of a novel nicotine derivative is a rigorous, multidisciplinary process that bridges synthetic chemistry, analytical science, and pharmacology. The workflow described herein—from rational design and synthesis to purification, structural elucidation, and functional characterization—represents a self-validating system designed to produce well-characterized molecular probes and potential therapeutic leads.
The continued exploration of nicotine's chemical space is critical. By developing derivatives with high selectivity for specific nAChR subtypes, we can unlock new therapeutic strategies for a range of challenging CNS disorders, moving far beyond the parent compound's origins in the tobacco leaf.[28] The emergence of novel synthetic analogs also underscores the need for robust analytical methods to identify and characterize these new entities in consumer products.[22][29]
References
-
Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018). National Center for Biotechnology Information. [Link]
-
Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. NC State Repository. [Link]
-
Dukes, M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. [Link]
-
Wang, X., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. [Link]
-
Ar-Rayyan, N., et al. (2019). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. OMICS Online. [Link]
-
Mihasan, M., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. [Link]
-
Kihara, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. NCBI. [Link]
-
Zemali, D., et al. (2022). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. Zenodo. [Link]
-
Poon, G. K. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. PubMed. [Link]
-
Henderson, B. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]
-
acetylcholine signaling pathway via nicotinic acetylcholine receptor. Rat Genome Database. [Link]
-
Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. [Link]
-
Agarthimoole, R., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scirp.org. [Link]
-
The Biosynthesis of a Novel Nicotine Alkaloid in the Trichomes of Nicotiana stocktonii. Semantic Scholar. [Link]
-
Mandal, A. (2019). Nicotine Pharmacology. News-Medical.Net. [Link]
-
Discuss the structural elucidation of Nicotine. Filo. [Link]
-
Column chromatography isolation of nicotine from tobacco leaf extract (Nicotiana tabaccum L.). ResearchGate. [Link]
-
Singh, A., et al. (2022). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid. IP International Journal of Forensic Medicine and Toxicological Sciences. [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. ResearchGate. [Link]
-
Benowitz, N. L. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. PMC. [Link]
-
Benowitz, N. L., & Hukkanen, J. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC. [Link]
-
Molecular Mechanisms Associated with Nicotine Pharmacology and Dependence. ResearchGate. [Link]
-
A liquid chromatography procedure for analysis of nicotine on cellulose acetate filters. CORESTA. [Link]
-
El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. [Link]
-
Structure of nicotine and 1 H NMR spectra of nicotine (20 mg/mL) in D 2... ResearchGate. [Link]
-
Kumar, S., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC. [Link]
-
Ponzoni, L., et al. (2023). Nicotine: From Discovery to Biological Effects. MDPI. [Link]
-
A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. [Link]
-
Al-Hetl, A. A., et al. (2012). A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure in patients taking amiodarone. PubMed. [Link]
-
Navarro, H. A., et al. (2009). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PMC. [Link]
-
Stafilov, D., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Sonnemans, M. A. F., et al. (2023). Determination of Nicotine Protonation State in E-Liquids by Low-Resolution Benchtop NMR Spectroscopy. PMC. [Link]
-
Callahan, P. M., et al. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC. [Link]
-
Whidby, J. F., & Seeman, J. I. (1976). The configuration of nicotine. A nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]
-
Bijnens, E., et al. (2024). The Emergence of a Novel Synthetic Nicotine Analog 6-Methyl Nicotine (6-MN) in Proclaimed Tobacco- and Nicotine-Free Pouches Available in Europe. PubMed. [Link]
-
Novel nicotine products: Averting a harmful revolution. PMC. [Link]
-
Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. PubMed. [Link]
-
Mohammadtalab, S., et al. (2024). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]
- 5. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review [mdpi.com]
- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 9. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure in patients taking amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijfmts.com [ijfmts.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]
- 21. Discuss the structural elucidation of Nicotine. | Filo [askfilo.com]
- 22. The Emergence of a Novel Synthetic Nicotine Analog 6-Methyl Nicotine (6-MN) in Proclaimed Tobacco- and Nicotine-Free Pouches Available in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of Nicotine Protonation State in E-Liquids by Low-Resolution Benchtop NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nicotine(54-11-5) 1H NMR spectrum [chemicalbook.com]
- 26. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Discovery and development of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of 3'-Hydroxymethylnicotine Hemisuccinate
Preamble: Charting the Unexplored Territory of a Novel Nicotine Analog
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the toxicological landscape of 3'-Hydroxymethylnicotine Hemisuccinate. As a novel synthetic nicotine analog, direct empirical data on its toxicological profile is not yet present in the public domain. Therefore, this guide is constructed upon a foundation of established toxicological principles, regulatory precedents for nicotine-containing products, and a deep understanding of the structure-activity relationships of related compounds. Our objective is to provide a robust framework for the anticipated toxicological evaluation of this molecule, guiding future research and development with scientific rigor and foresight. We will delve into its likely metabolic fate, propose a comprehensive, tiered testing strategy, and infer a potential toxicological profile, all while grounding our assertions in authoritative scientific literature and regulatory guidance.
Chemical Identity and Physicochemical Characteristics
3'-Hydroxymethylnicotine Hemisuccinate is a synthetic derivative of nicotine, characterized by the introduction of a hydroxymethyl group at the 3' position of the pyrrolidine ring and subsequent esterification with succinic acid. This structural modification likely imparts distinct physicochemical properties compared to the parent nicotine molecule, influencing its solubility, stability, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C15H20N2O5 | Inferred from structure |
| Molecular Weight | 308.33 g/mol | Inferred from structure |
| IUPAC Name | 4-(((2S,3'R)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3'-yl)methoxy)-4-oxobutanoic acid | Inferred from structure |
| Structure |
Note: The precise stereochemistry may vary depending on the synthetic route.
The hemisuccinate ester is anticipated to increase the aqueous solubility of the molecule compared to 3'-hydroxymethylnicotine, potentially impacting its formulation and route of administration.
Proposed Metabolic Fate and Pharmacokinetic Profile
The toxicological profile of any xenobiotic is intrinsically linked to its metabolic pathway and pharmacokinetic properties. For 3'-Hydroxymethylnicotine Hemisuccinate, a prodrug-like behavior is anticipated.
Anticipated Metabolic Pathway
The primary metabolic transformation is expected to be the rapid hydrolysis of the hemisuccinate ester by ubiquitous esterase enzymes in the plasma and tissues, releasing 3'-Hydroxymethylnicotine and succinic acid, a naturally occurring Krebs cycle intermediate. The subsequent metabolism of 3'-Hydroxymethylnicotine is likely to follow pathways analogous to those of nicotine and its other hydroxylated metabolites.
Caption: Proposed metabolic pathway of 3'-Hydroxymethylnicotine Hemisuccinate.
Predicted Pharmacokinetics (ADME)
-
Absorption: The hemisuccinate ester may enhance absorption depending on the route of administration. For oral administration, it may protect the molecule from first-pass metabolism to some extent.
-
Distribution: Increased water solubility could alter the volume of distribution compared to more lipophilic nicotine analogs.
-
Metabolism: As outlined above, rapid hydrolysis followed by cytochrome P450-mediated oxidation and Phase II conjugation is the predicted metabolic route. The metabolic profile of 3'-hydroxymethylnicotine itself is a critical unknown that requires characterization.
-
Excretion: The hydrophilic metabolites are expected to be primarily excreted via the kidneys.
A Tiered Strategy for Toxicological Evaluation
In the absence of existing data, a structured, tiered approach to toxicological assessment is paramount. This strategy, aligned with FDA guidance for nonclinical testing of orally inhaled nicotine-containing drug products, ensures a systematic evaluation of potential risks.[1][2]
Caption: A tiered workflow for the toxicological evaluation of 3'-Hydroxymethylnicotine Hemisuccinate.
In Vitro Studies
| Assay | Cell Lines/System | Endpoint | Rationale |
| Cytotoxicity | Human lung fibroblasts (e.g., MRC-5), Human hepatocytes (e.g., HepG2) | Cell viability (e.g., MTT, LDH assays) | To establish a baseline for cellular toxicity and guide dose selection for subsequent assays.[3] |
| Genotoxicity | Salmonella typhimurium (Ames test), Mammalian cells (in vitro micronucleus, mouse lymphoma assays) | Mutagenicity, clastogenicity | To assess the potential to induce genetic mutations or chromosomal damage, a critical concern for any new chemical entity.[4] |
| Receptor Binding | Cell lines expressing various nAChR subtypes | Binding affinity (Ki) and functional activity (EC50) | To determine the potency and selectivity for nicotinic receptors compared to nicotine, which is crucial for predicting its pharmacological and toxicological effects. |
In Vivo Studies
| Study Type | Species | Key Parameters | Rationale |
| Acute Toxicity | Rodent (e.g., rat, mouse) | LD50, clinical signs of toxicity, gross pathology | To determine the acute lethal dose and identify the primary signs of systemic toxicity. |
| Repeated-Dose Toxicity (28-day or 90-day) | Rodent and non-rodent (e.g., dog) | Clinical observations, body weight, food/water consumption, clinical pathology, histopathology of target organs | To identify target organs of toxicity after repeated exposure and establish a No-Observed-Adverse-Effect Level (NOAEL). |
| Developmental and Reproductive Toxicology (DART) | Rodent (e.g., rat, rabbit) | Fertility, embryonic/fetal development, pre- and postnatal development | To assess the potential for adverse effects on reproduction and development, a known area of concern for nicotine. |
| Carcinogenicity | Two rodent species (e.g., rat, mouse) | Tumor incidence and latency | To evaluate the carcinogenic potential with long-term exposure, a requirement for compounds intended for chronic human use. |
Inferred Toxicological Profile
Based on its structural similarity to nicotine and other synthetic analogs, the following potential toxicological profile for 3'-Hydroxymethylnicotine (the active metabolite) can be inferred. The hemisuccinate moiety is generally considered to be of low toxicity.
| Toxicological Endpoint | Potential Effect and Rationale |
| Cardiovascular Toxicity | Similar to nicotine, potential for increased heart rate, blood pressure, and cardiac contractility through stimulation of ganglionic nAChRs. The potency relative to nicotine will be a key determinant of the magnitude of these effects. |
| Neurotoxicity | Central nervous system effects mediated by nAChRs, including potential for tremors, convulsions, and respiratory depression at high doses. The addictive potential is also a critical aspect of its neurotoxicological profile. Animal studies with 6-methylnicotine, another nicotine analog, have shown it to be more potent and toxic than nicotine.[5][6][7] |
| Reproductive and Developmental Toxicity | Nicotine is a known reproductive and developmental toxicant. It is prudent to assume that 3'-Hydroxymethylnicotine could pose similar risks, such as impaired fertility, low birth weight, and neurodevelopmental abnormalities. |
| Genotoxicity and Carcinogenicity | While nicotine itself is not considered a direct carcinogen, it may have tumor-promoting activities.[3] The genotoxic potential of 3'-Hydroxymethylnicotine needs to be thoroughly evaluated. |
| Local Irritation | Depending on the route of administration, there may be potential for local irritation at the site of application. |
Conclusion and Future Directions
The toxicological profile of 3'-Hydroxymethylnicotine Hemisuccinate remains to be empirically determined. This guide provides a scientifically grounded framework for its evaluation, emphasizing a tiered, data-driven approach. The key to understanding its safety profile will lie in a thorough characterization of its metabolism, pharmacokinetics, and its interaction with nicotinic acetylcholine receptors relative to nicotine. As with any novel compound intended for human use, a comprehensive and rigorous toxicological assessment is not only a scientific necessity but also a regulatory and ethical imperative. The emergence of synthetic nicotine analogs necessitates a proactive and thorough evaluation to safeguard public health.[8][9]
References
- Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay. (n.d.). John Wiley & Sons, Ltd.
- O'Leary, C., et al. (2018). Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line. MDPI.
- Farsalinos, K., et al. (2025). Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine. Tabaccologia.
- Jabba, S. V., & Jordt, S. E. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. Archives of Toxicology.
- U.S. Food and Drug Administration. (2018). Nonclinical Testing of Orally Inhaled Nicotine-Containing Drug Products: Draft Guidance for Industry. RAPS.
- The Examination. (2025). 'Nicotine-free' vapes and pouches promise a buzz without the downsides. Health concerns remain.
- Duke Health. (2024).
- U.S. Food and Drug Administration. (n.d.). Nonclinical Testing of Orally Inhaled Nicotine-Containing Drug Products.
- Jenssen, K. K., et al. (2022).
Sources
- 1. Nonclinical Testing of Nicotine Products: FDA Drafts Guidance | RAPS [raps.org]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]
- 6. theexamination.org [theexamination.org]
- 7. Some E-Cigarette Chemicals Mimic Nicotine, Possibly Bypassing Regulation | Duke Health [corporate.dukehealth.org]
- 8. A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Production of Antibodies Against 3'-Hydroxymethylnicotine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Nicotine Metabolites with Precision
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to a variety of derivatives. Among these, 3'-Hydroxymethylnicotine is a significant metabolite, and the ability to detect and quantify it is of great interest in toxicology, pharmacology, and smoking cessation research. The development of specific antibodies against this small molecule, or hapten, is a powerful tool for creating sensitive and specific immunoassays.
However, small molecules like 3'-Hydroxymethylnicotine are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, a process that transforms the hapten into a component of a larger, immunogenic complex.[1][2] This guide provides a comprehensive, step-by-step protocol for the production of polyclonal antibodies targeting 3'-Hydroxymethylnicotine, from hapten preparation and immunogen synthesis to antibody purification and characterization.
Principle of Hapten-Carrier Immunogen Synthesis
The core principle behind generating an immune response to a small molecule is the hapten-carrier effect.[2] The hapten (3'-Hydroxymethylnicotine) is chemically modified to introduce a reactive functional group, which then allows for its covalent attachment to a large, immunogenic carrier protein.[3] The resulting conjugate, when introduced into an animal model, is recognized by the immune system as a foreign entity. B-cells that recognize the hapten are activated with the help of T-cells that recognize epitopes on the carrier protein, leading to the production of antibodies specific to the hapten.[2]
For this protocol, we will utilize Keyhole Limpet Hemocyanin (KLH) as the carrier protein for immunization due to its large size and high immunogenicity.[4][5][6] Bovine Serum Albumin (BSA) will be used as the carrier for the screening antigen to avoid the selection of antibodies that are specific to the carrier protein used for immunization.[7]
I. Preparation of 3'-Hydroxymethylnicotine Hapten (O-succinyl-3'-hydroxymethylnicotine)
To enable conjugation to a carrier protein, the hydroxyl group of 3'-Hydroxymethylnicotine must be modified to introduce a reactive carboxyl group. This is achieved by reacting it with succinic anhydride to form O-succinyl-3'-hydroxymethylnicotine.[1]
Materials and Reagents:
-
3'-Hydroxymethylnicotine
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and appropriate solvent system (e.g., DCM:Methanol 9:1)
-
UV lamp
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3'-Hydroxymethylnicotine in anhydrous pyridine under a nitrogen atmosphere.
-
Addition of Succinic Anhydride: Add a molar excess (e.g., 1.5 equivalents) of succinic anhydride to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The product, O-succinyl-3'-hydroxymethylnicotine, should have a different Rf value than the starting material.
-
Work-up:
-
Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with a dilute aqueous acid solution (e.g., 1% HCl) to remove any remaining pyridine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-succinyl-3'-hydroxymethylnicotine.
-
-
Purification (if necessary): If the crude product is not pure as determined by TLC or other analytical methods, it can be purified by column chromatography on silica gel.
II. Conjugation of Hapten to Carrier Proteins (KLH and BSA)
The carboxyl group of the O-succinyl-3'-hydroxymethylnicotine hapten will be activated using the N-hydroxysuccinimide (NHS) ester method to facilitate its conjugation to the primary amine groups (e.g., on lysine residues) of the carrier proteins, KLH and BSA.[8][9]
Materials and Reagents:
-
O-succinyl-3'-hydroxymethylnicotine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF, anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Protocol:
-
Activation of Hapten:
-
In a small, dry glass vial, dissolve O-succinyl-3'-hydroxymethylnicotine, EDC (or DCC), and NHS in anhydrous DMF. A typical molar ratio is 1:1.5:1.2 (hapten:EDC:NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light. This will form the NHS-activated hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4) at a concentration of 5-10 mg/mL.
-
Slowly add the activated hapten solution in DMF to the carrier protein solution while gently stirring. The molar ratio of hapten to carrier protein can be varied, but a starting point of 20-40 moles of hapten per mole of protein is recommended.
-
Continue to stir the reaction mixture at room temperature for 4 hours or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of buffer, to remove unconjugated hapten and other small molecules.
-
-
Characterization and Storage:
-
Determine the protein concentration of the conjugate using a protein assay such as the Bradford or BCA assay.
-
The degree of hapten conjugation can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.
-
Store the conjugate in aliquots at -20°C or -80°C.
-
III. Immunization Protocol
This protocol outlines the immunization of rabbits for the production of polyclonal antibodies. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials and Reagents:
-
3'-Hydroxymethylnicotine-KLH conjugate (immunogen)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes and needles
-
Rabbits (e.g., New Zealand White)
Immunization Schedule:
| Day | Procedure |
| 0 | Pre-immune Bleed: Collect a blood sample from the ear artery or vein to serve as a negative control. |
| 0 | Primary Immunization: Emulsify the immunogen (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant. Inject subcutaneously at multiple sites. |
| 14 | First Boost: Emulsify the immunogen (e.g., 250 µg) with an equal volume of Freund's Incomplete Adjuvant. Inject subcutaneously at multiple sites. |
| 28 | Second Boost: Repeat the first boost. |
| 42 | Third Boost: Repeat the first boost. |
| 52 | Test Bleed: Collect a small blood sample to determine the antibody titer by ELISA. |
| 56+ | Production Bleeds: If the antibody titer is high, perform larger production bleeds every 2-3 weeks, with booster immunizations in FIA as needed to maintain the titer. |
IV. Antibody Screening by ELISA
An indirect Enzyme-Linked Immunosorbent Assay (ELISA) is used to determine the antibody titer in the rabbit serum and to assess the specificity of the antibodies for the 3'-Hydroxymethylnicotine hapten.
Materials and Reagents:
-
3'-Hydroxymethylnicotine-BSA conjugate (coating antigen)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Rabbit serum samples (pre-immune and immune)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
ELISA Protocol:
-
Coating: Coat the wells of a 96-well plate with the 3'-Hydroxymethylnicotine-BSA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the rabbit serum (pre-immune and immune) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
V. Antibody Purification and Characterization
A. Antibody Purification
For many applications, purified antibodies are required. Affinity purification using the hapten immobilized on a solid support is the most effective method for isolating hapten-specific antibodies.
Materials and Reagents:
-
Rabbit antiserum
-
Affinity chromatography column with immobilized 3'-Hydroxymethylnicotine-BSA
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Protein A/G chromatography (optional, for total IgG purification)
Affinity Purification Protocol:
-
Prepare the Affinity Column: Couple the 3'-Hydroxymethylnicotine-BSA conjugate to an activated chromatography resin (e.g., CNBr-activated Sepharose) according to the manufacturer's instructions.
-
Load the Antiserum: Pass the rabbit antiserum over the affinity column. The anti-3'-Hydroxymethylnicotine antibodies will bind to the immobilized hapten.
-
Wash: Wash the column extensively with binding/wash buffer to remove unbound proteins.
-
Elute: Elute the bound antibodies with the elution buffer. Collect the fractions into tubes containing neutralization buffer to immediately raise the pH and preserve antibody activity.
-
Dialysis and Concentration: Pool the antibody-containing fractions and dialyze against PBS. Concentrate the purified antibodies if necessary.
B. Antibody Characterization
The purified antibodies should be characterized to determine their affinity and specificity.
-
Affinity Determination: The affinity of the antibodies for the 3'-Hydroxymethylnicotine hapten can be determined using techniques such as competitive ELISA or surface plasmon resonance (SPR). In a competitive ELISA, the free hapten is used to compete with the coated hapten-protein conjugate for antibody binding.
-
Specificity and Cross-Reactivity: The specificity of the antibodies should be tested by assessing their cross-reactivity with related molecules, such as nicotine, cotinine, and other nicotine metabolites. This is typically done using a competitive ELISA format where these related compounds are used as competitors.
Visualizations
Caption: Workflow for Hapten-Carrier Conjugation.
Caption: Antibody Production and Characterization Workflow.
References
- DE69921178T2 - HAPTEN-CARRIER CONJUGATES FOR TREATING AND PREVENTING NICOTINE DEPENDENCE - Google Patents.
-
Coupling to Carrier Proteins: An Overview - G-Biosciences. Available at: [Link]
-
Keyhole limpet hemocyanin - Wikipedia. Available at: [Link]
-
Hemocyanin (KLH) Carrier Proteins for Conjugation | Meridian Bioscience. Available at: [Link]
-
Facts About: Keyhole Limpet Hemocyanin (KLH) and its Unusual Glycosylation. Available at: [Link]
-
Hapten-Carrier Conjugation - Creative Biolabs. Available at: [Link]
-
Conjugation of haptens - PubMed. Available at: [Link]
-
Isolation of Anti-Hapten Antibodies by Fluorescence-Activated Cell Sorting of Yeast-Displayed B-Cell Receptor Gene Repertoires - PubMed. Available at: [Link]
-
A modified ELISA technique for anti-hapten antibodies - PubMed. Available at: [Link]
-
Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies - Semantic Scholar. Available at: [Link]
-
Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies | bioRxiv. Available at: [Link]
-
Determination of affinity and specificity of anti-hapten antibodies by competitive radioimmunoassay - PubMed. Available at: [Link]
-
Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies - PMC - PubMed Central. Available at: [Link]
-
A monoclonal antibody-based enzyme-linked immunosorbent assay for human urinary cotinine to monitor tobacco smoke exposure - Analytical Methods (RSC Publishing). Available at: [Link]
-
Immunization protocol. EuroMAbNet. Available at: [Link]
-
ELISA Protocol - ImmunoReagents. Available at: [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed. Available at: [Link]
-
Studies on affinity constants of hapten-specific monoclonal antibodies using an antibody-immobilized ELISA - PubMed. Available at: [Link]
Sources
- 1. DE69921178T2 - HAPTEN-CARRIER CONJUGATES FOR TREATING AND PREVENTING NICOTINE DEPENDENCE - Google Patents [patents.google.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(12-hydroxy-p-carboranyl)propionic acid, a hydrophobic, N-terminal tyrosine-mimetic for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Development and Validation of a Competitive ELISA for the Quantitative Detection of Nicotine Metabolites
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of nicotine metabolites, primarily focusing on cotinine. As a reliable biomarker for tobacco smoke exposure, accurate measurement of cotinine in biological matrices such as urine, saliva, and serum is critical for clinical and research applications.[1][2][3] This guide delves into the underlying scientific principles, offers detailed step-by-step protocols, and emphasizes the importance of rigorous validation to ensure data integrity and reliability.
Introduction: The Significance of Nicotine Metabolite Detection
Nicotine, the primary psychoactive component in tobacco, undergoes rapid metabolism in the body, predominantly in the liver.[4] The cytochrome P450 enzyme CYP2A6 is the key catalyst in converting nicotine to its major metabolite, cotinine.[5] Cotinine is further metabolized to other compounds, including trans-3'-hydroxycotinine (3HC).[4][6] Due to nicotine's short half-life of approximately two hours, its direct measurement is often not a reliable indicator of tobacco exposure.[3][4] In contrast, cotinine has a significantly longer half-life of around 16-17 hours, making it a more stable and accurate biomarker for quantifying both active and passive smoke exposure.[3]
The development of a sensitive and specific immunoassay, such as a competitive ELISA, is paramount for high-throughput screening of biological samples in various research and clinical settings.[1][2] This application note will guide you through the entire process, from understanding the core principles to implementing a fully validated assay.
The Nicotine Metabolism Pathway
Understanding the metabolic fate of nicotine is crucial for selecting the appropriate target analyte and interpreting assay results. The primary metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized.
Caption: Simplified major metabolic pathway of nicotine.
Principle of Competitive ELISA for Small Molecule Detection
For small molecules (haptens) like cotinine, which have only one epitope, the competitive ELISA format is the most suitable approach.[7] In this assay, there is a competition between the free analyte in the sample and a labeled analyte (e.g., enzyme-conjugated) for a limited number of specific antibody binding sites. The concentration of the analyte in the sample is inversely proportional to the signal generated.[8][9][10]
The core principle involves the following steps:
-
Coating: A capture antibody specific to the nicotine metabolite is immobilized on the surface of a microplate well.
-
Competition: The biological sample (containing the unknown amount of metabolite) and a fixed amount of enzyme-labeled metabolite are added to the well. They compete for binding to the capture antibody.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled metabolite, resulting in a color change.
-
Detection: The absorbance of the color is measured using a microplate reader. A higher concentration of the metabolite in the sample leads to less binding of the enzyme-labeled metabolite and, consequently, a weaker signal.[11]
Caption: Workflow of a competitive ELISA for cotinine detection.
Key Reagents and Materials
-
High-binding 96-well microplates
-
Nicotine metabolite standard (e.g., Cotinine)
-
Anti-nicotine metabolite antibody (monoclonal or polyclonal)
-
Enzyme-conjugated nicotine metabolite (e.g., Cotinine-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS)[12][13]
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
Precision pipettes and multichannel pipettes
Detailed Protocols for ELISA Development
Antibody Selection: Monoclonal vs. Polyclonal
The choice between monoclonal and polyclonal antibodies is a critical step in assay development.
| Antibody Type | Advantages | Disadvantages | Best Use Case |
| Monoclonal | High specificity to a single epitope, high batch-to-batch consistency, can be produced in large quantities.[14][15][16] | More expensive and time-consuming to develop, may be too specific and not recognize variants. | Quantitative assays requiring high reproducibility and specificity.[14] |
| Polyclonal | Recognize multiple epitopes leading to a more robust signal, less expensive and faster to produce, more tolerant to minor changes in the antigen.[16][17] | Batch-to-batch variability, potential for higher cross-reactivity.[17] | Screening assays where high sensitivity is desired. |
For quantitative detection of a specific nicotine metabolite like cotinine, a monoclonal antibody is generally preferred due to its high specificity and batch-to-batch consistency, which are crucial for long-term assay performance and reproducibility.[18]
Protocol: Checkerboard Titration for Optimal Reagent Concentrations
A checkerboard titration is essential to determine the optimal concentrations of the coating antibody and the enzyme-labeled analyte.[19][20] This process helps to achieve the best signal-to-noise ratio.[19]
Objective: To find the concentrations of capture antibody and enzyme-conjugated cotinine that give a strong signal with low background.
Procedure:
-
Prepare Antibody Dilutions: Serially dilute the anti-cotinine antibody in coating buffer. For example, create dilutions of 10 µg/mL, 5 µg/mL, 2.5 µg/mL, and 1.25 µg/mL.[21]
-
Coat the Plate: Pipette 100 µL of each antibody dilution into different rows of a 96-well plate. Incubate overnight at 4°C.[21][22]
-
Wash and Block: The next day, wash the plate 3 times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[22][23]
-
Prepare Labeled Analyte Dilutions: Serially dilute the enzyme-conjugated cotinine in assay diluent (e.g., blocking buffer).
-
Add Labeled Analyte: After washing the blocked plate, add 100 µL of each enzyme-conjugated cotinine dilution to the appropriate columns.
-
Incubate: Incubate for 1-2 hours at room temperature.
-
Wash and Develop: Wash the plate 3-5 times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop and Read: Stop the reaction with 100 µL of stop solution and read the absorbance at 450 nm.[24]
Data Analysis: The optimal combination will yield a high absorbance (e.g., 1.0-2.0) in the absence of a competitor (the sample) while maintaining a low background.
Protocol: Competitive ELISA for Sample Analysis
Once optimal reagent concentrations are determined, the following protocol can be used for sample analysis.
-
Coating: Coat the wells of a 96-well plate with 100 µL of the optimal concentration of anti-cotinine antibody in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with wash buffer. Block with 200 µL of blocking buffer per well for 1-2 hours at room temperature.
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the cotinine standard in a matrix that mimics the sample (e.g., synthetic urine or saliva). Dilute unknown samples as necessary.[11]
-
Competitive Reaction: Add 50 µL of standard or sample to the appropriate wells. Then, add 50 µL of the optimal dilution of enzyme-conjugated cotinine to all wells.[11] Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark.
-
Stopping and Reading: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm within 15 minutes.
Assay Validation: Ensuring Reliability and Accuracy
Assay validation is a critical process to demonstrate that the developed ELISA is suitable for its intended purpose.[25][26] Key validation parameters, as recommended by guidelines such as those from the International Council for Harmonisation (ICH), should be assessed.[27][28]
Caption: Essential parameters for comprehensive ELISA validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity/Cross-Reactivity | The ability of the antibody to exclusively bind to cotinine without significant binding to other related metabolites (e.g., nicotine, 3HC).[1][29][30] | Cross-reactivity with major metabolites should be quantified and reported. For a highly specific assay, it should be minimal. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike and recovery experiments. | Mean recovery should be within 80-120% of the nominal value.[31] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as intra-assay and inter-assay variability. | The coefficient of variation (%CV) should not exceed 15% (20% at the Lower Limit of Quantification).[27] |
| Linearity & Range | The ability to obtain results that are directly proportional to the concentration of the analyte in the sample within a given range. | R² value of the standard curve should be ≥ 0.98.[31] The range is the interval between the upper and lower quantification limits. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably detected and quantified, respectively. | Determined statistically from the standard curve and blank measurements. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures). | No significant impact on results when parameters are slightly varied. |
Addressing Matrix Effects
Biological samples like urine, saliva, and serum are complex matrices that can interfere with the assay, a phenomenon known as the "matrix effect".[32][33][34] This can lead to inaccurate results.
Strategies to Mitigate Matrix Effects:
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances.[35]
-
Matrix Matching: Prepare standards and controls in a matrix that is as close as possible to the sample matrix.[36]
-
Sample Preparation: For complex matrices, a sample clean-up step, such as protein precipitation or solid-phase extraction, may be necessary.
Data Analysis and Interpretation
The standard curve is generated by plotting the absorbance values against the known concentrations of the cotinine standards. A four-parameter logistic (4-PL) curve fit is typically the most appropriate model for competitive ELISA data. The concentrations of the unknown samples are then interpolated from this curve.
Conclusion
The development of a robust and reliable competitive ELISA for nicotine metabolites is an invaluable tool for tobacco exposure research and clinical monitoring. By following the detailed protocols for assay development, optimization, and rigorous validation outlined in this guide, researchers can ensure the generation of accurate and reproducible data. Careful consideration of antibody selection, optimization of reagent concentrations, and mitigation of matrix effects are key to the success of the assay.
References
- Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC - NIH. (n.d.).
- Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit. (2021, December 28).
- CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. | Allied Academies. (2025, March 30).
- Nicotine metabolism and smoking – GPnotebook. (2018, August 16).
- Metabolic pathways of nicotine in humans. | Download Scientific Diagram - ResearchGate. (n.d.).
- Stabilize Your ELISA: Blocking Solutions Explained. (n.d.).
- Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - AACR Journals. (n.d.).
- ELISA Blocking Optimization: Reduce Background & Improve Sensitivity | Boster Bio. (n.d.).
- Optimize ELISA Assays with Checkerboard Titration Techniques. (n.d.).
- ELISA Set-up with Checker-Board Optimization - Diagnopal. (2023, September 2).
- ELISA principle and selection of assay kits - Arcegen. (2024, May 10).
- How to choose and optimize ELISA reagents and procedures - MyAssays. (n.d.).
- ELISA Optimization - Cytodiagnostics Inc. (n.d.).
- Enzyme-linked immunosorbent assay of nicotine metabolites - PMC - NIH. (n.d.).
- How to Choose between Monoclonal and Polyclonal Antibodies | Biocompare. (2019, January 15).
- Optimisation of the blocking buffer and assay diluent in each ELISA - ResearchGate. (n.d.).
- Tips for ELISA - Rockland Immunochemicals. (n.d.).
- How To Optimize Your ELISA Experiments | Proteintech Group. (n.d.).
- Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (n.d.).
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.).
- DEVELOPMENT AND CHARACTERIZATION OF AN ELISA FOR COTININE IN BIOLOGICAL FLUIDS - SD Stanley - Thomas Tobin. (n.d.).
- Matrix Effects on an Antigen Immobilized Format for Competitive Enzyme Immunoassay of Salivary Testosterone - PubMed. (n.d.).
- Competitive ELISA. (n.d.).
- Cotinine determination by immunoassays may be influenced by other nicotine metabolites - PubMed. (n.d.).
- Cotinine ELISA (Microtiter Plate). (n.d.).
- Evaluation of cross-reactivity with nicotine metabolites | Download Table - ResearchGate. (n.d.).
- Polyclonal vs. monoclonal antibodies | Proteintech Group. (n.d.).
- Understanding the matrix effect in immunoassays - ResearchGate. (2025, August 7).
- Critical Tests to Consider for ELISA Validation - Biocompare. (2024, June 18).
- The Matrix Effect During Elisa Testing - FineTest. (2020, September 8).
- Cotinine ELISA (SE120039) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. (n.d.).
- Monoclonal vs Polyclonal Antibodies: Key Differences & Uses - Boster Bio. (n.d.).
- Polyclonal vs Monoclonal Antibodies | Updated 2025 - StressMarq Biosciences Inc. (2015, February 4).
- Competitive ELISA Principle - Sino Biological. (n.d.).
- Salivary Cotinine ELISA Kit - Salimetrics. (n.d.).
- Polyclonal Vs Monoclonal antibodies: Key features - Assay Genie. (2023, June 11).
- A monoclonal antibody-based enzyme-linked immunosorbent assay for human urinary cotinine to monitor tobacco smoke exposure - Analytical Methods (RSC Publishing). (n.d.).
- In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. (n.d.).
- Tobacco Use Classification by Inexpensive Urinary Cotinine Immunoassay Test Strips - NIH. (2018, November 3).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency. (2023, December 14).
- In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds - PMC - NIH. (n.d.).
- The principle and method of ELISA - MBL Life Science. (n.d.).
- Competitive ELISA Protocol - Creative Diagnostics. (n.d.).
- COMPLEX IN WHICH ANTI-COTININE ANTIBODY IS BOUND TO CONJUGATE OF COTININE AND BINDING SUBSTANCE, AND USE THEREFOR - Googleapis.com. (2014, February 26).
- ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products - EAG Laboratories. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. (n.d.).
Sources
- 1. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomastobin.com [thomastobin.com]
- 3. salimetrics.com [salimetrics.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcegen.com [arcegen.com]
- 8. Competitive ELISA [elisa-antibody.com]
- 9. sinobiological.com [sinobiological.com]
- 10. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. bosterbio.com [bosterbio.com]
- 13. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 14. biocompare.com [biocompare.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Polyclonal vs Monoclonal Antibodies | Updated 2025) | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Tips for ELISA | Rockland [rockland.com]
- 21. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 22. ELISA Set-up with Checker-Board Optimization [diagnopal.ca]
- 23. hiyka.com [hiyka.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. nebiolab.com [nebiolab.com]
- 26. ema.europa.eu [ema.europa.eu]
- 27. biocompare.com [biocompare.com]
- 28. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 29. Cotinine determination by immunoassays may be influenced by other nicotine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. eag.com [eag.com]
- 32. Matrix effects on an antigen immobilized format for competitive enzyme immunoassay of salivary testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 35. researchgate.net [researchgate.net]
- 36. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Application Notes and Protocols: 3'-Hydroxymethylnicotine Antibodies in Smoking Cessation Research
Introduction: The Critical Role of 3'-Hydroxymethylnicotine as a Biomarker
In the landscape of smoking cessation research, the accurate biochemical verification of smoking status and nicotine intake is paramount. While cotinine has long been the gold standard biomarker for tobacco exposure due to its long half-life, a more nuanced understanding of nicotine metabolism offers researchers powerful tools to personalize and evaluate cessation therapies.[1][2] Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6, first to cotinine, and then further to trans-3'-hydroxycotinine (3-HC or HMN).[1] The ratio of 3'-hydroxymethylnicotine to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a reliable indicator of the rate of nicotine metabolism.[1] This ratio can help classify individuals as fast or slow metabolizers, a key factor that influences smoking intensity, nicotine dependence, and the efficacy of cessation aids.[1][2]
Fast metabolizers tend to smoke more and have greater difficulty quitting. Therefore, the ability to accurately quantify 3'-Hydroxymethylnicotine is not merely an academic exercise; it provides critical data for clinical trials, enabling researchers to stratify participants, tailor interventions, and objectively measure reductions in tobacco use. While chromatographic methods like LC-MS/MS are highly accurate for quantifying nicotine metabolites, they can be resource-intensive.[1][3][4] Immunoassays, powered by specific antibodies, offer a high-throughput, cost-effective, and sensitive alternative for large-scale screening and clinical studies.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation and application of antibodies specific to 3'-Hydroxymethylnicotine (HMN), focusing on the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for its quantification in biological samples.
Part 1: Generating Specific Antibodies to 3'-Hydroxymethylnicotine
The generation of high-affinity, specific antibodies against a small molecule like HMN requires rendering it immunogenic. This is achieved by covalently linking the HMN molecule, now acting as a hapten, to a larger carrier protein.[5][6]
Principle of Hapten-Carrier Conjugation
Small molecules like HMN are not large enough on their own to elicit a robust immune response. By conjugating HMN to a large, immunogenic protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the host immune system is stimulated to produce antibodies against the entire conjugate, including the hapten.[5][6][7] The choice of carrier protein and the conjugation chemistry are critical for maximizing the antibody response to the hapten portion. For immunization, a highly immunogenic protein like KLH is often preferred, while a different carrier, such as BSA, is typically used for the screening assay (e.g., ELISA) to avoid detecting antibodies raised against the primary carrier protein.[8]
Workflow for Antibody Production
Caption: Workflow for generating monoclonal anti-HMN antibodies.
Protocol: Synthesis of HMN-KLH Immunogen
This protocol outlines a representative method for conjugating a synthesized HMN-hapten derivative to a carrier protein. The key is to introduce a linker arm with a reactive group (e.g., a carboxylic acid) to the HMN molecule, facilitating its attachment to the carrier protein without sterically hindering the epitopes that will be recognized by the immune system.[6][9][10]
-
Hapten Synthesis : Synthesize a derivative of 3'-Hydroxymethylnicotine that incorporates a spacer arm ending in a carboxyl group. This can be achieved by reacting the hydroxyl group of HMN with a bifunctional linker like succinic anhydride.
-
Activation of Carboxyl Group : Activate the carboxyl group on the HMN-linker hapten using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS-ester.[9] This reaction is typically performed in an anhydrous organic solvent like dimethylformamide (DMF).
-
Conjugation to KLH : Dissolve KLH in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). Add the activated HMN-hapten solution to the KLH solution. The NHS-ester will react with the primary amine groups (lysine residues) on the surface of the KLH protein, forming stable amide bonds.
-
Reaction Quenching and Purification : Allow the reaction to proceed for several hours at room temperature or overnight at 4°C. Quench any unreacted NHS-esters.
-
Purification : Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS.
-
Characterization : Confirm the successful conjugation and estimate the hapten-to-carrier protein ratio using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.[5][9] A hapten density of around 15 molecules per carrier protein is often a good target for eliciting a strong antibody response.[5]
Part 2: Application of 3'-Hydroxymethylnicotine Antibodies in a Competitive ELISA
A competitive ELISA is the ideal format for quantifying small molecules like HMN. In this setup, free HMN in a sample competes with a labeled HMN conjugate for binding to a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of HMN in the sample.
Principle of the Competitive ELISA
Caption: Principle of Competitive ELISA for HMN detection.
Detailed Protocol: Competitive ELISA for Urinary HMN
This protocol provides a step-by-step guide for quantifying HMN in urine samples, a common matrix for smoking cessation studies.
Materials and Reagents:
-
Coating Buffer : Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer : PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer : 1% BSA in PBST.
-
Sample/Standard Diluent : Assay buffer (e.g., PBST with 0.1% BSA).
-
Anti-HMN Monoclonal Antibody : Purified antibody at a pre-optimized concentration.
-
HMN-HRP Conjugate : 3'-Hydroxymethylnicotine conjugated to Horseradish Peroxidase (HRP).
-
HMN Standard : Purified 3'-Hydroxymethylnicotine of known concentration.
-
Substrate : TMB (3,3',5,5'-Tetramethylbenzidine).[11]
-
Stop Solution : 2M Sulfuric Acid (H₂SO₄).[11]
-
High-binding 96-well microplates.
Procedure:
-
Plate Coating : Dilute the anti-HMN monoclonal antibody to its optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[11]
-
Washing : Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.[12]
-
Blocking : Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[11][12]
-
Washing : Repeat the wash step as in step 2.
-
Sample and Standard Preparation :
-
Prepare a serial dilution of the HMN standard in the sample/standard diluent to create a standard curve (e.g., from 100 ng/mL down to 0.1 ng/mL).
-
Dilute urine samples appropriately in the same diluent. A preliminary screen may be needed to determine the optimal dilution factor.
-
-
Competitive Reaction :
-
Add 50 µL of each standard or diluted sample to the appropriate wells.
-
Immediately add 50 µL of the pre-diluted HMN-HRP conjugate to all wells (except blanks).
-
Cover the plate and incubate for 1-2 hours at 37°C.[12][13] During this incubation, the free HMN from the sample and the HMN-HRP conjugate compete for binding to the antibody-coated on the plate.
-
-
Washing : Discard the solution and wash the plate five times with wash buffer. This step is critical to remove all unbound reagents.[13]
-
Substrate Development : Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes. A blue color will develop.[11][13]
-
Stopping the Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.[11][12]
-
Data Acquisition : Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[11][12]
Data Analysis:
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank wells.
-
Plot the OD values for the standards against their known concentrations on a semi-logarithmic scale.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Interpolate the concentration of HMN in the samples from the standard curve, remembering to multiply by the sample dilution factor to obtain the original concentration.
Part 3: Self-Validating Systems - Ensuring Trustworthiness and Accuracy
For an immunoassay to be a reliable tool in smoking cessation research, it must undergo rigorous validation. The goal is to demonstrate that the assay is accurate, precise, and specific for HMN in the biological matrix of interest.
Key Validation Parameters
| Parameter | Objective | Acceptance Criteria (Example) |
| Specificity / Cross-Reactivity | To ensure the antibody specifically binds to HMN and not to structurally related molecules. | Cross-reactivity with nicotine, cotinine, and nornicotine should be <1%. |
| Limit of Detection (LOD) | The lowest concentration of HMN that can be reliably distinguished from zero. | Calculated as Mean of Blank + 3 * Standard Deviation of Blank. |
| Limit of Quantitation (LOQ) | The lowest concentration of HMN that can be quantified with acceptable precision and accuracy. | The lowest point on the standard curve with precision (%CV) <20% and accuracy within 80-120%. |
| Precision (Intra- & Inter-Assay) | To assess the reproducibility of the assay. | Intra-assay %CV <15%, Inter-assay %CV <20%. |
| Accuracy (Spike and Recovery) | To determine the effect of the biological matrix on the measurement of HMN. | Recovery of spiked HMN in urine should be within 80-120%. |
| Linearity of Dilution | To ensure that the assay response is proportional to the concentration of HMN in the sample. | Diluted samples should yield concentrations that are parallel to the standard curve. |
Protocol: Assessing Antibody Specificity and Cross-Reactivity
The primary challenge in developing an HMN immunoassay is potential cross-reactivity with other nicotine metabolites that are present in much higher concentrations.[1][2]
-
Select Cross-Reactants : Choose a panel of compounds that are structurally similar to HMN or are likely to be present in samples from smokers. This should include, at a minimum:
-
S-(-)-Nicotine
-
S-(-)-Cotinine
-
(±)-Nornicotine
-
Nicotine-N'-oxide
-
Cotinine-N-oxide
-
Other relevant smoking cessation drugs (e.g., varenicline, bupropion)[14]
-
-
Determine IC₅₀ Values : For HMN and each potential cross-reactant, perform the competitive ELISA across a wide range of concentrations to determine the concentration of each compound that causes a 50% reduction in the maximum signal (the IC₅₀ value).
-
Calculate Percent Cross-Reactivity : Use the following formula to calculate the degree of cross-reactivity for each compound:
% Cross-Reactivity = (IC₅₀ of HMN / IC₅₀ of Cross-Reactant) x 100% [14]
A highly specific antibody will have a very low IC₅₀ for HMN and a very high IC₅₀ for all other compounds, resulting in low percent cross-reactivity values.
Conclusion
The development and application of 3'-Hydroxymethylnicotine-specific antibodies represent a significant advancement in the field of smoking cessation research. By enabling the high-throughput, accurate quantification of this key nicotine metabolite, researchers can gain deeper insights into individual differences in nicotine metabolism, which is a critical determinant of smoking behavior and treatment success. The protocols and validation strategies outlined in these notes provide a robust framework for developing and implementing a reliable HMN immunoassay. Adherence to these principles of causality in experimental design and self-validation will ensure that the data generated are trustworthy and can be confidently applied to advance the development of more effective, personalized smoking cessation therapies.
References
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
-
Hennepin Healthcare Research Institute, et al. (2021). Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies. PLOS ONE. Retrieved from [Link]
-
Matsumoto, A., et al. (2010). Enzyme-linked immunosorbent assay of nicotine metabolites. Environmental Health and Preventive Medicine. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of cross-reactivity with nicotine metabolites. Retrieved from [Link]
-
Elabscience. (2015). Assay Procedure for Competitive-ELISA. Retrieved from [Link]
-
Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Maurya, P., et al. (2005). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. Retrieved from [Link]
-
He, J., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Food and Chemical Toxicology. Retrieved from [Link]
-
Peterson, K.L., et al. (2011). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Hapten 10. Retrieved from [Link]
-
World Health Organization. (2022). WHO Guideline for the production and quality control of monoclonal antibodies and related products for medicinal use. Retrieved from [Link]
-
Spectroscopy Online. (2024). Characterization of Product Related Variants in Therapeutic Monoclonal Antibodies. Retrieved from [Link]
-
Heller, R.A., et al. (1982). Production and characterization of monoclonal antibodies to rat liver microsomal 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
In-house publication. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
Heavner, D.L., et al. (2005). Validation and application of a method for the determination of nicotine and five major metabolites in smokers' urine by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Hatsukami, D.K., et al. (2014). Immunogenicity and Smoking Cessation Outcomes for a Novel Nicotine Immunotherapeutic. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
Beier, R.C., et al. (2005). Production and characterization of monoclonal antibodies against the antibiotic tilmicosin. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Li, H., et al. (2020). Development of ELISA and chemiluminescence enzyme immunoassay for quantification of histamine in drug products and food samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2023). Development of a Highly Specific Immunoassay for Residual Venom Detection of the Toxic Jellyfish Nemopilema nomurai. Toxins. Retrieved from [Link]
-
Hilberink, J.R., et al. (2007). Validation of smoking cessation self-reported by patients with chronic obstructive pulmonary disease. International Journal of COPD. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]
-
McKee, S.A., et al. (2012). Developing and Validating a Human Laboratory Model to Screen Medications for Smoking Cessation. Nicotine & Tobacco Research. Retrieved from [Link]
-
Li, Y., et al. (2022). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody. Polymers. Retrieved from [Link]
-
Goniewicz, M., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Molecular Sciences. Retrieved from [Link]
-
Du, P., et al. (2023). Development of a Chemiluminescence Immunoassay for the Serological Diagnosis of Sheep and Bovine Brucellosis. Veterinary Sciences. Retrieved from [Link]
-
Wagner, M., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B. Retrieved from [Link]
-
ClinicalTrials.gov. (2006). Smoking Cessation Medications: Efficacy, Mechanisms and Algorithms. Retrieved from [Link]
Sources
- 1. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Production and characterization of monoclonal antibodies against the antibiotic tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Assay Procedure for Competitive-ELISA [elabscience.com]
- 14. Attenuating nicotine’s effects with high affinity human anti-nicotine monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: An Inquiry into the Role of Nicotine Derivatives in Vaccine Development
Abstract
This document addresses the proposed use of 3'-Hydroxymethylnicotine Hemisuccinate in vaccine development. An extensive review of current scientific literature reveals no evidence supporting its application as a vaccine adjuvant or in any capacity designed to enhance immunogenicity. In fact, available data indicates that nicotine and its primary metabolites exhibit significant immunomodulatory, and often immunosuppressive, effects that are contrary to the goals of vaccine adjuvants.[1][2][3] These compounds have been shown to inhibit the function of critical antigen-presenting cells and suppress the production of pro-inflammatory cytokines essential for a robust immune response.[1] This guide, therefore, pivots to a scientifically validated application of nicotine derivatives in vaccinology: their use as haptens in the development of therapeutic vaccines against nicotine addiction. Herein, we provide a detailed examination of the principles, protocols, and scientific rationale for designing, synthesizing, and evaluating hapten-carrier conjugate vaccines aimed at treating tobacco dependence.
Introduction: Deconstructing the Premise for 3'-Hydroxymethylnicotine Hemisuccinate in Vaccines
The development of effective vaccines relies on two core components: an antigen to elicit a specific immune response, and often an adjuvant to amplify that response.[4][5] Adjuvants function by stimulating the innate immune system, creating a "danger signal" that promotes the uptake of antigens by antigen-presenting cells (APCs) and their subsequent activation of the adaptive immune system.[6][7][]
A thorough investigation for 3'-Hydroxymethylnicotine Hemisuccinate as a vaccine adjuvant yielded no supporting data. The underlying pharmacology of nicotine itself suggests why this is the case. Nicotine is primarily known to interact with nicotinic acetylcholine receptors (nAChRs) on various cells, including those of the immune system.[2] This interaction often leads to an anti-inflammatory or immunosuppressive state.
Key Immunosuppressive Effects of Nicotine:
-
Inhibition of Dendritic Cells (DCs): Nicotine exposure can impair the endocytic and phagocytic activities of DCs, which are crucial for initiating T-cell mediated immunity.[1]
-
Suppression of Pro-inflammatory Cytokines: Nicotine has been demonstrated to reduce the production of key cytokines like IL-12, IL-1β, and TNF-α by DCs. IL-12 is particularly critical for driving the T helper 1 (Th1) responses needed for effective cell-mediated immunity.[1][2]
-
Modulation of Toll-Like Receptor (TLR) Signaling: Recent studies show that nicotine and its metabolite cotinine can directly bind to the MD2 protein, an accessory protein for TLR4, and inhibit its signaling pathway.[9][10] TLR agonists are a major class of modern vaccine adjuvants, and inhibiting this pathway is counterproductive to enhancing immunogenicity.[6][11][12]
Given this evidence, using a nicotine derivative like 3'-Hydroxymethylnicotine Hemisuccinate as an adjuvant would be fundamentally paradoxical. The remainder of this guide will focus on the viable and researched role of nicotine derivatives as target haptens for anti-addiction vaccines.
The Validated Approach: Nicotine Derivatives as Haptens in Anti-Addiction Vaccines
The primary challenge in creating a vaccine against a small molecule like nicotine is its inability to be recognized by the immune system, a property known as being non-immunogenic.[13] To overcome this, nicotine is treated as a hapten . The hapten is covalently attached to a large immunogenic carrier protein (e.g., Diphtheria Toxoid, Keyhole Limpet Hemocyanin).[13][14] This hapten-carrier conjugate is large enough to be recognized by the immune system, leading to the production of antibodies specifically targeted against the hapten—nicotine.
The therapeutic goal is to generate a high concentration of anti-nicotine antibodies in the bloodstream. These antibodies bind to nicotine inhaled from tobacco smoke, forming a complex too large to cross the blood-brain barrier. This prevents nicotine from reaching its receptors in the brain, thereby blocking its rewarding and reinforcing effects and aiding in smoking cessation.[14]
Protocol: Synthesis of a Nicotine-Based Hapten-Carrier Conjugate
This protocol describes the synthesis of a representative conjugate, 3'-Aminomethylnicotine-Diphtheria Toxoid (3'AmNic-DT), a model used in published studies.[14] The process involves synthesizing the hapten and then conjugating it to the carrier protein.
Part 3.1: Synthesis of Hapten Precursor (trans-3'-Aminomethylnicotine)
The synthesis of a hapten like 3'-Hydroxymethylnicotine and its subsequent modification for conjugation (e.g., to 3'-Aminomethylnicotine) is a multi-step organic chemistry process. The general principle for creating a hemisuccinate ester involves reacting the hydroxyl group with succinic anhydride, often in the presence of a basic catalyst like triethylamine or DMAP in an aprotic solvent.[15][16]
General Esterification Reaction:
-
Reactants: 3'-Hydroxymethylnicotine, Succinic Anhydride
-
Catalyst: Triethylamine or 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Procedure: The alcohol (nicotine derivative) is dissolved in the solvent with the catalyst. Succinic anhydride is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The resulting hemisuccinate ester is then purified.
Part 3.2: Conjugation of Hapten to Diphtheria Toxoid (DT) Carrier
This protocol uses a carbodiimide crosslinker (EDC) to form a stable amide bond between the amine group on the hapten (3'AmNic) and carboxyl groups on the carrier protein (DT).
Materials:
-
trans-3'-Aminomethylnicotine (3'AmNic)
-
Diphtheria Toxoid (DT)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Sterile, pyrogen-free water
Step-by-Step Protocol:
-
Protein Preparation: Dissolve DT in PBS to a concentration of 10 mg/mL. Keep the solution on ice.
-
Hapten Preparation: Dissolve 3'AmNic in PBS. The molar ratio of hapten to protein is a critical parameter to optimize; a starting point is a 50-fold molar excess of hapten.
-
Activation of Carrier: Add a 20-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the DT solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein. The Sulfo-NHS stabilizes the active intermediate.
-
Conjugation Reaction: Immediately add the prepared 3'AmNic solution to the activated DT solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to deactivate unreacted esters.
-
Purification: Transfer the reaction mixture to a 10 kDa MWCO dialysis cassette. Dialyze extensively against sterile PBS (4 changes of 2L each) over 48 hours at 4°C to remove unreacted hapten and crosslinkers.
-
Characterization and Storage:
-
Determine the protein concentration using a BCA assay.
-
Confirm conjugation using SDS-PAGE (the conjugate will show a higher molecular weight than the native protein).
-
Quantify hapten density (haptens per protein) using MALDI-TOF mass spectrometry.
-
Sterile filter the final conjugate through a 0.22 µm filter and store at -80°C.
-
Protocol: Vaccine Formulation and Immunization
To elicit a strong immune response, the hapten-carrier conjugate must be formulated with a potent adjuvant. Since the hapten itself is derived from an immunosuppressive molecule, a strong pro-inflammatory signal is required. TLR agonists are excellent candidates.[14][17]
Materials:
-
3'AmNic-DT conjugate
-
Adjuvant: CpG oligodeoxynucleotide (a TLR9 agonist)[14]
-
Vehicle: Aluminum Hydroxide (Al(OH)₃), a common depot-forming adjuvant.
-
Sterile saline for injection.
Step-by-Step Protocol:
-
Adjuvant Preparation: Reconstitute lyophilized CpG ODN in sterile saline to the desired stock concentration (e.g., 1 mg/mL).
-
Formulation:
-
In a sterile microfuge tube, add the required volume of 3'AmNic-DT conjugate.
-
Add the desired amount of CpG ODN adjuvant. A typical dose for mice is 10-20 µg per injection.[14]
-
Gently mix, then add the Al(OH)₃ suspension.
-
Bring the total volume to the final injection volume (e.g., 100 µL for a mouse) with sterile saline.
-
Incubate at room temperature for 30 minutes with gentle rotation to allow the conjugate and adjuvant to adsorb to the aluminum hydroxide.
-
-
Animal Immunization (Mouse Model):
-
Administer the 100 µL formulation via intramuscular or subcutaneous injection.
-
Follow a prime-boost schedule. For example: Prime on Day 0, followed by booster immunizations on Day 21 and Day 42.
-
Collect blood samples via tail vein or retro-orbital bleed at baseline (Day 0) and 2 weeks after each boost (e.g., Day 35, Day 56) to analyze antibody titers.
-
Data Analysis: Evaluating Vaccine Efficacy
The success of an anti-nicotine vaccine is measured by its ability to generate high-titer, high-affinity antibodies that can sequester nicotine.
Table 1: Key Metrics for Vaccine Efficacy Evaluation
| Parameter | Method | Purpose | Desired Outcome |
| Antibody Titer | Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the concentration of anti-nicotine antibodies in serum. | High endpoint titers (e.g., >1:10,000) indicating a strong humoral response. |
| Antibody Affinity | Competitive ELISA or Surface Plasmon Resonance (SPR) | Measures the binding strength of antibodies to nicotine. | High affinity (low Kd value) for tight, effective binding of nicotine. |
| Nicotine Sequestration | In vivo Nicotine Challenge | Measures the ability of antibodies to prevent nicotine from entering the brain after administration of radiolabeled nicotine. | Significant reduction in brain nicotine levels in vaccinated animals compared to controls.[14] |
| Antibody Isotype | Isotype-specific ELISA | Determines the type of T-helper response (e.g., IgG2a in mice suggests a Th1-biased response, often promoted by adjuvants like CpG). | A balanced or Th1-skewed response is often desirable for robust immunity. |
Conclusion
While 3'-Hydroxymethylnicotine Hemisuccinate does not have a basis for use in vaccine development as an adjuvant, the broader family of nicotine derivatives is central to the innovative field of anti-addiction vaccines. By acting as haptens, these molecules can be used to redirect the power of the immune system to combat substance dependence. The success of this strategy is critically dependent on robust chemistry for hapten-carrier conjugation and, crucially, the selection of powerful adjuvants like TLR agonists to overcome the inherent non-immunogenicity of the target and generate a therapeutically effective antibody response.
References
-
Nouri-Shirazi, M., & Guinet, E. (2003). Evidence for the immunosuppressive role of nicotine on human dendritic cell functions. Immunology, 109(3), 365–373. Available from: [Link]
-
Li, H., Peng, Y., et al. (2021). Nicotine and its metabolite cotinine target MD2 and inhibit TLR4 signaling. The Innovation, 2(2), 100111. Available from: [Link]
-
Li, H., Peng, Y., et al. (2021). Nicotine and Its Metabolite Cotinine Target MD2 and Inhibit TLR4 Signaling. The Innovation. Available from: [Link]
-
Mishra, A., Chaturvedi, P., et al. (2015). Effect of Nicotine on Immune System Function. Indian Journal of Medical and Paediatric Oncology, 36(2), 79–85. Available from: [Link]
-
PubChem. (n.d.). rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester. Available from: [Link]
-
Aguilar-Guzmán, R., et al. (2018). Nicotine modulates molecules of the innate immune response in epithelial cells and macrophages during infection with M. tuberculosis. Clinical & Experimental Immunology, 194(2), 223–233. Available from: [Link]
-
Hu, Y., et al. (2018). Rational incorporation of molecular adjuvants into a hybrid nanoparticle-based nicotine vaccine for immunotherapy against nicotine addiction. Biomaterials, 154, 107-117. Available from: [Link]
-
Di Pasquale, A., et al. (2023). Study of Agonists of TLRs as Vaccine Adjuvants. Methods in Molecular Biology, 2700, 249-269. Available from: [Link]
-
McCluskie, M. J., et al. (2015). Enhancing immunogenicity of a 3'aminomethylnicotine-DT-conjugate anti-nicotine vaccine with CpG adjuvant in mice and non-human primates. International Immunopharmacology, 29(2), 663-670. Available from: [Link]
-
Garçon, N., & Di Pasquale, A. (2017). Modern Vaccine Adjuvant/Formulation—Session 9. Procedia in Vaccinology, 10, 101-106. Available from: [Link]
-
Kayesh, M. E. H., et al. (2024). TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview. Animal Diseases, 4(1), 2. Available from: [Link]
-
Xu, Y., et al. (2023). Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants. Vaccines, 11(11), 1686. Available from: [Link]
-
Korom, S., et al. (2021). TLR Agonists as Vaccine Adjuvants Targeting Cancer and Infectious Diseases. Pharmaceutics, 13(2), 142. Available from: [Link]
-
Lee, Y., et al. (2024). Adjuvanted Recombinant Hemagglutinin Vaccine Provides Durable and Broad-Spectrum Immunogenicity in Mice. Vaccines, 12(1), 1. Available from: [Link]
-
Park, H., & Lee, S. E. (2024). Toll-like receptor agonists as cancer vaccine adjuvants. Immune Network, 24(1), e2. Available from: [Link]
-
Marciani, D. J., et al. (2003). Capric acid and hydroxypropylmethylcellulose increase the immunogenicity of nasally administered peptide vaccines. International Immunopharmacology, 3(7), 1037-1045. Available from: [Link]
-
D'Autilia, F., et al. (2021). Development of vaccine formulations: past, present, and future. Drug Discovery Today, 26(7), 1646-1658. Available from: [Link]
-
Rask, D. R., et al. (2018). 3M-052 as an adjuvant for a PLGA microparticle-based Leishmania donovani recombinant protein vaccine. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 106(4), 1587-1594. Available from: [Link]
-
Carter, D., et al. (2021). Development of thermostable vaccine adjuvants. Seminars in Immunology, 58, 101538. Available from: [Link]
-
Hanson, M. C., et al. (2015). Emerging Concepts and Technologies in Vaccine Development. Frontiers in Immunology, 6, 499. Available from: [Link]
- Google Patents. (2015). CN104650172A - Method for preparing methylprednisolone hemisuccinate.
-
Patsnap. (n.d.). Preparation method of methylprednisolone hemisuccinate impurity. Available from: [Link]
-
Henderson, J. L., & Martin, S. F. (2010). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 8(23), 5398-5401. Available from: [Link]
-
Patsnap. (n.d.). Synthesis process of hydrocortisone hemisuccinate. Available from: [Link]
Sources
- 1. Evidence for the immunosuppressive role of nicotine on human dendritic cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Nicotine on Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine modulates molecules of the innate immune response in epithelial cells and macrophages during infection with M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of vaccine formulations: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Concepts and Technologies in Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toll-like receptor agonists as cancer vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotine and its metabolite cotinine target MD2 and inhibit TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine and Its Metabolite Cotinine Target MD2 and Inhibit TLR4 Signaling [the-innovation.org]
- 11. Study of Agonists of TLRs as Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing immunogenicity of a 3'aminomethylnicotine-DT-conjugate anti-nicotine vaccine with CpG adjuvant in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN104650172A - Method for preparing methylprednisolone hemisuccinate - Google Patents [patents.google.com]
- 16. Synthesis process of hydrocortisone hemisuccinate - Eureka | Patsnap [eureka.patsnap.com]
- 17. Rational incorporation of molecular adjuvants into a hybrid nanoparticle-based nicotine vaccine for immunotherapy against nicotine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Hydroxymethylnicotine Hemisuccinate
Welcome to the technical support center for the synthesis of 3'-Hydroxymethylnicotine Hemisuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction yields.
I. Understanding the Synthesis: An Overview
The synthesis of 3'-Hydroxymethylnicotine Hemisuccinate is fundamentally an esterification reaction. It involves the reaction of the primary alcohol group of 3'-Hydroxymethylnicotine with succinic anhydride to form a monoester. This process creates a hemisuccinate ester, which can be pivotal for modifying the solubility and pharmacokinetic properties of the parent molecule.
While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction conditions and a thorough understanding of potential side reactions and purification challenges. This guide will walk you through the intricacies of this synthesis, providing practical, field-tested advice.
II. Visualizing the Reaction Pathway
To better understand the chemical transformation, let's visualize the core reaction and a common side reaction.
Caption: Main reaction pathway for the synthesis of 3'-Hydroxymethylnicotine Hemisuccinate.
A key challenge in this synthesis is the potential for a secondary reaction where a second molecule of 3'-Hydroxymethylnicotine reacts with the free carboxylic acid group of the desired product, leading to a di-ester impurity.
Caption: Formation of the di-ester impurity as a potential side reaction.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Inactive Reagents: Succinic anhydride can hydrolyze over time if exposed to moisture. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Catalyst Issues: If using a catalyst, it may be inactive or used in an insufficient amount. | 1. Temperature Optimization: Gradually increase the reaction temperature, for example, from room temperature to 40-60°C. Monitor the reaction progress by TLC or LC-MS. 2. Reagent Quality Check: Use freshly opened or properly stored succinic anhydride. Consider running a control reaction with a simple alcohol to test its reactivity. 3. Time Study: Extend the reaction time and monitor for product formation at regular intervals. 4. Catalyst Selection & Stoichiometry: For sterically hindered alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[1][2] Ensure the catalyst is of high purity and used in appropriate catalytic amounts (e.g., 0.1-0.2 equivalents). |
| Formation of Significant Di-ester Impurity | 1. High Reaction Temperature: Elevated temperatures can promote the secondary esterification reaction. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the initial mono-esterification is complete can lead to di-ester formation. 3. Stoichiometry: Using an excess of 3'-Hydroxymethylnicotine can drive the formation of the di-ester. | 1. Temperature Control: Maintain a moderate reaction temperature. Once the mono-ester is formed, avoid prolonged heating. 2. Reaction Monitoring: Closely monitor the reaction progress and quench it once the starting material is consumed and before significant di-ester formation is observed. 3. Stoichiometric Control: Use a slight excess of succinic anhydride (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 3'-Hydroxymethylnicotine and minimize the chance of di-ester formation. |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The polarity of the product and unreacted 3'-Hydroxymethylnicotine may be similar, making chromatographic separation challenging. 2. Presence of Succinic Acid: Hydrolyzed succinic anhydride results in succinic acid, which can complicate purification. 3. Emulsion during Workup: The basic nature of the nicotine moiety can lead to emulsions during aqueous workup. | 1. pH Adjustment during Extraction: During the aqueous workup, carefully adjust the pH. Acidifying the aqueous layer will protonate the nicotine nitrogen, making the product more water-soluble and allowing for the removal of non-polar impurities with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the nicotine, allowing for extraction of the product into an organic solvent. 2. Chromatographic Optimization: Use a suitable chromatography system (e.g., silica gel) and optimize the solvent system. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation. 3. Salt Precipitation: Consider converting the final product to a salt (e.g., hydrochloride) to facilitate precipitation and purification. |
| Product Instability/Decomposition | 1. Hydrolysis: The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions. 2. Oxidation: The nicotine moiety can be susceptible to oxidation. | 1. Neutral pH: Maintain a neutral pH during workup and storage. 2. Storage Conditions: Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). |
IV. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reaction?
Aprotic solvents are generally preferred to avoid side reactions with the anhydride. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are good starting points.[3] For sparingly soluble reagents, dimethylformamide (DMF) can be used, although its high boiling point can make removal more challenging.[1]
Q2: Is a catalyst necessary for this reaction?
The reaction between a primary alcohol and succinic anhydride can often proceed without a catalyst, especially with heating.[2] However, to increase the reaction rate and allow for milder conditions, a basic catalyst like triethylamine or DMAP is often employed.[3][4][5] DMAP is particularly effective for esterifications.[1][2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of DCM and methanol with a small amount of ammonia or triethylamine) to separate the starting material, product, and any major byproducts. The spots can be visualized under UV light or by staining (e.g., with iodine). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q4: What are the key considerations for the workup procedure?
The workup is critical for isolating the crude product. A typical procedure involves:
-
Quenching the reaction with water or a dilute acid.
-
Separating the organic and aqueous layers.
-
Washing the organic layer to remove unreacted succinic anhydride (as succinic acid) and any catalyst. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can be effective.
-
Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Concentrating the organic layer under reduced pressure to obtain the crude product.
Q5: What analytical techniques are recommended for characterizing the final product?
To confirm the structure and purity of your 3'-Hydroxymethylnicotine Hemisuccinate, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the ester linkage.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
V. Experimental Protocol: A Starting Point
This protocol provides a general framework. Optimization of specific parameters may be necessary.
Materials:
-
3'-Hydroxymethylnicotine
-
Succinic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Hydroxymethylnicotine (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add succinic anhydride (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (40°C) can be applied.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure 3'-Hydroxymethylnicotine Hemisuccinate.
Caption: A generalized experimental workflow for the synthesis.
VI. References
-
PubChem. (n.d.). rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Jacob, P., et al. (1990). Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective. Journal of Medicinal Chemistry, 33(7), 1888-1891. Retrieved from [Link]
-
Sikora, M., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(23), 5731. Retrieved from [Link]
-
Parulekar, S. J. (2018). Yield optimization for multiple reactions. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Retrieved from [Link]
-
Jayashree, B. S., & G., S. (2007). Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. CORE. Retrieved from [Link]
-
Sikora, M., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. PubMed. Retrieved from [Link]
-
Google Patents. (n.d.). US20160326134A1 - Synthesis and resolution of nicotine. Retrieved from
-
ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol? Retrieved from [Link]
-
Google Patents. (n.d.). CN104650172A - Method for preparing methylprednisolone hemisuccinate. Retrieved from
-
Google Patents. (n.d.). CN102718825A - Preparation method of hydrocortisone hemisuccinat. Retrieved from
-
Google Patents. (n.d.). CN103880908A - Method for preparing hydrocortisone hemisuccinate. Retrieved from
-
Patsnap. (n.d.). Preparation method of methylprednisolone hemisuccinate impurity. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. CN103880908A - Method for preparing hydrocortisone hemisuccinate - Google Patents [patents.google.com]
- 4. CN104650172A - Method for preparing methylprednisolone hemisuccinate - Google Patents [patents.google.com]
- 5. CN102718825A - Preparation method of hydrocortisone hemisuccinat - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Antibody Affinity for 3'-Hydroxymethylnicotine
Welcome to the technical support center for developing high-affinity antibodies against the small molecule 3'-Hydroxymethylnicotine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with antibody affinity and specificity for this hapten. Here, we will move beyond basic protocols to explain the causal mechanisms behind common issues and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Core Challenge
Question: Why is it so difficult to generate high-affinity antibodies against 3'-Hydroxymethylnicotine?
Answer: The primary challenge is that 3'-Hydroxymethylnicotine is a hapten —a small molecule that is not immunogenic on its own.[1][2] The immune system, specifically T-cells, cannot efficiently recognize molecules of this small size to initiate a robust antibody production cascade.[1] To make it "visible" to the immune system, it must be covalently attached to a large carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[1][3][4]
This hapten-carrier conjugate approach introduces several variables that directly impact the resulting antibody affinity:
-
Epitope Presentation: The antibody response will be directed against the parts of the hapten that are most exposed and accessible. The site of conjugation is therefore critical.
-
Carrier Immunodominance: The immune system may preferentially generate antibodies against the large, complex carrier protein rather than the small hapten attached to it.
-
Neoepitope Formation: The chemical linker used for conjugation, combined with the hapten and a residue on the carrier protein, can create a novel epitope (a "neoepitope").[5] This can lead to a strong immune response, but the resulting antibodies will recognize the linker-hapten combination, not the native 3'-Hydroxymethylnicotine, resulting in apparently high titers but very low affinity for the free drug.[5]
Section 2: Hapten-Carrier Conjugate Design & Synthesis
Question: How should I design my 3'-Hydroxymethylnicotine hapten for conjugation to maximize affinity?
Answer: This is the most critical step in your entire workflow. The goal is to present the unique structural features of 3'-Hydroxymethylnicotine to the immune system. The key is to attach the linker at a position that is distal from the desired epitopes.
For 3'-Hydroxymethylnicotine, the primary distinguishing feature from its parent compound, nicotine, is the hydroxymethyl group (-CH₂OH) on the pyridine ring. Your antibody must be able to recognize this feature and the surrounding structure.
-
Recommended Strategy: Modify the pyrrolidine ring, not the pyridine ring. Attaching a linker to the nitrogen atom of the pyrrolidine ring is a common and effective strategy. This leaves the entire hydroxymethyl-pyridine structure exposed for immune recognition.
-
Linker Selection: The linker arm's length and composition are critical. A short linker may cause steric hindrance from the carrier protein, hiding the hapten. A longer, flexible spacer arm (e.g., a 4- to 6-carbon chain) helps project the hapten away from the carrier, improving its accessibility.[6]
Question: What is the best carrier protein and conjugation chemistry to use?
Answer: The choice of carrier and chemistry depends on the functional groups available on your hapten derivative. Assuming you have engineered a derivative with a terminal carboxyl group (-COOH) on the linker, the most straightforward and widely used method is EDC/NHS chemistry .[3]
| Carrier Protein | Key Characteristics & Recommendations |
| Keyhole Limpet Hemocyanin (KLH) | Highly immunogenic due to its large size and foreignness to mammals.[7] It is the preferred choice for immunization to elicit a strong primary immune response.[7] |
| Bovine Serum Albumin (BSA) | Less immunogenic than KLH but well-characterized and highly soluble.[7] It is ideal for use as the coating antigen in screening assays (like ELISA) to avoid selecting antibodies that recognize the immunization carrier (KLH).[8] Using a different carrier for screening is a crucial strategy to isolate hapten-specific antibodies. |
Workflow: Hapten-Carrier Conjugation using EDC/NHS Chemistry
This protocol outlines the essential steps for conjugating a carboxylated 3'-Hydroxymethylnicotine hapten to a carrier protein like KLH.
Caption: Workflow for Hapten-Carrier Protein Conjugation.
Section 3: Immunization & Screening
Question: My initial ELISA screening shows high titers, but when I try a competitive assay, the affinity is terrible. What's wrong?
Answer: This is a classic and very common problem, often rooted in the issues of carrier immunodominance or neoepitope formation mentioned earlier.[5] A high titer in a direct ELISA simply means you have a lot of antibodies that bind to the conjugate you coated on the plate. It doesn't tell you if they bind to the free hapten.
Troubleshooting Steps:
-
Rethink Your Screening Assay: You must use a competitive immunoassay format for screening and selection. This is the only way to identify clones that bind to the free 3'-Hydroxymethylnicotine.[9][10]
-
Use a Heterologous Coating Antigen: Never use the same hapten-carrier conjugate for both immunization and screening. If you immunized with Hapten-KLH, you must screen using Hapten-BSA.[6] This ensures that you are not selecting for antibodies that are specific to the KLH carrier protein.
-
Increase Assay Stringency: During your wash steps, consider using a buffer with a slightly higher salt concentration or a non-ionic detergent (like Tween-20) to disrupt low-affinity, non-specific interactions.[11]
Workflow: High-Stringency Competitive ELISA Screening
Caption: Competitive ELISA workflow for selecting hapten-specific antibodies.
Section 4: Accurate Affinity Measurement
Question: How do I accurately measure the binding affinity (KD) of my final antibody for 3'-Hydroxymethylnicotine?
Answer: While competitive ELISA can give you a relative measure of affinity (IC50), the gold standard for quantitative kinetic analysis is label-free biosensor technology like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) .[12][13][14]
These techniques measure the association (kₐ) and dissociation (kₑ) rates of the antibody-antigen interaction in real-time, from which the equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates higher affinity.
| Technique | Principle | Best For... |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index on a sensor chip surface as molecules bind and dissociate.[14][15] | Higher sensitivity for small molecules. [12] Considered the gold standard for precise kinetic measurements of low molecular weight analytes. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as the thickness of the molecular layer changes.[12][13] | High-throughput screening and analysis of crude samples (e.g., supernatants) due to its fluidics-free design.[12] |
Experimental Setup (SPR/BLI):
-
Immobilization: The antibody is captured on the biosensor surface.
-
Association: A series of known concentrations of free 3'-Hydroxymethylnicotine are flowed over the surface, and the binding rate is measured.
-
Dissociation: Buffer is flowed over the surface, and the rate at which the hapten dissociates from the antibody is measured.
-
Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.[13]
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No immune response (low titer) | 1. Poor hapten conjugation efficiency. 2. Insufficient hapten density on the carrier. 3. Suboptimal immunization protocol. | 1. Verify conjugation using MALDI-TOF MS.[8][16] 2. Optimize hapten:carrier molar ratio (a density of 15-25 haptens/carrier is often a good starting point).[16] 3. Increase adjuvant strength or modify the booster schedule. |
| High titer but low affinity for free hapten | 1. Antibodies are specific to the carrier protein. 2. Antibodies recognize the linker or a neoepitope.[5] | 1. Crucial: Screen using a heterologous carrier conjugate (e.g., immunize with KLH, screen with BSA). 2. Implement a stringent competitive screening assay early in the process. |
| High background in ELISA | 1. Insufficient blocking. 2. Non-specific binding of primary or secondary antibody. 3. Cross-reactivity. | 1. Try different blocking buffers (e.g., commercial blockers, non-fat dry milk).[17] 2. Titrate antibodies to find the optimal concentration. 3. Add a detergent like Tween-20 to wash buffers.[18] |
| Inconsistent results between assays | 1. Reagent degradation (especially the hapten). 2. Pipetting errors. 3. Variation in incubation times or temperatures. | 1. Prepare fresh dilutions of standards and reagents for each experiment.[19] 2. Use calibrated pipettes and consistent technique.[11] 3. Standardize all protocol steps carefully. |
References
-
Aptamer Group. Anti-hapten Antibody Problems. [Link]
-
Wang, Z., et al. (2024). Rational hapten design, antibody preparation, and immunoassay development for rapid screening xylazine in biological samples. Food Chemistry. [Link]
-
Sartorius. (2024). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]
-
Maurer, P., et al. (2016). Engineered hapten‐binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. FEBS Letters. [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
-
Creative Biolabs. Hapten-Carrier Conjugation. [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. [Link]
-
Alpha Lifetech Inc. BLI and SPR Protocol FAQs: Your Essential Guide. [Link]
-
GenScript. BLI & SPR Real-time Affinity Measurement Services. [Link]
-
Bremer, M. G., et al. (2016). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. Journal of Nanobiotechnology. [Link]
-
The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. [Link]
-
Chakraborty, A., & Kardar, M. (2020). Optimizing immunization protocols to elicit broadly neutralizing antibodies. PNAS. [Link]
-
CLOUD-CLONE CORP. (2016). Coupling of the carriers and small molecule haptens. [Link]
-
NCBI Bookshelf. (2012). Immunoassay Methods. [Link]
-
Zhang, Y., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology. [Link]
-
ResearchGate. (2017). ELISA with low affinity antibodies. [Link]
-
GenScript. (2024). Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. [Link]
-
Roy, E. J., & Berod, A. (2018). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. Journal of Immunology Research. [Link]
-
Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Pharmacology. [Link]
-
Nakayama, A., et al. (2005). Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2014). Immunoassay Troubleshooting Guide. [Link]
-
ResearchGate. Competitive immunoassay formats. [Link]
-
Royal Society of Chemistry. (2023). Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen. [Link]
-
Creative Biolabs Antibody. Troubleshooting of Competition (Inhibition) ELISA. [Link]
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 6. Rational hapten design, antibody preparation, and immunoassay development for rapid screening xylazine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling of the carriers and small molecule haptens - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 8. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 13. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 14. genscript.com [genscript.com]
- 15. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 16. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Understanding the Core Problem: The Basis of Cross-Reactivity
<Technical Support Center: Nicotine Metabolite Immunoassays
A Senior Application Scientist's Guide to Reducing Antibody Cross-Reactivity
Welcome to the technical support center for nicotine metabolite immunoassays. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity quantification of nicotine and its metabolites. As a senior application scientist, I understand that achieving specificity in these assays is paramount. Cross-reactivity from structurally similar metabolites is a significant challenge that can compromise data integrity.
This resource provides in-depth, experience-driven guidance to help you understand, troubleshoot, and ultimately minimize cross-reactivity in your experiments. We will move from foundational concepts to advanced protocols, ensuring that every step is grounded in solid scientific principles.
The central challenge in designing specific immunoassays for nicotine metabolites lies in their structural similarity. Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6, into a cascade of related compounds.[1][2][3] The major metabolic pathway, accounting for 70-80% of nicotine elimination, is the conversion to cotinine.[1][2][3][4]
Antibodies, particularly polyclonal antibodies, raised against a specific target like cotinine may recognize shared structural features (epitopes) on other metabolites, such as nicotine itself, nornicotine, or trans-3'-hydroxycotinine. This leads to an overestimation of the target analyte's concentration.
Diagram: Nicotine Metabolism & Structural Similarities
The following diagram illustrates the primary metabolic conversion of nicotine and highlights the structural conservation that poses a challenge for antibody specificity.
Caption: Primary metabolic pathway of nicotine.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions regarding cross-reactivity.
Q1: What is antibody cross-reactivity? A: Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen. This occurs when the antibody recognizes similar or identical epitopes on these non-target molecules, which is a common issue with structurally related compounds like nicotine metabolites.
Q2: Why is cotinine the preferred biomarker for tobacco smoke exposure over nicotine? A: Cotinine is the preferred biomarker due to its longer biological half-life (around 16-17 hours) compared to nicotine (approximately 2 hours).[5][6] This provides a more stable and integrated measure of nicotine exposure over a longer period.
Q3: Are monoclonal or polyclonal antibodies better for reducing cross-reactivity? A: Generally, monoclonal antibodies (mAbs) are preferred for minimizing cross-reactivity.[7][8] Since mAbs are derived from a single B-cell clone, they recognize a single, specific epitope on the target molecule.[8][9] Polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies that recognize multiple epitopes, increasing the likelihood of binding to related molecules.[7][8] Studies have shown that properly selected mAbs offer distinct advantages over conventional polyclonal antisera in immunoassays for cotinine.[10]
Q4: My ELISA results are higher than expected when compared to LC-MS. Is cross-reactivity the cause? A: It is highly likely. Immunoassays are susceptible to interference from cross-reacting metabolites, which can lead to inflated measurements.[11] Liquid chromatography-tandem mass spectrometry (LC-MS) is a more specific physical method that separates molecules based on their mass-to-charge ratio, making it the gold standard for confirmation. A significant positive bias in your ELISA results compared to LC-MS data strongly suggests cross-reactivity.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format, providing causative explanations and actionable solutions.
Issue 1: High Background Signal Across the Entire Plate
-
Question: I'm observing a high, non-specific signal in all wells of my competitive ELISA, including my zero-analyte (B₀) wells. What could be causing this, and how do I fix it?
-
Expert Analysis: High background is often a result of inadequate blocking or issues with the antibody-conjugate. In a competitive ELISA for a small molecule like cotinine, the plate is typically coated with an antibody. The sample (containing free cotinine) is then added along with a fixed amount of enzyme-labeled cotinine (e.g., Cotinine-HRP). If the blocking is insufficient, the Cotinine-HRP conjugate can bind non-specifically to the plastic of the microplate, leading to a high signal even when no binding to the antibody should occur.
-
Solutions:
-
Optimize Blocking Buffer: Move beyond standard 1% BSA. Experiment with different blocking agents such as non-fat dry milk (2-5%), commercial synthetic blockers, or whole serum from a non-reactive species. Ensure incubation is at least 1-2 hours at room temperature or overnight at 4°C.
-
Increase Wash Steps: Increase the number of wash cycles (from 3 to 5-6) and the soaking time (10-30 seconds) between each wash.[5] This helps remove unbound conjugate more effectively.
-
Check Conjugate Concentration: You may be using too much enzyme conjugate. Titrate your Cotinine-HRP to find the optimal concentration that gives a robust signal for your B₀ wells without causing excessive background.
-
Issue 2: My Standard Curve Shows Poor Sensitivity and a Shallow Slope
-
Question: My standard curve is not steep enough, and I can't achieve the limit of detection stated in the protocol. What's wrong?
-
Expert Analysis: A shallow curve in a competitive ELISA indicates that the competition between the free analyte (in your standards) and the enzyme-labeled analyte is inefficient. This can be due to several factors, including low antibody affinity or cross-reactivity with components in the standard diluent. With polyclonal antibodies, this can also occur if a subset of the antibodies in the mixture has a higher affinity for the enzyme-labeled hapten than for the free analyte.[10]
-
Solutions:
-
Switch to a Monoclonal Antibody: The single most effective solution for improving specificity and sensitivity is to use a high-affinity monoclonal antibody.[10][12] A mAb will provide a more uniform population of binding sites, leading to steeper, more reliable competition curves.[10]
-
Optimize Incubation Times and Temperatures: Adjusting assay kinetics can help favor the binding of the specific, high-affinity antibody population to your target.[13] Try incubating your standards/samples with the antibody before adding the enzyme conjugate (a pre-incubation step). This allows the target analyte to occupy the binding sites first.
-
Matrix-Match Your Standards: Ensure the buffer used to dilute your standards is identical to the matrix of your samples (e.g., synthetic urine, saliva, or serum from a non-exposed subject). This minimizes matrix effects that can interfere with binding.
-
Issue 3: Known Negative Samples Test Positive for the Analyte
-
Question: I'm testing urine from a confirmed non-smoker, but my cotinine ELISA is still giving a positive result. Why?
-
Expert Analysis: This is a classic sign of cross-reactivity. Your antibody is likely binding to other endogenous molecules in the urine matrix or, more commonly, to other nicotine metabolites that may be present even with minimal exposure. For example, an anti-cotinine antibody might be cross-reacting with low levels of nornicotine or other structurally similar compounds.
-
Solutions:
-
Perform a Cross-Reactivity Panel: This is a critical validation step. Test your antibody against a panel of relevant, structurally related molecules (nicotine, nornicotine, trans-3'-hydroxycotinine, anabasine, etc.) to quantify its specificity.[14] This will define the limitations of your assay.
-
Implement an Affinity Purification Step: If you are using a polyclonal antiserum, you can improve its specificity by performing affinity purification. This involves purifying the antibodies against your specific target (e.g., cotinine) while removing antibodies that bind to other molecules.
-
Adjust Assay Conditions: Sometimes, modifying the pH or ionic strength of the assay buffer can reduce low-affinity, non-specific interactions.[15]
-
Data Presentation: Example Cross-Reactivity Profiles
The table below illustrates how to present cross-reactivity data, comparing a generic polyclonal antibody to a highly specific monoclonal antibody. The cross-reactivity is calculated as: (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100%.
| Compound Tested | Generic Polyclonal Anti-Cotinine | High-Specificity Monoclonal Anti-Cotinine |
| Cotinine | 100% | 100% |
| Nicotine | 15.2% | < 0.1% |
| trans-3'-Hydroxycotinine | 25.8% | 1.1% |
| Nornicotine | 8.5% | < 0.5% |
| Anabasine | 1.2% | < 0.1% |
| Acetylcholine | < 0.1% | < 0.01% |
Data is illustrative. Actual cross-reactivity must be determined experimentally.[14][16]
Key Protocols & Methodologies
Protocol 1: Competitive ELISA for Cotinine Quantification
This protocol outlines a standard competitive immunoassay, a common format for detecting small molecules like cotinine.[5][6][17][18]
Diagram: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA.
Methodology:
-
Coating: Coat a 96-well microplate with an anti-cotinine antibody (monoclonal preferred) diluted in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% non-fat dry milk in PBS) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Addition: Add 50 µL of your standards and unknown samples to the appropriate wells.
-
Conjugate Addition: Add 50 µL of Cotinine-HRP conjugate, diluted in assay buffer, to all wells.
-
Competition Incubation: Incubate the plate for 1-2 hours at room temperature on a plate shaker. This is the critical competition step where free cotinine in the sample competes with the Cotinine-HRP for antibody binding sites.
-
Washing: Repeat the wash step, increasing to 5-6 washes to thoroughly remove unbound conjugate.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm on a microplate reader. The signal intensity is inversely proportional to the amount of cotinine in the sample.[5][17]
Protocol 2: Antibody Affinity Purification for Small Molecule Haptens
This protocol describes how to enrich for antibodies with the highest specificity to your target hapten (e.g., cotinine) from a polyclonal serum, a key strategy for reducing cross-reactivity.[13][19]
Methodology:
-
Prepare the Affinity Column:
-
The hapten (cotinine) must first be conjugated to a carrier protein that is different from the one used for immunization (e.g., if immunized with Cotinine-KLH, use Cotinine-BSA for the column).
-
Covalently couple this Cotinine-BSA conjugate to an activated resin like CNBr-activated Sepharose or an NHS-activated agarose resin according to the manufacturer's instructions.
-
Pack the resin into a chromatography column and equilibrate with a binding buffer (e.g., PBS, pH 7.4).
-
-
Bind the Antibody:
-
Pass the polyclonal antiserum (or a pre-purified IgG fraction) over the affinity column. The flow rate should be slow enough to allow for efficient binding. Recirculating the serum overnight can increase binding efficiency.[19]
-
-
Wash Away Non-Specific Antibodies:
-
Wash the column extensively with 10-20 column volumes of binding buffer to remove all unbound proteins.
-
Follow with a more stringent wash using a buffer with higher salt concentration (e.g., PBS + 0.5 M NaCl) to remove weakly bound, potentially cross-reactive antibodies.
-
-
Elute the Specific Antibodies:
-
Elute the tightly bound, specific antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Collect the fractions into tubes containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5) to immediately restore the neutral pH and prevent antibody denaturation.[20]
-
Alternative Elution: For very high-affinity antibodies that are sensitive to low pH, competitive elution with a high concentration of free hapten or using chaotropic agents like 3.5 M MgCl₂ can be attempted.[19]
-
-
Buffer Exchange and Concentration:
-
Pool the positive fractions (monitor absorbance at 280 nm).
-
Immediately perform a buffer exchange into a stable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Concentrate the purified antibody using a centrifugal filter unit (e.g., 10 kDa MWCO).[21]
-
-
Validation:
-
Re-test the purified antibody using the competitive ELISA and cross-reactivity panel to confirm that specificity has improved.
-
References
-
Comparison of Monoclonal and Polyclonal Antibodies to Cotinine in Nonisotopic and Isotopic Immunoassays. Journal of Immunological Methods. [Link]
-
Comparison of monoclonal and polyclonal antibodies to cotinine in nonisotopic and isotopic immunoassays. INIS-IAEA. [Link]
-
Structures of nicotine and its main metabolites that were included in this study. ResearchGate. [Link]
-
Enzyme-linked immunosorbent assay of nicotine metabolites. Clinical Chemistry and Laboratory Medicine. [Link]
-
Measuring the cotinine level in the serum of smokers, non-smokers and passive smokers using competitive ELISA. ResearchGate. [Link]
-
Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
-
Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. [Link]
-
Salivary Cotinine ELISA Kit. Salimetrics. [Link]
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology. [Link]
-
Stereospecific monoclonal antibodies to nicotine and cotinine and their use in enzyme-linked immunosorbent assays. Journal of Immunological Methods. [Link]
-
Nicotine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Pathways of nicotine metabolism. ResearchGate. [Link]
-
Biochemistry of nicotine metabolism and its significance to lung cancer. OMICS International. [Link]
-
In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. BMB Reports. [Link]
-
Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies. Translational Psychiatry. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Minimizing antibody cross-reactivity in multiplex detection of biomarkers in paper-based point-of-care assays. Semantic Scholar. [Link]
-
Evaluation of cross-reactivity with nicotine metabolites. ResearchGate. [Link]
-
Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. GenScript. [Link]
-
Serum Cotinine Does Not Predict Neutralizing Antibodies Against Interferon Beta in an Austrian MS Cohort. Journal of Interferon & Cytokine Research. [Link]
-
Enhancement of Binding Affinity of Anti-Hapten Polyclonal IgG Recognizing Mitragynine using Affinity Purification. Pertanika Journal of Science & Technology. [Link]
-
Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. BosterBio. [Link]
-
Immunoaffinity Purification. CSH Protocols. [Link]
-
Is affinity purification of antibodies to a hapten possible?. ResearchGate. [Link]
Sources
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. salimetrics.com [salimetrics.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Comparison of monoclonal and polyclonal antibodies to cotinine in nonisotopic and isotopic immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereospecific monoclonal antibodies to nicotine and cotinine and their use in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Attenuating nicotine’s effects with high affinity human anti-nicotine monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mybiosource.com [mybiosource.com]
- 19. researchgate.net [researchgate.net]
- 20. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 21. fortislife.com [fortislife.com]
Technical Support Center: Optimizing HPLC Separation of Nicotine and Its Metabolites
Welcome to the technical support center for the HPLC analysis of nicotine and its primary metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing chromatographic separations and troubleshooting common issues. Our focus is on the causality behind experimental choices to ensure scientifically sound and reproducible results.
Section 1: Frequently Asked Questions (FAQs) & Initial Method Setup
This section addresses common initial questions and provides a foundational understanding of the critical parameters for separating nicotine and its metabolites.
Q1: What are the biggest challenges in separating nicotine and its metabolites?
The primary challenges in the HPLC separation of nicotine and its metabolites stem from their chemical properties. Nicotine is a basic compound with two pKa values (around 8.5 and 3.1), meaning its ionization state is highly dependent on the mobile phase pH.[1] Its metabolites, such as cotinine, nornicotine, and trans-3'-hydroxycotinine, have similar structures but varying polarities and basicities, which can lead to co-elution and poor peak shapes.
Key challenges include:
-
Peak Tailing: As basic compounds, nicotine and its metabolites can interact with residual acidic silanol groups on silica-based columns, leading to asymmetrical, tailing peaks.[2]
-
Poor Retention: The polar nature of some metabolites can result in poor retention on traditional reversed-phase (C18) columns.[3]
-
Co-elution of Isomers: Analytes like nornicotine and anabasine are isomers and can be difficult to resolve chromatographically.[4]
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components can interfere with the separation and detection of the target analytes, a phenomenon known as matrix effects.[5][6]
Q2: What is a good starting point for column and mobile phase selection?
A robust starting point for method development is crucial. Here are some initial recommendations:
| Parameter | Recommendation | Rationale |
| HPLC Column | C18 or Phenyl-Hexyl, 2.1-4.6 mm ID, 100-250 mm length, <5 µm particle size | C18 columns are a versatile starting point for reversed-phase chromatography. Phenyl-hexyl columns can offer alternative selectivity for these aromatic compounds and may improve resolution.[7] |
| Mobile Phase A | 0.1% Formic Acid or 10-20 mM Ammonium Acetate/Formate in Water | These additives help to control the mobile phase pH and improve peak shape by reducing silanol interactions.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shapes and lower backpressure, while methanol can offer different selectivity.[7] |
| Initial pH | Acidic (pH 2.5-4.5) | At a low pH, the ionization of silanol groups on the column is suppressed, minimizing peak tailing for basic compounds like nicotine.[9][10] |
| Detection | UV (260 nm) or Mass Spectrometry (MS) | UV detection at 260 nm is a common starting point.[5] For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is preferred.[11][12] |
Section 2: Troubleshooting Common Chromatographic Issues
This section provides a systematic approach to diagnosing and resolving specific problems encountered during the analysis.
Q3: My nicotine peak is tailing significantly. How can I improve the peak shape?
Peak tailing for nicotine is a frequent issue. The primary cause is the interaction between the positively charged nicotine molecule (at acidic pH) and negatively charged, deprotonated silanol groups on the silica-based stationary phase.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting nicotine peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5) with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with the analyte.[9][10] It's recommended to work at a pH at least one to two units away from the analyte's pKa.[9][13][14]
-
Add a Competing Base: A small concentration of a basic additive, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from nicotine.
-
Use a High-Purity, End-capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-purity, well-end-capped C18 or a polar-embedded phase column can significantly reduce tailing.[15]
-
Consider Ion-Pairing Reagents: For challenging separations, ion-pairing reagents like sodium heptanesulfonate can be added to the mobile phase. These reagents form a neutral complex with the charged analyte, improving retention and peak shape.[1][16]
-
Check for Extra-Column Effects: Ensure that tubing is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak broadening and tailing.[15]
Q4: I'm having trouble separating cotinine and trans-3'-hydroxycotinine. What can I do?
Cotinine and its metabolite, trans-3'-hydroxycotinine, are structurally very similar, which can make their separation challenging.
Optimization Strategies:
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is more polar and can change the interaction with the stationary phase.[7]
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of the analytes differently, potentially improving resolution. A pH around 4.5 has been shown to improve chromatographic resolution for these compounds.[7]
-
-
Gradient Optimization: A shallower gradient (a slower increase in the organic solvent percentage over time) can improve the resolution between closely eluting peaks.
-
Column Chemistry: If a C18 column is not providing sufficient resolution, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which offer different selectivity mechanisms.[4]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and potentially better resolution. However, be mindful of analyte stability at higher temperatures.
Q5: My retention times are drifting during a long analytical run. What is the cause and how can I fix it?
Retention time drift can compromise the reliability of your data. The most common causes are related to the stability of the mobile phase and the column.
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection (typically 10-20 column volumes). |
| Mobile Phase Composition Change | If using volatile mobile phase components (like TFA or ammonia), evaporation can alter the composition. Prepare fresh mobile phase daily and keep the reservoirs capped. |
| pH Instability | Use a buffer in the mobile phase, especially when operating near the pKa of an analyte, to maintain a stable pH. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Degradation | Operating at extreme pH values or with aggressive mobile phases can degrade the stationary phase over time. Use a guard column to protect the analytical column from contaminants. |
Section 3: Sample Preparation and System Suitability
Proper sample preparation and system verification are essential for accurate and reproducible results.
Q6: What are the recommended sample preparation techniques for biological matrices like plasma and urine?
The goal of sample preparation is to remove interferences (like proteins and salts) and concentrate the analytes of interest.
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma or serum sample to precipitate proteins.[17] It is often used in high-throughput LC-MS/MS analysis.[17]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating analytes.[18][19][20][21] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are particularly useful for extracting nicotine and its metabolites from urine and plasma.[22]
Example SPE Protocol for Plasma:
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent, often containing a small amount of acid or base to disrupt the analyte-sorbent interaction.
-
Evaporate the eluate and reconstitute in the initial mobile phase for injection.
Q7: How do I ensure my HPLC system is performing correctly before I start my analysis?
System suitability testing (SST) is a critical component of method validation and routine analysis. It verifies that the chromatographic system is adequate for the intended analysis on a given day.[23]
Key System Suitability Parameters:
| Parameter | Acceptance Criteria (Typical) | What it Measures |
| Tailing Factor (T) | T ≤ 2.0 | Peak symmetry.[24] |
| Resolution (Rs) | Rs ≥ 2.0 between critical peak pairs | The degree of separation between two adjacent peaks.[24] |
| Repeatability/Precision (%RSD) | %RSD ≤ 2.0% for peak area and retention time of replicate injections | The precision of the system.[24] |
| Theoretical Plates (N) | N > 2000 (method-dependent) | Column efficiency.[23] |
System Suitability Workflow:
Sources
- 1. Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. moravek.com [moravek.com]
- 14. researchgate.net [researchgate.net]
- 15. chromtech.com [chromtech.com]
- 16. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 17. criver.com [criver.com]
- 18. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rapid solid-phase extraction method for automated gas chromatographic-mass spectrometric determination of nicotine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Stability of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate in Solution
Welcome to the technical support guide for rac-trans-3'-Hydroxymethylnicotine Hemisuccinate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical steps to ensure the integrity of your experiments.
Part 1: Understanding the Instability - A Tale of Two Moieties
The stability of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate in solution is dictated by the chemical characteristics of its two primary structural components: the nicotine-like core and the hemisuccinate ester linkage. Understanding the vulnerabilities of each is critical to preventing degradation.
-
The Hemisuccinate Ester Linkage: The Primary Point of Hydrolysis The most significant and immediate stability concern for this molecule is the ester bond. An ester in an aqueous environment is susceptible to hydrolysis, a reaction where water cleaves the bond, breaking the molecule into its constituent alcohol and carboxylic acid.[1] In this case, the products are rac-trans-3'-Hydroxymethylnicotine and succinic acid.
This reaction is catalyzed by both acid and base, meaning its rate is highly pH-dependent. Succinate esters, in particular, are often used as water-soluble prodrugs and their tendency to hydrolyze is a well-documented challenge.[2] The "hemi" nature of the succinate means there is a terminal carboxylic acid group, which can itself participate in intramolecular catalysis, further influencing the rate of hydrolysis under certain conditions.[3]
-
The Nicotine Core: Susceptibility to Oxidation Like nicotine itself, the pyridine and pyrrolidine ring system is vulnerable to oxidation.[4] This degradation pathway is accelerated by exposure to oxygen (air), light, and elevated temperatures.[4][5] Oxidative degradation is often visually indicated by a solution changing color, typically turning yellow to brown.[4]
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Hydrolysis of the hemisuccinate ester bond.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format.
Q1: My solution's purity is decreasing over a short period, even when stored in the fridge. What is the most likely cause?
A: The most probable cause is ester hydrolysis. While refrigeration slows down chemical reactions, it does not stop them entirely, especially if the solution's pH is not optimal. The succinate ester bond is the most labile part of the molecule in an aqueous environment.[2] You are likely observing the compound breaking down into rac-trans-3'-Hydroxymethylnicotine and succinic acid.
-
Troubleshooting Step: Confirm this degradation by using a stability-indicating analytical method like HPLC. You should observe a decrease in the peak area of the parent compound and the corresponding appearance of a new, typically more polar, peak representing the hydrolyzed alcohol.[5][6]
Q2: What are the definitive optimal storage conditions for a prepared solution?
A: To maximize shelf-life, stringent storage conditions are necessary.
-
Temperature: For short-term storage (1-2 days), 2-8°C is recommended.[7] For long-term storage, freezing the solution at -20°C or, ideally, -80°C is highly advised to significantly reduce hydrolytic and oxidative degradation rates.[4]
-
Light: Protect the solution from light at all times by using amber vials or by wrapping containers in aluminum foil. Nicotine and its analogs are known to be photosensitive.[4]
-
Atmosphere: To prevent oxidation, use airtight containers. For highly sensitive applications, purging the headspace of the vial with an inert gas (like argon or nitrogen) before sealing can be beneficial.
Q3: How critical is pH to the stability of my solution, and what pH range should I aim for?
A: pH is arguably the most critical factor influencing the stability of this compound in solution.
-
Alkaline Conditions (pH > 7.5): Highly detrimental. Base-catalyzed hydrolysis of esters (saponification) is rapid and irreversible.[1] Avoid alkaline buffers.
-
Neutral Conditions (pH ~7.0-7.5): Hydrolysis still occurs at a significant rate at physiological pH.[8][9]
-
Acidic Conditions (pH < 6.5): Ester hydrolysis is generally slowest in a mildly acidic environment. However, very strong acidic conditions can also catalyze hydrolysis.[1] The optimal pH for stability for many esters is often found in the range of pH 4 to 6.[2]
| pH Range | Effect on Stability | Primary Degradation Pathway | Recommendation |
| > 8.0 | Very Poor | Rapid, base-catalyzed hydrolysis | Avoid |
| 7.0 - 8.0 | Poor to Fair | Base-catalyzed hydrolysis | Use with caution; prepare fresh |
| 4.0 - 6.5 | Good to Optimal | Minimal hydrolysis | Recommended range for storage |
| < 4.0 | Fair | Acid-catalyzed hydrolysis can occur | Buffer carefully if required |
Q4: My solution has turned a pale yellow/brown. Can I still use it?
A: A color change is a strong indicator of oxidative degradation of the nicotine core.[4] This means a portion of your compound has degraded into unknown, oxidized byproducts. It is not recommended to use a discolored solution for quantitative experiments, as the concentration of the active compound is no longer accurate and the impurities could interfere with your assay. Discard the solution and prepare a fresh batch, paying close attention to protecting it from light and air.
Q5: What is the best solvent for preparing a concentrated stock solution for long-term storage?
A: The compound is soluble in several solvents, including DMSO, Methanol, and Water.[7]
-
For Long-Term Storage: Anhydrous DMSO is the preferred choice. As an aprotic solvent, it minimizes the risk of hydrolysis. A concentrated stock in DMSO, stored at -20°C or -80°C, will offer the best stability.
-
For Immediate Use: If the experiment requires an aqueous buffer, it is best practice to prepare the solution fresh. If a stock is necessary, create a high-concentration stock in DMSO and then dilute it into your aqueous buffer immediately before the experiment. Minimize the time the compound spends in the aqueous environment.
Q6: How can I proactively monitor the stability of my compound during a multi-day experiment?
A: Implement a stability-indicating analytical method run in parallel with your experiment.
-
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Procedure: At each experimental time point (T=0, T=24h, T=48h, etc.), take an aliquot of your solution. Analyze it via HPLC to quantify the peak area of rac-trans-3'-Hydroxymethylnicotine Hemisuccinate.
-
Expected Result: A stable solution will show a consistent peak area over time. A degrading solution will show a time-dependent decrease in the parent peak's area and a concurrent increase in the area of the more polar degradation product peak (rac-trans-3'-Hydroxymethylnicotine).
Part 3: Recommended Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Weighing: Allow the vial of solid rac-trans-3'-Hydroxymethylnicotine Hemisuccinate to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in a low-light environment.
-
Dissolution: For a 10 mM stock, dissolve the compound in anhydrous DMSO. Use gentle vortexing or sonication if necessary to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small-volume, amber, airtight vials. This avoids repeated freeze-thaw cycles of the main stock.
-
Inert Gas Purge (Optional): Gently flush the headspace of each aliquot vial with argon or nitrogen before capping tightly.
-
Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.
Protocol 2: Basic HPLC Method for Stability Monitoring
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes. (This is a generic starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm (characteristic absorbance for the pyridine ring).
-
Analysis: Inject 10 µL of the sample. The hydrolyzed product will elute earlier (is more polar) than the parent ester compound.
Part 4: Troubleshooting Workflow
This decision tree can help diagnose the root cause of observed instability.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Zhang, Y., et al. (2023). Autohydrolysis of Diglycine‐Activated Succinic Esters Boosts Cellular Uptake. Angewandte Chemie International Edition. Available at: [Link]
-
Zhang, Y., et al. (2023). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. National Institutes of Health. Available at: [Link]
-
Bansal, M., & Sharma, M. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). A process for preparing succinate ester.
-
Xu, H., et al. (2012). Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate. National Institutes of Health. Available at: [Link]
-
Verde-Sesto, E., et al. (2020). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. National Institutes of Health. Available at: [Link]
-
Xu, H., et al. (2012). Preparation and characterization of stable pH-sensitive vesicles composed of α-tocopherol hemisuccinate. PubMed. Available at: [Link]
-
Morphew, J., et al. (2023). Stability of Flavoring Chemicals in e-Cigarette Liquids: A Naturalistic Product Aging Study over 24 months. National Institutes of Health. Available at: [Link]
-
Paci, E., et al. (2020). Nicotine dosimetry and stability in Cambridge Filter PADs (CFPs) following different smoking regimen protocols and condition sto. bioRxiv. Available at: [Link]
-
Roswell Park Comprehensive Cancer Center. (n.d.). Stability of Flavoring Chemical Compounds in Flavored Nicotine Solutions Used in E-Cigarette Liquids. Retrieved from [Link]
-
C. deJong, et al. (2023). Quantitation and Stability of Nicotine in Canadian Vaping Liquids. MDPI. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
G. E. M. V. van der Plas, et al. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health. Available at: [Link]
-
Anderson, B.D., & Conradi, R.A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. PubMed. Available at: [Link]
-
Bansal, M., & Sharma, M. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
-
Fisher Scientific. (n.d.). rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester, TRC 5 mg. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Substantial Equivalence Reports: Recommended requirements for stability testing of smokeless tobacco products. Retrieved from [Link]
-
M. R. Gray, et al. (2015). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
K. L. G. Shank, et al. (2012). Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid. National Institutes of Health. Available at: [Link]
-
A. M. T. Hansen, et al. (2019). A Three-Minute Method for high-throughput quantitative metabolomics and quantitative tracing experiments of central carbon and nitrogen pathways. National Institutes of Health. Available at: [Link]
-
Tsikas, D., & Zoerner, A.A. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed. Available at: [Link]
-
Garrett, E.R. (1962). Prediction of stability in pharmaceutical preparations. X. Alkaline hydrolysis of hydrocortisone hemisuccinate. PubMed. Available at: [Link]
-
Dobrinas, M., et al. (2013). Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation. Semantic Scholar. Available at: [Link]
-
Fleisher, D., et al. (1985). Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate. PubMed. Available at: [Link]
-
ResearchGate. (2019). Dissolving Cholesteryl hemisuccinate tris salt in detergents?. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labsolu.ca [labsolu.ca]
- 8. researchgate.net [researchgate.net]
- 9. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal in 3'-Hydroxymethylnicotine ELISA
Troubleshooting Low Signal in Your Competitive Immunoassay
Welcome to the technical support guide for the 3'-Hydroxymethylnicotine ELISA. As Senior Application Scientists, we understand that obtaining robust and reproducible data is paramount. This guide is designed to help you diagnose and resolve one of the most common issues encountered in competitive ELISAs: unexpectedly low signal. We will move from foundational checks to in-depth procedural analysis, explaining the scientific principles behind each step to empower your troubleshooting efforts.
Understanding the Signal in Your Assay
Before troubleshooting, it's crucial to understand the mechanism of a competitive ELISA. In this format, 3'-Hydroxymethylnicotine present in your sample competes with a fixed amount of enzyme-labeled 3'-Hydroxymethylnicotine (the conjugate) for binding to a limited number of antibody sites on the microplate.
The relationship is inverse:
-
High concentration of 3'-Hydroxymethylnicotine in the sample → Less conjugate binds → Low signal .
-
Low concentration of 3'-Hydroxymethylnicotine in the sample → More conjugate binds → High signal .
Therefore, the well with no analyte (the zero standard, or B₀) should produce the maximum possible signal . A low signal in this specific well is a clear indicator that the assay itself is not performing optimally. This guide will focus on troubleshooting the root causes of a weak maximum signal (low B₀) and overall poor signal generation.
Visualizing the Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for 3'-Hydroxymethylnicotine detection.
Frequently Asked Questions & Troubleshooting Guide
Q1: My entire plate, including my zero standard (B₀), has very low or no signal. Where should I start?
A low signal across the entire plate points to a systemic failure in one of the core components or steps required for signal generation. Before investigating complex variables, always start with the most fundamental checks.
The Initial Checklist: Foundational Points of Failure
| Potential Cause | Recommended Action & Explanation |
| Incorrect Reagent Addition | Meticulously review the kit protocol. A common mistake is omitting a key reagent like the enzyme conjugate or the substrate, or adding them in the wrong order.[1] |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components.[2] Ensure reagents have been stored at the recommended temperatures. Reagents left at room temperature for extended periods can lose activity. |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[1][3] An incorrect filter setting will fail to detect the developed color. |
| Reagents Not at Room Temperature | Cold reagents can significantly slow down enzymatic and binding reactions.[2][4] Allow all buffers, antibodies, and substrates to equilibrate to room temperature for at least 20-30 minutes before use. |
If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting sections below.
Q2: My zero standard (B₀) optical density (OD) is significantly lower than the expected range. What does this indicate and how do I fix it?
A weak B₀ is a critical problem because it defines the upper limit of your assay's dynamic range. This issue almost always stems from a problem with the reagents responsible for generating the signal.
Causality: The B₀ signal is generated by the enzyme conjugate binding to the capture antibody and subsequently converting the substrate. A failure at any point in this chain will result in a weak signal.
Troubleshooting Steps:
-
Assess Substrate and Conjugate Activity: The most likely culprits are the Horseradish Peroxidase (HRP) conjugate and the TMB substrate. Their activity can be quickly verified.
-
Expert Insight: Do not assume a new kit has active reagents. Manufacturing and shipping issues can occasionally lead to compromised components. A quick activity check can save hours of troubleshooting.
Protocol: Reagent Activity Quick Test
-
Pipette 100 µL of TMB substrate directly into a clean microplate well.
-
Add 5 µL of the HRP conjugate solution to the same well.
-
Gently mix. A strong blue color should develop within 2-5 minutes.
-
If no color develops, the substrate or the conjugate (or both) is inactive.[1][5]
-
To Isolate the Problem: Test your conjugate with a TMB substrate known to be working from another kit, and vice-versa.
-
-
Check Reagent Concentrations and Dilutions:
-
Conjugate: An over-diluted conjugate means there isn't enough enzyme to generate a strong signal. Double-check all dilution calculations and ensure your pipettes are properly calibrated.[1][3]
-
Capture Antibody: If you are coating plates yourself, insufficient capture antibody on the plate will result in fewer binding sites available for the conjugate, leading to a low signal.[6] Consider titrating the antibody to find the optimal coating concentration.
-
-
Review Incubation Times:
-
Short incubation times for the conjugate or substrate steps are a common cause of low signal.[3][7][8] Ensure you are following the protocol's recommended times. If the signal is still weak, you can try extending the substrate incubation time, but monitor carefully to avoid over-development of the background.
-
Q3: Could my washing technique be the cause of a low signal?
Yes, absolutely. While insufficient washing typically leads to high background, an overly aggressive washing procedure can physically strip the coated antibody or the bound conjugate from the well surface, drastically reducing the signal.[1][9]
Causality: The binding of antibodies and antigens to the polystyrene plate is non-covalent and can be disrupted by excessive physical force or harsh chemical conditions.
Optimizing Your Wash Step:
-
Wash Volume: Use a sufficient volume to completely cover the well surface, typically 300-350 µL for a 96-well plate.[9][10]
-
Number of Washes: Most protocols recommend 3-5 wash cycles. Exceeding this rarely improves results and increases the risk of stripping reagents.[10][11]
-
Aspiration Height: If using an automated washer, ensure the aspiration needles are not touching the bottom of the well, which can scratch the surface and remove bound molecules.[9][12]
-
Soak Time: Introducing a 30-60 second soak time during the final wash can help remove non-specifically bound molecules more gently than simply increasing the number of washes.[11][12]
-
Detergent Concentration: The concentration of detergents like Tween 20 in the wash buffer is critical. A concentration that is too high can disrupt specific binding interactions.[11][12] If you prepare your own buffer, ensure the concentration is correct (typically 0.05%).
Q4: I've checked my reagents and procedures, but my standard curve is still poor and the signal is low. What's next?
If the fundamental components are working, the issue may lie with the integrity of your standards or subtle procedural errors. A poor standard curve, characterized by low ODs and poor discrimination between points, makes accurate quantification impossible.[13]
Example Data: Good vs. Poor Standard Curve
| 3'-Hydroxymethylnicotine (ng/mL) | Good Curve OD (450nm) | Poor Curve OD (450nm) |
| 0 (B₀) | 2.150 | 0.450 |
| 0.5 | 1.780 | 0.390 |
| 1.0 | 1.450 | 0.350 |
| 2.5 | 0.950 | 0.280 |
| 5.0 | 0.550 | 0.210 |
| 10 | 0.250 | 0.150 |
| Blank | 0.050 | 0.050 |
Troubleshooting the Standard Curve:
-
Standard Integrity:
-
Reconstitution: Ensure the lyophilized standard was reconstituted correctly. Briefly centrifuge the vial before opening to ensure all powder is at the bottom.[3][6][14]
-
Degradation: Standards can degrade if stored improperly or subjected to multiple freeze-thaw cycles. Prepare fresh standards from a stock solution that has been handled correctly.[6][15]
-
-
Pipetting Precision:
-
Plate Effects:
-
Edge Effects: Wells on the outer edges of the plate can be subject to faster temperature changes and evaporation, potentially leading to inconsistent results. To mitigate this, avoid using the outer wells for critical samples or standards, or ensure the plate is properly sealed during incubations and placed in the center of the incubator.[2]
-
Plate Type: Always use high-binding ELISA plates, not tissue culture plates, to ensure proper adsorption of the capture antibody.[2][6][13]
-
Systematic Troubleshooting Flowchart
This flowchart provides a logical path to diagnose the root cause of low signal in your assay.
Caption: A step-by-step logical guide for troubleshooting low ELISA signal.
References
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). ELISA Plate Washing Optimization. Retrieved from [Link]
-
Diagnopal. (2023). ELISA Standard Curve Problems and Troubleshooting. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). Optimizing the Separation Step on 96-well Microplates for ELISA Assays. Retrieved from [Link]
-
Biocompare. (2013). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]
-
ABClonal. (2020). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Potential Errors that can Occur in an ELISA. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). ELISA Washing Steps. Retrieved from [Link]
-
LabX. (2025). How to Optimize Microplate Washing for ELISA and Cell-Based Assays. Retrieved from [Link]
-
Biocompare. (2021). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). ELISA Troubleshooting Guide & Principles. Retrieved from [Link]
-
Multi Sciences. (n.d.). ELISA Weak/No Signal? Causes & Solutions for Reliable Results. Retrieved from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). ELISA Kit Troubleshooting. Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting ELISA. Retrieved from [Link]
Sources
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 8. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 9. bosterbio.com [bosterbio.com]
- 10. biocompare.com [biocompare.com]
- 11. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 12. corning.com [corning.com]
- 13. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 14. How to solve standard curve fit problems in ELISA | Abcam [abcam.com]
- 15. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: Purification Strategies for 3'-Hydroxymethylnicotine Hemisuccinate
Welcome to the technical support center for the purification of 3'-Hydroxymethylnicotine Hemisuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this unique nicotine derivative.
Introduction to 3'-Hydroxymethylnicotine Hemisuccinate and the Critical Role of Purity
3'-Hydroxymethylnicotine Hemisuccinate is a polar derivative of nicotine, featuring a hydroxyl group that has been esterified with succinic acid. This modification significantly alters the physicochemical properties of the parent nicotine molecule, increasing its polarity and introducing a carboxylic acid moiety. The purity of this compound is paramount for any downstream application, whether for in-vitro biological assays or as a precursor in further chemical synthesis. Impurities can lead to erroneous experimental results, side reactions, and potential toxicity. This guide will walk you through potential purification challenges and provide robust strategies to achieve high purity.
Understanding Potential Impurities
Effective purification begins with understanding the potential impurities that may be present in your crude sample. These can originate from the starting materials, side reactions during synthesis, or degradation.
Common Impurities in Nicotine Derivatives:
-
Nicotine-related alkaloids: If the starting material is derived from tobacco, impurities such as anatabine, anabasine, cotinine, myosmine, and nornicotine may be present.[1][2]
-
Oxidation products: Nicotine and its derivatives are susceptible to oxidation, leading to the formation of compounds like nicotine-N'-oxide.[1][3]
-
Enantiomeric impurities: Depending on the synthetic route, the (R)-enantiomer of nicotine or its derivatives may be present.[1][4]
-
Synthetic precursors: Unreacted starting materials or intermediates from the synthesis of 3'-Hydroxymethylnicotine.
-
Reagents and byproducts from esterification: Unreacted succinic anhydride, and byproducts from the coupling reaction.[5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3'-Hydroxymethylnicotine Hemisuccinate in a question-and-answer format.
Chromatography Challenges
Question 1: My compound is highly polar and either elutes in the solvent front on reverse-phase HPLC or streaks badly on normal-phase silica chromatography. How can I get good chromatographic separation?
Answer:
This is a classic challenge with polar molecules like 3'-Hydroxymethylnicotine Hemisuccinate. The combination of the basic pyridine and pyrrolidine nitrogens and the acidic carboxylic acid group makes it zwitterionic at certain pHs, leading to poor peak shape and retention.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent technique for separating highly polar compounds that are not well-retained in reverse-phase chromatography.[6][7][8] It utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][9]
Experimental Protocol: HILIC Method Development
-
Column Selection: Start with a bare silica or an amide-bonded stationary phase.
-
Mobile Phase:
-
Organic Solvent (A): Acetonitrile.
-
Aqueous Solvent (B): Water with a pH-modifying additive. To improve peak shape for your basic compound, consider adding a small amount of a volatile acid like formic acid or acetic acid (e.g., 0.1%). For the acidic hemisuccinate, a volatile basic modifier like ammonium acetate or ammonium formate can be beneficial.[9] A good starting point is a buffer concentration of 5-10 mM.[10]
-
-
Gradient: Begin with a high organic percentage and gradually increase the aqueous component. A typical starting gradient could be 95% A to 50% A over 15-20 minutes.
-
Sample Preparation: Dissolve your sample in the initial mobile phase conditions to ensure good peak shape. If solubility is an issue, use a slightly stronger solvent but keep the injection volume small.
Causality: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Partitioning of the polar analyte into this aqueous layer from the organic-rich mobile phase is the primary retention mechanism. As the aqueous content of the mobile phase increases, the analyte is eluted. This is essentially the opposite of reverse-phase chromatography.[7]
dot
Caption: HILIC Purification Workflow for Polar Compounds.
Question 2: I am using flash chromatography with silica gel, but my compound either sticks to the column or streaks badly. What can I do?
Answer:
This is common for basic compounds like nicotine derivatives on acidic silica gel. The interaction between the amine groups and the acidic silanol groups on the silica surface leads to strong adsorption and poor chromatography.
Solutions:
-
Use a more polar solvent system: For highly polar compounds, you may need to use a more aggressive solvent system than standard ethyl acetate/hexanes. A common choice is dichloromethane (DCM) with methanol (MeOH).[6]
-
Add a basic modifier: To mitigate the interaction with acidic silica, add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., 0.5-1%). This will compete with your compound for the acidic sites on the silica.
-
Use a different stationary phase: Consider using a more inert stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica.
Crystallization and Isolation Challenges
Question 3: My purified compound is an oil and I am struggling to crystallize it. How can I obtain a solid product?
Answer:
The hemisuccinate salt should be more amenable to crystallization than the freebase of 3'-Hydroxymethylnicotine. However, residual solvents or impurities can inhibit crystallization.
Solutions:
-
Solvent Selection: Experiment with different solvent/anti-solvent systems. A good starting point is to dissolve the compound in a small amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water) and then slowly add a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until turbidity is observed.[11] Allow the solution to slowly cool to promote crystal growth.
-
Seed Crystals: If you have a small amount of solid material, use it to seed a supersaturated solution.
-
pH Adjustment: The protonation state of your molecule is critical for crystallization. Ensure the pH of your solution is appropriate for the hemisuccinate salt to be fully formed. For co-crystallization with carboxylic acids, slow evaporation can be an effective method.[12]
-
Lyophilization: If all else fails, and your compound is water-soluble, lyophilization (freeze-drying) can be used to obtain a solid powder. This is particularly useful if the compound is intended for biological assays where a solid, easily weighable form is required.
dot
Caption: Troubleshooting Crystallization of Oily Compounds.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques should I use to assess the purity of my final product?
A1: A combination of techniques is recommended for comprehensive purity analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying your target compound by its mass-to-charge ratio and for detecting impurities. Using a high-resolution mass spectrometer can help in determining the elemental composition of impurities.
-
HPLC with UV detection: This is a robust method for determining the percentage purity of your compound by peak area. It is crucial to develop a method that separates all potential impurities from the main peak.[2]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of your compound and for identifying any structural isomers or major impurities.[13]
-
Chiral Chromatography: If the stereochemistry of the 3'-hydroxymethylnicotine backbone is important, chiral HPLC or GC can be used to determine the enantiomeric excess.[4]
Q2: How can I remove unreacted succinic anhydride from my crude product?
A2: Succinic anhydride can be hydrolyzed to succinic acid by treatment with water. A simple aqueous workup of your reaction mixture, potentially with a mild base wash (e.g., saturated sodium bicarbonate solution), should effectively remove both succinic anhydride and the resulting succinic acid into the aqueous layer.[14]
Q3: My compound appears to be degrading during purification. What can I do to minimize this?
A3: Nicotine derivatives can be sensitive to heat, light, and oxygen.
-
Minimize heat: Use rotary evaporation at moderate temperatures and avoid prolonged heating.
-
Protect from light: Wrap flasks and vials in aluminum foil.
-
Work under an inert atmosphere: If your compound is particularly sensitive to oxidation, perform purification steps under nitrogen or argon.[15]
-
Storage: Store the purified compound at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.
Summary of Purification Parameters
| Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| HILIC | Silica, Amide, Diol | High % Acetonitrile with aqueous buffer (e.g., ammonium formate) | Excellent for very polar compounds.[6][7] |
| Reverse-Phase HPLC | C18, C8 | Water/Methanol or Water/Acetonitrile with additives (e.g., TFA, formic acid) | May require ion-pairing agents for good retention and peak shape. |
| Normal-Phase Flash Chromatography | Silica Gel | DCM/Methanol | Add a basic modifier (e.g., triethylamine) to prevent streaking.[16] |
| Crystallization | N/A | Solvent/Anti-solvent pairs (e.g., MeOH/Ether) | Crucial for obtaining a stable, solid final product.[11] |
This guide provides a starting point for developing a robust purification strategy for 3'-Hydroxymethylnicotine Hemisuccinate. Remember that each purification challenge is unique, and some level of method development will always be necessary. By understanding the chemical nature of your molecule and its potential impurities, you can make informed decisions to achieve the desired purity for your research.
References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Salam, S., El-Hajj Moussa, F., El Hage, R., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 491-507. [Link]
-
Salam, S., El-Hajj Moussa, F., El Hage, R., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]
-
Thirunarayanan, G., et al. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry, 12. [Link]
- Google Patents. (n.d.).
-
Son, Y., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLOS ONE, 17(4), e0267029. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Thirunarayanan, G., et al. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. PMC - NIH. [Link]
-
Wang, Y., et al. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. Molecules, 29(5), 1136. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
- Google Patents. (n.d.).
-
Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]
-
ResearchGate. (2025, August 8). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. [Link]
-
ResearchGate. (2025, August 7). Isolation, Purification and Complex Formation of Nicotine Alkaloid. [Link]
-
PISRT. (2018, February 4). Isolation, purification and complex formation of nicotine alkaloid. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
LCGC International. (2013, June 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Editora da Universidade de Vassouras. (n.d.). Trends in analytical methods for analysis of tobacco products: An Overview. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
-
Hother, N. J., et al. (2014). Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. Tetrahedron Letters, 55(30), 4136-4139. [Link]
-
PubChem. (n.d.). rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester. [Link]
- Google Patents. (n.d.).
-
Cerny, I., et al. (2014). Novel approach to the preparation of hemisuccinates of steroids bearing tertiary alcohol group. Steroids, 87, 85-91. [Link]
-
Andrews, J. E., et al. (2011). Crystallisation of organic salts by sublimation: salt formation from the gas phase. CrystEngComm, 13(10), 3458-3460. [Link]
- Google Patents. (n.d.).
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016, April 15). How to purify esterefication product?[Link]
-
Cholewinski, G., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6658. [Link]
-
Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 101(6), 2207-2219. [Link]
-
Raghavan, S. L., et al. (2001). Crystallization of hydrocortisone acetate: influence of polymers. International Journal of Pharmaceutics, 212(2), 213-221. [Link]
- Google Patents. (n.d.).
-
Patsnap. (n.d.). Preparation method of methylprednisolone hemisuccinate impurity. [Link]
Sources
- 1. Frontiers | Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine [frontiersin.org]
- 2. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reynoldsscience.com [reynoldsscience.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
- 8. pharmanow.live [pharmanow.live]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. CN102718825A - Preparation method of hydrocortisone hemisuccinat - Google Patents [patents.google.com]
- 12. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. CN110724126A - Purification method of nicotine and nicotine - Google Patents [patents.google.com]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Enhancing the Immunogenicity of 3'-Hydroxymethylnicotine Haptens
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the immunogenicity of 3'-Hydroxymethylnicotine haptens for anti-nicotine vaccine development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of generating a robust immune response against this small molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that frequently arise during the design and execution of experiments aimed at developing anti-nicotine immunotherapies.
Q1: Why is 3'-Hydroxymethylnicotine used as a hapten for anti-nicotine vaccines?
A1: 3'-Hydroxymethylnicotine is a derivative of nicotine that provides a convenient attachment point for a linker, which is then used to conjugate the hapten to a larger carrier protein.[1][2] This process is crucial because nicotine itself is too small to be immunogenic, meaning it cannot elicit a significant immune response on its own.[1][2][3][4] The 3'-position is often chosen for linker attachment to expose other key epitopes of the nicotine molecule to the immune system, aiming to generate antibodies that can effectively recognize and neutralize nicotine in the bloodstream.[5]
Q2: What is the role of a carrier protein and which one should I choose?
A2: A carrier protein is a large, immunogenic molecule to which the small hapten (3'-Hydroxymethylnicotine) is covalently attached.[6][] The carrier provides the necessary T-cell epitopes to stimulate a T-cell dependent antibody response against the hapten.[8][9] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[2][6] While both are effective in animal studies, proteins like CRM197 (a non-toxic mutant of diphtheria toxin) are often considered for human vaccine development due to their established safety profiles.[3] The choice of carrier can significantly impact the immunogenicity of the conjugate, with larger carriers sometimes leading to enhanced antibody titers.[10]
Q3: How does an adjuvant enhance the immune response to a hapten-carrier conjugate?
A3: Adjuvants are substances that boost the immune response to an antigen. They can work through various mechanisms, such as creating an antigen depot for slow release, activating innate immune cells through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), and promoting the secretion of cytokines that shape the adaptive immune response.[11][12][13][] For hapten-carrier conjugates, which can still be weakly immunogenic, adjuvants are critical for achieving high and sustained antibody titers.[3] Modern adjuvants like MPL (Monophosphoryl lipid A) and QS-21 have shown significant enhancement of the immune response to nicotine vaccines compared to traditional aluminum adjuvants.[3]
Q4: What is the significance of the hapten-to-carrier ratio (hapten density)?
A4: The hapten density, or the number of hapten molecules conjugated to a single carrier protein molecule, is a critical parameter that influences the quality and quantity of the antibody response.[15] A higher hapten density can increase the strength and specificity of the immune response.[15] However, an excessively high degree of substitution can sometimes lead to the production of lower-affinity antibodies or even immune tolerance.[15] It is generally observed that a hapten density of 15–30 molecules per carrier protein can yield high antibody titers with moderate affinities.[15] Therefore, optimizing and characterizing the hapten-carrier ratio is a crucial step.
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during the development and evaluation of 3'-Hydroxymethylnicotine-based immunogens.
Issue 1: Low or No Antibody Titer After Immunization
| Potential Cause | Troubleshooting Steps |
| Inefficient Hapten-Carrier Conjugation | 1. Verify Conjugation Efficiency: Use analytical techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy to confirm successful conjugation and determine the hapten density.[16][17][18] A fluorescence-based method monitoring the quenching of intrinsic tryptophan fluorescence in the carrier protein can also be employed.[15] 2. Optimize Conjugation Chemistry: If using carbodiimide chemistry (e.g., EDC/NHS), ensure anhydrous conditions for the activation step and optimal pH for the reaction with the carrier protein's amine groups.[16][19] Consider alternative, more efficient chemistries like thiol-maleimide "click" chemistry, which can offer faster kinetics and higher specificity.[3] 3. Check Reagent Quality: Ensure the hapten, carrier protein, and crosslinkers are of high purity and have not degraded. |
| Poor Immunogenicity of the Conjugate | 1. Re-evaluate Hapten Design: The linker connecting the hapten to the carrier can influence epitope presentation. A linker that is too short may cause steric hindrance, while a very long or immunogenic linker might elicit antibodies against the linker itself rather than the hapten.[4][5] 2. Change the Carrier Protein: If using a less immunogenic carrier like BSA, consider switching to a more potent one such as KLH or CRM197.[3][6] 3. Increase Hapten Density: If characterization reveals a low hapten-to-carrier ratio, optimize the conjugation reaction to increase the number of haptens per carrier molecule.[15] |
| Suboptimal Adjuvant or Formulation | 1. Select a More Potent Adjuvant: If using a traditional adjuvant like aluminum hydroxide, consider more modern and potent adjuvants such as MPLA, QS-21, or TLR agonists (e.g., CpG ODN).[3][] A combination of adjuvants, like MPL/QS-21, can provide a synergistic effect.[3] 2. Ensure Proper Formulation: The antigen must be properly emulsified or mixed with the adjuvant according to the manufacturer's protocol. Improper formulation can lead to a poor immune response. |
| Inadequate Immunization Schedule | 1. Optimize Dosing and Schedule: The dose of the immunogen and the interval between the primary immunization and booster shots are critical.[20] A typical schedule might involve a primary immunization followed by booster injections every 2-3 weeks. The optimal schedule may need to be determined empirically.[21] 2. Vary the Injection Site: Administering the immunogen at different subcutaneous or intramuscular sites for each injection can sometimes improve the immune response. |
Issue 2: Generated Antibodies Show Poor Specificity for Nicotine
| Potential Cause | Troubleshooting Steps |
| Antibodies Recognize the Linker or Carrier | 1. Use a Different Linker for Screening: When performing ELISAs to screen for anti-nicotine antibodies, use a coating antigen where the hapten is conjugated to a different carrier protein than the one used for immunization. This helps to identify antibodies specific to the hapten and not the carrier. 2. Implement a Competition ELISA: To confirm specificity for nicotine, perform a competition ELISA where the binding of antibodies to the coated hapten-carrier conjugate is inhibited by free nicotine in the solution.[8] 3. Redesign the Hapten-Linker: Minimize the immunogenicity of the linker by using short, non-peptidic linkers.[5] |
| Formation of Neoepitopes | 1. Investigate Conjugation Chemistry: Certain conjugation methods, particularly those involving carbodiimides, can lead to the formation of new epitopes (neoepitopes) on the carrier protein surface, which can be highly immunogenic.[19] This can divert the immune response away from the intended hapten.[19] 2. Use Alternative Conjugation Strategies: Employing more specific conjugation chemistries that target defined functional groups, such as the thiol-maleimide reaction, can reduce the formation of neoepitopes.[3] |
Issue 3: Instability of the Hapten-Carrier Conjugate
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Linker | 1. Choose a Stable Linker Chemistry: The bond connecting the hapten to the carrier must be stable. For example, some ester-based linkers can be susceptible to hydrolysis.[1] Amide or thioether bonds are generally more stable.[2][6] 2. Optimize Storage Conditions: Store the conjugate in a buffer at a pH that minimizes hydrolysis and at an appropriate temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Protein Denaturation or Aggregation | 1. Characterize the Conjugate: Use techniques like circular dichroism or size-exclusion chromatography to assess the conformational integrity and aggregation state of the conjugate after preparation and storage.[17] 2. Modify Conjugation Conditions: Harsh reaction conditions (e.g., extreme pH, high concentrations of organic solvents) can denature the carrier protein. A novel approach involves unfolding the protein in an organic solvent to expose more conjugation sites and then refolding, which has shown enhanced immunogenicity.[3] |
Section 3: Experimental Protocols & Workflows
Protocol 1: EDC/NHS Conjugation of 3'-Hydroxymethylnicotine Hapten to a Carrier Protein
This protocol describes a common method for conjugating a carboxylated 3'-Hydroxymethylnicotine hapten to the primary amines of a carrier protein.
Materials:
-
3'-Hydroxymethylnicotine hapten with a terminal carboxylic acid linker
-
Carrier protein (e.g., BSA, KLH, CRM197)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation: a. Dissolve the carboxylated hapten, EDC, and NHS in anhydrous DMF. A molar ratio of 1:1.5:1.5 (Hapten:EDC:NHS) is a good starting point. b. Incubate the mixture at room temperature for 4-6 hours with gentle stirring to form the NHS-ester of the hapten.
-
Conjugation to Carrier Protein: a. Dissolve the carrier protein in PBS (pH 7.4). b. Slowly add the activated hapten solution dropwise to the carrier protein solution while stirring. The molar ratio of hapten to protein can be varied to optimize hapten density; start with a 20:1 to 50:1 ratio. c. Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: a. Transfer the reaction mixture to a dialysis tube (10 kDa MWCO). b. Dialyze against PBS (pH 7.4) for 48-72 hours at 4°C, with several buffer changes, to remove unreacted hapten and crosslinkers.
-
Characterization and Storage: a. Determine the protein concentration using a BCA or Bradford assay. b. Characterize the hapten density using MALDI-TOF MS or UV-Vis spectroscopy. c. Aliquot the conjugate and store at -20°C or -80°C.
Workflow for Immunogen Development and Evaluation
The following diagram illustrates the key stages in developing and testing a 3'-Hydroxymethylnicotine-based immunogen.
Caption: A streamlined workflow for the development and preclinical evaluation of a hapten-carrier conjugate vaccine.
Protocol 2: Indirect ELISA for Anti-Nicotine Antibody Titer Determination
This protocol is for quantifying the relative amount of anti-nicotine antibodies in serum from immunized animals.
Materials:
-
96-well ELISA plates
-
Coating antigen (e.g., 3'-Hydroxymethylnicotine-BSA conjugate, 1-10 µg/mL in coating buffer)
-
Coating Buffer (e.g., 100 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Serum samples from immunized and control animals
-
Secondary Antibody (e.g., HRP-conjugated anti-mouse IgG)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Plate Coating: a. Add 100 µL of the coating antigen solution to each well of the 96-well plate. b. Cover the plate and incubate overnight at 4°C.[22]
-
Washing and Blocking: a. Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well. b. Add 150 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.[22]
-
Primary Antibody Incubation: a. Wash the plate 3 times as in step 2a. b. Prepare serial dilutions of the serum samples in Blocking Buffer. c. Add 100 µL of each serum dilution to the appropriate wells. Include a negative control (serum from a non-immunized animal). d. Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.[22]
-
Secondary Antibody Incubation: a. Wash the plate 4 times with Wash Buffer. b. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. c. Cover and incubate for 1 hour at 37°C.[22]
-
Detection: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops. c. Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the negative control (e.g., 2-3 times the background).
Visualizing Hapten-Carrier Conjugation
The following diagram illustrates the fundamental principle of rendering a small, non-immunogenic hapten immunogenic through conjugation to a large carrier protein.
Sources
- 1. DE69921178T2 - HAPTEN-CARRIER CONJUGATES FOR TREATING AND PREVENTING NICOTINE DEPENDENCE - Google Patents [patents.google.com]
- 2. US7247502B2 - Hapten-carrier conjugates for treating and preventing nicotine addiction - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. aptamergroup.com [aptamergroup.com]
- 5. Hapten Design for Anti-addiction Vaccine Development | Basicmedical Key [basicmedicalkey.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 8. Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tiny But Mighty: Small Molecules as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Optimal vaccination schedule search using genetic algorithm over MPI technology | springermedizin.de [springermedizin.de]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Minimizing Matrix Effects in Biofluid Analysis of Nicotine Metabolites
Welcome to the technical support center for the bioanalytical analysis of nicotine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in various biofluids. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the accuracy, precision, and robustness of your LC-MS/MS assays.
Introduction to Matrix Effects in Nicotine Metabolite Analysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous substances, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of target analytes like nicotine, cotinine, and trans-3'-hydroxycotinine, leading to a phenomenon known as the matrix effect.[2][3][4] This can manifest as either ion suppression (decreased analyte signal) or, less commonly, ion enhancement (increased analyte signal), ultimately compromising the accuracy and reproducibility of quantitative results.[1][5]
This guide provides a structured approach to understanding, identifying, and mitigating these effects to ensure the integrity of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of nicotine and its metabolites.
Q1: What are the primary causes of matrix effects in biofluid analysis?
A1: Matrix effects primarily arise from co-eluting endogenous components from the biofluid that interfere with the ionization process in the mass spectrometer's source.[1][3] In plasma and serum analysis, phospholipids are a major culprit.[6] These molecules are notorious for causing ion suppression and can also build up on the HPLC column and in the MS source.[6] Other sources of interference include salts, proteins, and other small molecules present in complex matrices like urine and plasma.[3][7]
Q2: How can I determine if my assay is experiencing matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike method.[8] This involves comparing the peak area of an analyte spiked into a blank, extracted biofluid sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects.[4][8] Another technique is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[8] Injection of a blank, extracted matrix will show a dip or rise in the baseline signal at retention times where interfering components elute, revealing regions of ion suppression or enhancement.[8]
Q3: Are certain ionization techniques more prone to matrix effects?
A3: Yes, Electrospray Ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[5] This is because ESI is based on a liquid-phase ionization process that is more easily disrupted by co-eluting compounds competing for charge at the droplet surface.[5] APCI, which relies on gas-phase ionization, is often less affected by non-volatile matrix components.[5]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Diluting the sample can be a straightforward and effective way to reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.[9] However, this approach is only viable if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of your assay.[9] Excessive dilution may compromise the sensitivity required for detecting low levels of nicotine metabolites, especially in studies involving passive smoking exposure.[10]
Q5: What is the role of an internal standard in managing matrix effects?
A5: An internal standard (IS) is crucial for compensating for matrix effects. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., cotinine-d3 for cotinine analysis).[10][11][12] These internal standards have nearly identical chemical and physical properties to the analyte and will therefore be affected by the matrix in the same way.[13] By calculating the ratio of the analyte peak area to the IS peak area, any signal suppression or enhancement affecting both will be normalized, leading to more accurate and precise quantification.[13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of results, especially at low concentrations. | Inconsistent ion suppression or enhancement across different samples. | - Incorporate a stable, isotopically labeled internal standard for each analyte to compensate for signal variability.[10][13] - Optimize the sample preparation method to more effectively remove interfering components. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE.[14] |
| Gradual decrease in analyte signal over a batch of injections. | Buildup of matrix components (e.g., phospholipids) on the analytical column or in the MS source.[6] | - Implement a more effective sample cleanup procedure , such as phospholipid removal plates or a targeted SPE protocol.[6] - Incorporate a divert valve to direct the early-eluting, highly polar matrix components to waste instead of the MS source. - Develop a robust column washing method to be run between batches. |
| Significant ion suppression observed during matrix effect experiments. | Co-elution of analytes with highly abundant, ion-suppressing matrix components.[8] | - Modify the chromatographic conditions to improve the separation of analytes from the matrix interferences. This can involve changing the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., phenyl-hexyl instead of C18).[14][15] - Enhance the sample cleanup. Simple protein precipitation is often insufficient for removing all interfering compounds.[2] |
| Erratic peak shapes for early-eluting analytes. | Interference from salts and other highly polar matrix components that elute in the void volume. | - Utilize a solid-phase extraction (SPE) method that includes a wash step with a weak organic solvent to remove salts before eluting the analytes. - Adjust the mobile phase pH to improve the retention of basic analytes like nicotine and its metabolites, moving them away from the void volume.[14] |
Part 3: Detailed Experimental Protocols
Here are step-by-step protocols for common sample preparation techniques aimed at minimizing matrix effects.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
Application: A high-throughput method suitable for initial screening, but may be prone to significant matrix effects.[2]
-
Principle: An organic solvent is used to denature and precipitate proteins, which are then removed by centrifugation.
Steps:
-
To 100 µL of biofluid (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE)
-
Application: A cleaner alternative to PPT, offering better removal of phospholipids and other interferences.
-
Principle: The aqueous sample is adsorbed onto a solid support (diatomaceous earth). A water-immiscible organic solvent is then used to selectively elute the analytes, leaving polar interferences behind.
Steps:
-
Load 100 µL of biofluid (pre-treated with internal standard) onto an SLE cartridge and allow it to absorb for 5 minutes.
-
Place the cartridge over a collection plate.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Allow the solvent to percolate through the cartridge under gravity for 5 minutes.
-
Apply a gentle pulse of positive pressure or vacuum to elute the remaining solvent.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Application: A highly selective method that provides very clean extracts, ideal for assays requiring low detection limits.
-
Principle: This method utilizes a combination of reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.[14]
Steps:
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the mixed-mode SPE cartridge.
-
Loading: Load 100 µL of biofluid (pre-treated with internal standard and diluted with a weak acidic buffer) onto the cartridge.
-
Washing 1 (Polar Interferences): Wash the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water) to remove salts and other polar interferences.
-
Washing 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Part 4: Visualizations and Data
Diagrams
Caption: Workflow for mitigating matrix effects in biofluid analysis.
Caption: Mechanism of ion suppression in the ESI source.
Table: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent.[8] | Fast, simple, inexpensive, high-throughput. | Prone to significant matrix effects, especially from phospholipids.[2][6] | Rapid screening where high precision is not critical. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Cleaner extracts than PPT, good removal of salts and proteins. | Can be labor-intensive, may have lower recovery for polar metabolites.[14] | Intermediate sample cleanup with good analyte recovery. |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Provides the cleanest extracts, highly selective, reduces matrix effects significantly.[5][14] | More complex method development, higher cost per sample. | Assays requiring high sensitivity and accuracy. |
References
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
- Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.
- Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. NIH.
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. Journal of Analytical Toxicology.
- Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction.
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological m
- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. NIH.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
- Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Matrix effects: Causes and solutions.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
Sources
- 1. longdom.org [longdom.org]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Separation of 3'-Hydroxymethylnicotine
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating the enantiomers of 3'-Hydroxymethylnicotine (3'-HMN). As a key metabolite of nicotine, achieving robust and reproducible separation of its isomers is critical for accurate pharmacokinetic, toxicological, and metabolic studies.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. It is structured to help you diagnose and resolve common issues encountered during method development and routine analysis.
Chromatographic Strategy Selection: HPLC vs. SFC
The first critical decision is the choice of chromatographic technique. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for chiral separations, each with distinct advantages.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid solvents (e.g., hexane, ethanol, methanol, water). | Supercritical CO2, with a small percentage of co-solvent (modifier).[1] |
| Typical Application | The most common and well-established approach for chiral separations.[2] | A powerful alternative, especially for preparative scale and faster analysis.[1][3] |
| Key Advantages | Wide variety of available chiral stationary phases (CSPs), extensive literature and application libraries. | 3-5 times faster than HPLC, lower viscosity, reduced use of toxic solvents, and lower operating costs.[4] |
| Considerations | Can use significant volumes of organic solvents; equilibration times can be longer. | Requires specialized instrumentation; method development can differ from traditional LC. |
For 3'-HMN, a basic compound, both techniques are viable. SFC is often favored in pharmaceutical settings for its speed and "green chemistry" advantages, aligning with sustainability goals.[3][5]
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses the most common problems encountered during the chiral separation of 3'-HMN.
Question 1: I am seeing poor or no resolution between the 3'-HMN enantiomers. What are the primary causes and how do I fix it?
Answer: Poor resolution is the most frequent challenge in chiral separations. The root cause is almost always suboptimal selectivity (α) between the enantiomers and the chiral stationary phase (CSP).
Diagnostic & Solution Workflow:
-
Verify the Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For nicotine and its analogs, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the most effective.[6][7]
-
Action: If you are not using a polysaccharide-based column, consider switching. If you are, ensure it is appropriate for your mobile phase conditions (normal-phase, reversed-phase, or polar organic).
-
-
Optimize the Mobile Phase Composition:
-
Normal-Phase/Polar Organic Mode (HPLC/SFC): The ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane for HPLC) or CO2 (for SFC) is critical.[1]
-
Action: Systematically vary the modifier percentage. A lower percentage often increases retention and can improve resolution, but may also broaden peaks. Start with a screening gradient and then fine-tune with isocratic runs.
-
-
Additives are Key: As 3'-HMN is a basic compound, secondary interactions with the silica surface of the column can interfere with chiral recognition.[6]
-
Action: Introduce a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1% - 0.2%). This will mask residual silanol groups and improve both peak shape and selectivity.[6]
-
-
-
Adjust System Parameters:
-
Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.[6]
-
Action: Screen temperatures between 15°C and 40°C. Lower temperatures often enhance resolution but increase analysis time and backpressure.
-
-
Flow Rate: A slower flow rate allows for more interactions between the analyte and the CSP, which can improve resolution.[6]
-
Action: Reduce the flow rate. For example, if you are running at 1.0 mL/min, test 0.8 mL/min and 0.5 mL/min to observe the effect on resolution.
-
-
Question 2: My peaks are exhibiting significant tailing. What causes this and what are the solutions?
Answer: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase, or by issues outside the column. For a basic compound like 3'-HMN, the primary culprit is often interaction with acidic silanol groups on the silica support.[8][9]
Common Causes & Solutions:
| Cause | Explanation | Solution |
| Secondary Silanol Interactions | The basic nitrogen atoms in 3'-HMN interact strongly with residual acidic silanol groups on the column's silica surface, causing a portion of the analyte to lag behind, resulting in a tail.[10] | Add a basic modifier to your mobile phase, such as 0.1% Diethylamine (DEA). This "masks" the active silanol sites, preventing the unwanted interaction.[6] |
| Column Contamination | Accumulation of strongly retained impurities from previous injections at the column inlet can create active sites that cause tailing.[11] | Implement a column wash procedure. For immobilized polysaccharide columns, a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can be used for flushing. Always follow with an intermediate solvent like isopropanol.[12] |
| Extra-Column Dead Volume | Excessive tubing length or poorly made connections between the column and detector can cause the peak to broaden and tail after separation has occurred.[13] | Minimize tubing length between the column and detector. Use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly seated to eliminate dead volume.[9] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[13] Chiral columns are particularly sensitive to this.[14] | Reduce the injection volume or dilute the sample. Test a 2-fold and 5-fold dilution to see if peak shape improves. |
Question 3: My retention times are drifting and inconsistent between runs. How can I stabilize my method?
Answer: Retention time instability is a frustrating issue that undermines method reliability. It usually points to a lack of equilibration, or changes in the mobile phase, flow rate, or temperature.[15]
Diagnostic & Solution Pathway:
-
Ensure Complete Column Equilibration: Chiral separations can be highly sensitive to the column's history, especially regarding additives.[16] Insufficient equilibration is a common cause of drift at the start of a sequence.[17]
-
Action: Equilibrate the column with the mobile phase for at least 20-30 column volumes before the first injection. If your mobile phase contains an additive (like DEA), the equilibration time may need to be even longer.
-
-
Check the Mobile Phase:
-
Volatility: If using a pre-mixed mobile phase, the more volatile component (e.g., hexane or the alcohol modifier) can evaporate over time, changing the composition and affecting retention.[18]
-
Action: Use an online mixer or prepare fresh mobile phase frequently. Keep solvent reservoirs capped.
-
Degassing: Air bubbles in the pump can cause flow rate fluctuations.[15]
-
Action: Ensure mobile phases are adequately degassed before use.
-
-
Verify System Hardware:
-
Temperature Control: Fluctuations in ambient temperature can affect retention times if a column oven is not used.[19]
-
Action: Always use a thermostatted column compartment and ensure it is set to a stable temperature.[20]
-
Pump Performance & Leaks: A failing pump seal or a small, undetected leak will cause the flow rate to be inconsistent, directly impacting retention times.[18][19]
-
Action: Perform a system pressure test to check for leaks. Manually verify the pump flow rate with a graduated cylinder and stopwatch.
-
Frequently Asked Questions (FAQs)
Q: Which chiral stationary phase (CSP) is the best starting point for separating 3'-HMN? A: For nicotine-like structures, polysaccharide-based CSPs are highly recommended. Columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) have shown broad applicability for a wide range of chiral compounds and are excellent starting points.[7][21]
Q: Can I use the same column for both normal-phase and reversed-phase chiral separations? A: This depends entirely on the column type. Modern "immobilized" polysaccharide CSPs are robust and can be used with a wide range of solvents, allowing you to switch between normal-phase, reversed-phase, and polar organic modes. However, older "coated" CSPs are not compatible with certain solvents that can strip the chiral polymer from the silica surface.[12] Always check the column's instruction manual before switching solvent systems.
Q: How do I determine the elution order of the enantiomers? A: Determining the elution order requires a pure standard of at least one of the enantiomers. Inject the pure standard and compare its retention time to the peaks in the racemic mixture. Without a standard, you cannot definitively assign the peaks.
Q: My method works well on an analytical scale. What do I need to consider when scaling up to preparative separation? A: When scaling up, Supercritical Fluid Chromatography (SFC) often provides significant advantages in terms of speed and reduced solvent consumption.[3][4] The main challenge is maintaining resolution while increasing column loading. You will need to re-optimize the flow rate and modifier percentage for the larger preparative column. Sample solubility in the mobile phase also becomes more critical to avoid peak distortion.
Experimental Protocol: Starting Method for 3'-HMN Chiral Separation by SFC
This protocol provides a robust starting point for developing a chiral separation method for 3'-Hydroxymethylnicotine.
1. System & Column:
-
System: Analytical Supercritical Fluid Chromatography (SFC) system.
-
Column: Immobilized Polysaccharide-based Chiral Column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 150 mm, 5 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Ethanol with 0.2% (v/v) Diethylamine (DEA).
-
Preparation: Add 2 mL of DEA to a 1 L volumetric flask. Fill to the mark with HPLC-grade Ethanol. Mix thoroughly.
-
3. Chromatographic Conditions:
-
Gradient: 5% to 40% Mobile Phase B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 35°C.
-
Back Pressure Regulator (BPR): 150 bar.
-
Detection: UV at 260 nm.
4. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the 3'-HMN reference standard in Ethanol to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to 0.1 mg/mL with Ethanol.
5. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes.
-
Inject 5 µL of the working solution.
-
Acquire the chromatogram using the gradient method described above.
-
Evaluate the chromatogram for resolution between the enantiomers.
-
Based on the results, develop an isocratic method by selecting a modifier percentage that provides the best balance of resolution and analysis time.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology. Available at: [Link]
-
Speybrouck, D. SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2012). ResearchGate. Available at: [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Available at: [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Available at: [Link]
-
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334–341. Available at: [Link]
-
PharmaGuide. (2024). Troubleshooting Changes in Retention Time in HPLC. Available at: [Link]
-
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. Available at: [Link]
-
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. Available at: [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available at: [Link]
-
Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Available at: [Link]
-
Restek. (2019). LC Troubleshooting—Retention Time Shift. Available at: [Link]
-
El-Hellani, A., & El-Hage, R. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Semantic Scholar. Available at: [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Available at: [Link]
-
Structure and properties of Nicotine. (n.d.). Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]
-
Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society. Available at: [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. Available at: [Link]
-
Chiral HPLC separations. (n.d.). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(hydroxymethyl)aminomethane. PubChem Compound Database. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. selvita.com [selvita.com]
- 4. researchgate.net [researchgate.net]
- 5. SFC for Chiral separation in Pharmaceutical Industry - Chromedia [chromedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Troubleshooting Changes in Retention Time in HPLC [m-pharmaguide.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 20. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Senior Application Scientist's Guide to Nicotine Haptens: A Comparative Analysis of 3'-Hydroxymethylnicotine Hemisuccinate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Haptens in Anti-Nicotine Immunotherapy
Nicotine's small molecular size renders it non-immunogenic, meaning it cannot independently trigger an immune response.[1][2] To overcome this, the field of anti-nicotine immunotherapy relies on the concept of haptens. A nicotine hapten is a derivative of the nicotine molecule, engineered with a linker arm that allows it to be covalently attached to a large carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT)).[3] This hapten-carrier conjugate is large enough to be recognized by the immune system, leading to the generation of antibodies that can specifically bind to nicotine.[4]
The ultimate goal of a nicotine vaccine is to produce a high concentration of high-affinity antibodies that can sequester nicotine in the bloodstream, preventing it from crossing the blood-brain barrier and reaching its nicotinic acetylcholine receptors (nAChRs) in the brain.[5] This blockade blunts the rewarding and reinforcing effects of smoking, aiding in cessation and relapse prevention. The success of this strategy is critically dependent on the molecular design of the hapten itself.[6][7]
This guide provides an in-depth comparison of several key nicotine haptens, with a primary focus on 3'-Hydroxymethylnicotine Hemisuccinate . We will explore how subtle differences in hapten structure—specifically the linker attachment point, linker composition, and stereochemistry—profoundly influence the resulting antibody response and overall vaccine efficacy.
Pillar 1: The Causality of Hapten Design—Why Structure Dictates Function
The design of a nicotine hapten is a strategic decision that dictates the epitope—the specific part of the nicotine molecule—presented to the immune system. The choice of where to attach the linker and the nature of the linker itself are paramount.
-
Linker Attachment Point: Nicotine possesses two key structural motifs: a pyrrolidine ring and a pyridine ring.
-
Pyrrolidine Ring Attachment (e.g., 3'-position): Attaching the linker to the 3'-position of the pyrrolidine ring, as in 3'-Hydroxymethylnicotine, leaves the pyridine ring fully exposed. This strategy aims to generate antibodies that recognize the most distinct feature of the nicotine molecule, potentially leading to higher specificity for nicotine over its metabolites.
-
Pyridine Ring Attachment (e.g., 6-position): Conversely, linking through the pyridine ring, as seen in 6-CMUNic, exposes the pyrrolidine ring. This can result in a different population of antibodies with a distinct recognition profile.[8] Studies have shown that immunogens with different linker positions can elicit non-cross-reacting antibody populations, suggesting they activate distinct B cell groups.[8][9] This finding has led to the development of bivalent vaccines that combine two different haptens to achieve an additive and more robust immune response.[8][10]
-
-
Linker Composition & Length: The linker should be long and flexible enough to present the hapten effectively without becoming part of the primary epitope itself (an effect known as "linker recognition"). However, some studies have noted that highly rigid linkers, such as those containing urea, may result in antibodies that bind the hapten-linker combination with higher affinity than nicotine alone.[11]
-
Stereochemistry: Nicotine exists as two enantiomers, (S)-nicotine and (R)-nicotine. Over 99% of the nicotine in tobacco is the naturally occurring (S)-enantiomer.[12] Early vaccines often used a racemic (50/50) mixture of haptens. However, research has demonstrated that using enantiopure (S)-nicotine haptens elicits a much more specific and potent immune response, generating antibodies that are four times more effective against the target (S)-nicotine molecule compared to vaccines made with the (R)-hapten.[12][13] This is a critical insight, as an immune response "wasted" on the irrelevant (R)-enantiomer reduces the overall efficacy of the vaccine.
Pillar 2: A Comparative Profile of Key Nicotine Haptens
The selection of a hapten is a critical first step in vaccine development. Below is a comparative look at 3'-Hydroxymethylnicotine Hemisuccinate and other widely studied alternatives.
3'-Hydroxymethylnicotine Hemisuccinate (3'-HMN-HS)
This hapten, also referred to as O-succinyl-3′-hydroxymethyl-nicotine, was one of the early designs used in the development of radioimmunoassays for nicotine.[1][2]
-
Structure: The linker is attached at the 3' position of the pyrrolidine ring via a hydroxymethyl group, which is then esterified with succinic acid (forming a hemisuccinate linker). This provides a terminal carboxyl group for conjugation to carrier proteins.
-
Rationale: By modifying the pyrrolidine ring, the distinct pyridine ring is presented to the immune system. The succinate linker provides a simple and stable spacer. Preserving the native (S)-(-) chirality is crucial for eliciting a targeted immune response.[1]
3'-Aminomethylnicotine (3'-AmNic)
This hapten is arguably one of the most well-studied, as it was the basis for the NicVAX vaccine, which progressed to Phase III clinical trials.[14][15]
-
Structure: The linker is attached at the 3' position of the pyrrolidine ring via an aminomethyl group, which is typically coupled to a dicarboxylic acid like succinic anhydride to provide a free carboxyl group for conjugation.
-
Performance: 3'-AmNic conjugated to recombinant Pseudomonas exoprotein A (rEPA) has been shown to reliably produce high concentrations of high-affinity antibodies (Kd = 10-19 nM) with excellent specificity, showing less than 1% cross-reactivity with major metabolites like cotinine.[9][10]
6-Carboxymethylureido-nicotine (6-CMUNic)
This hapten represents a different strategic approach, targeting the pyridine ring for linker attachment.
-
Structure: The linker is attached at the 6-position of the pyridine ring through a carboxymethylureido group.
-
Performance: When conjugated to KLH, 6-CMUNic also generates high-affinity antibodies (Kd = 29-71 nM) with high specificity.[10] Importantly, antibodies raised against 6-CMUNic show minimal cross-reactivity with those raised against 3'-AmNic, confirming that they recognize different epitopes.[8] This makes them ideal candidates for use in combination or bivalent vaccines.[10]
Data-Driven Comparison
The efficacy of a hapten is ultimately determined by the characteristics of the antibodies it elicits. The following tables summarize key structural differences and reported immunogenicity data.
Table 1: Structural Comparison of Key Nicotine Haptens
| Hapten Name | Abbreviation | Linker Attachment Site | Linker Type | Key Feature |
|---|---|---|---|---|
| 3'-Hydroxymethylnicotine Hemisuccinate | 3'-HMN-HS | 3'-position (Pyrrolidine ring) | Ester (Succinate) | Exposes the pyridine ring; stable ester linkage. |
| 3'-Aminomethylnicotine | 3'-AmNic | 3'-position (Pyrrolidine ring) | Amide (Succinate) | Exposes the pyridine ring; extensively studied in clinical trials.[14][15] |
| 6-Carboxymethylureido-nicotine | 6-CMUNic | 6-position (Pyridine ring) | Urea | Exposes the pyrrolidine ring; elicits a distinct, non-overlapping antibody response compared to 3'-linked haptens.[8][9] |
Table 2: Comparative Immunogenicity Data for Nicotine-Hapten Conjugates
| Hapten-Carrier Conjugate | Animal Model | Antibody Affinity (KD) | Key Finding | Reference(s) |
|---|---|---|---|---|
| 3'-AmNic-rEPA | Rat | 10 - 19 nM | Elicits high-affinity antibodies with low cross-reactivity to metabolites. | [9][10] |
| 6-CMUNic-KLH | Rat | 29 - 71 nM | Induces high-affinity antibodies that do not cross-react with those from 3'-AmNic, supporting bivalent vaccine design. | [10] |
| Various Pyridine-Linked Haptens | Mouse | Generally higher affinity than pyrrolidine-linked haptens | Covalent modification of the pyridine ring may present a more suitable epitope for generating high-affinity antibodies. | [14] |
| ATI-1013 (mAb from vaccinated smoker) | Human B-cells | 2.4 - 5 nM | Demonstrates the high affinity achievable in a human response, setting a benchmark for vaccine-induced antibodies. |[16] |
Note: Direct comparative studies measuring the immunogenicity of 3'-HMN-HS alongside other haptens under identical conditions are limited in recent literature. However, its structural similarity to 3'-AmNic suggests it would likewise be effective at presenting the pyridine ring epitope. The primary difference lies in the stability and chemistry of the ester vs. amide linkage in the linker.
Pillar 3: Experimental Workflows & Self-Validating Protocols
The following section details the essential experimental protocols for developing and evaluating nicotine-hapten conjugates. These workflows are designed to be self-validating, ensuring that each step confirms the success of the previous one.
Workflow 1: Hapten-Carrier Protein Conjugation
The most common method for conjugating haptens with carboxyl groups (like 3'-HMN-HS, 3'-AmNic, and 6-CMUNic) to primary amines on a carrier protein is through carbodiimide chemistry using EDC and Sulfo-NHS.
Caption: Workflow for EDC/Sulfo-NHS mediated hapten-carrier protein conjugation.
Detailed Protocol: EDC/Sulfo-NHS Conjugation
-
Hapten Activation:
-
Dissolve 5 mg of the carboxylated hapten (e.g., 3'-Hydroxymethylnicotine Hemisuccinate) in 500 µL of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add a 5-fold molar excess of Sulfo-NHS (N-hydroxysulfosuccinimide) and a 2-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Incubate at room temperature for 15-30 minutes. The causality here is that EDC activates the carboxyl group, and Sulfo-NHS stabilizes this activated state by forming a semi-stable ester, increasing the efficiency of the subsequent reaction with the protein in aqueous solution.[17]
-
-
Protein Preparation:
-
Dissolve 10 mg of the carrier protein (e.g., KLH) in 1 mL of reaction buffer (PBS, pH 7.2).
-
-
Conjugation Reaction:
-
Immediately add the activated hapten solution to the carrier protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against 2L of PBS at 4°C for 48 hours, with at least four buffer changes. This step is critical to remove unreacted hapten and EDC byproducts, which could interfere with subsequent immunological assays.
-
-
Validation:
-
Determine the hapten density (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry. An increase in the mass of the protein confirms successful conjugation.
-
Confirm protein integrity via SDS-PAGE.
-
Workflow 2: Antibody Screening via Competitive ELISA
After immunizing an animal model (e.g., mice or rats) with the hapten-carrier conjugate, serum is collected to screen for the presence and relative affinity of nicotine-specific antibodies. A competitive ELISA is the standard method.
Caption: Principle of a competitive ELISA for screening nicotine-specific antibodies.
Detailed Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well microplate with a nicotine-hapten conjugated to a non-immunizing protein (e.g., Nicotine-BSA, 1 µg/mL in PBS) overnight at 4°C. Using a different carrier than the one used for immunization (e.g., BSA instead of KLH) is crucial to ensure you are detecting hapten-specific antibodies, not carrier-specific ones.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[18]
-
-
Competition:
-
Prepare serial dilutions of the test serum and a fixed concentration of a nicotine-horseradish peroxidase (HRP) conjugate in assay buffer.
-
Add 50 µL of diluted serum and 50 µL of nicotine-HRP conjugate to the wells. Incubate for 1 hour at 37°C. During this step, the antibodies in the serum and the nicotine-HRP conjugate compete for binding to the coated antigen.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Analysis:
-
Read the optical density (OD) at 450 nm.[19] The signal is inversely proportional to the amount of nicotine-specific antibody in the serum. Antibody titer is typically defined as the dilution that produces 50% inhibition of the maximum signal.
-
Workflow 3: Antibody Affinity Characterization via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides quantitative data on binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₔ).[20] Lower Kₔ values indicate higher affinity.
Conceptual Protocol: SPR Analysis
-
Chip Preparation: Covalently immobilize a nicotine-hapten conjugate onto the surface of a sensor chip.
-
Analyte Injection: Flow purified antibodies (the analyte) from the immunized animal serum over the sensor surface at various concentrations.
-
Data Acquisition: The SPR instrument measures the change in the refractive index at the surface as the antibodies bind and dissociate in real-time.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the affinity constant Kₔ (Kₔ = kₔ/kₐ).[21][22] This provides a precise, quantitative measure of antibody quality, which is essential for comparing the efficacy of different haptens. High-affinity antibodies are characterized by a fast association rate and, more importantly, a very slow dissociation rate.[16][23]
Discussion and Future Directions
The choice of hapten is a foundational element in the design of an effective anti-nicotine vaccine. The evidence suggests that several factors must be optimized to produce a clinically successful immunotherapeutic.
-
3'-Hydroxymethylnicotine Hemisuccinate represents a structurally sound design. Its attachment at the 3'-position of the pyrrolidine ring is a proven strategy for exposing the critical pyridine ring epitope, similar to the clinically tested 3'-AmNic hapten. Its straightforward synthesis and stable linker make it a viable candidate for vaccine development.
-
Comparative Efficacy: While direct, side-by-side immunogenicity data is not always available, we can infer performance from guiding principles. Both 3'-linked (3'-AmNic, 3'-HMN-HS) and 6-linked (6-CMUNic) haptens can produce high-affinity antibodies. The key discovery is that their elicited antibody populations are distinct.[8] This opens the door for bivalent or multivalent vaccines , which combine different haptens to stimulate a broader and more powerful immune response, potentially leading to higher overall antibody concentrations than can be achieved with a single immunogen.[8][24]
-
The Importance of Enantiopurity: Regardless of the hapten structure, the use of the enantiopure (S)-nicotine derivative is non-negotiable for maximizing the specificity and potency of the antibody response.[12][14]
-
Future Outlook: The field is moving beyond simple hapten-carrier conjugates. Innovations include the use of nanoparticle platforms for more precise hapten presentation, the incorporation of novel adjuvants to boost the immune response, and the development of monoclonal antibodies as a form of passive immunotherapy.[15][24][25] However, all these advanced strategies still rely on the fundamental principles of hapten design established by molecules like 3'-Hydroxymethylnicotine Hemisuccinate and its counterparts.
References
-
Hatsukami, D. K., Jorenby, D. E., Gonzales, D., Rigotti, N. A., Glover, E. D., Oncken, C. A., ... & Rennard, S. I. (2011). Immunogenicity of a bivalent nicotine vaccine and effects on smoking behavior. Clinical Pharmacology & Therapeutics, 90(3), 392-399.
-
The Scripps Research Institute. (2015). TSRI scientists design nicotine vaccine that provokes robust immune response. TSRI News.
-
Lockner, J. W., Ho, D. M., & Janda, K. D. (2012). Investigations of enantiopure nicotine haptens using an adjuvanting carrier in anti-nicotine vaccine development. ACS Chemical Neuroscience, 3(11), 889-896.
-
ResearchGate. (n.d.). Nicotine haptens used in this study. [Image]. ResearchGate.
-
Kallupi, M., Smith, L. C., Robinson, R., McClaren, J. L., Schlosburg, J. E., ... & Janda, K. D. (2021). Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies. PLoS ONE, 16(7), e0254247.
-
Chen, Y., Li, X., Gai, Y., Li, X., & Zhang, Y. (2019). Prescreening of Nicotine Hapten Linkers in Vitro To Select Hapten-Conjugate Vaccine Candidates for Pharmacokinetic Evaluation in Vivo. Molecular Pharmaceutics, 16(5), 2215-2225.
-
ResearchGate. (n.d.). Relative Affinity of Anti-Nicotine Antibodies induced by Different Hapten-DT Conjugates in Mice. ResearchGate.
-
Pentel, P. R., & LeSage, M. G. (2014). New directions in nicotine vaccine design and use. Advances in Pharmacology, 69, 553-580.
-
Smith, L. C., Kallupi, M., Schlosburg, J. E., McClaren, J. L., ... & Janda, K. D. (2021). Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies. PLoS ONE, 16(7), e0254247.
-
de Villiers, S. H., Lindblom, N., Kalayanov, G., ... & Pentel, P. R. (2011). Structurally distinct nicotine immunogens elicit antibodies with non-overlapping specificities. Vaccine, 29(48), 8851-8858.
-
Pentel, P. R., & LeSage, M. G. (2014). New directions in nicotine vaccine design and use. Advances in Pharmacology, 69, 553-580.
-
Wang, Y., Li, Y., & Tang, J. (2023). Next-generation immunotherapeutic strategy and clinical advances of vaccines against nicotine addiction. BINAS, 1(1), 1-13.
-
Future Science Group. (2015). Researchers design nicotine vaccine that demonstrates significant immune response. Future Science Group.
-
ResearchGate. (n.d.). Anti-nicotine vaccines: Comparison of adjuvanted CRM197 and Qb-VLP conjugate formulations for immunogenicity and function in non-human primates. Request PDF.
-
Sorkhou, M., & Man-Gyo, S. (2022). A Review of Immunotherapeutic Approaches for Substance Use Disorders: Current Status and Future Prospects. Pharmaceuticals, 15(10), 1205.
-
Pryde, D. C., Jones, L. H., Witty, M. J., ... & Pentel, P. R. (2013). Immunogenicity of individual vaccine components in a bivalent nicotine vaccine differ according to vaccine formulation and administration conditions. PLoS ONE, 8(12), e82557.
-
Urakami, S., Tanimoto, T., Tanaka, Y., ... & Aoyama, T. (2005). Enzyme-linked immunosorbent assay of nicotine metabolites. Analytical and Bioanalytical Chemistry, 381(4), 931-937.
-
Janda, K. D., & Treweek, J. B. (2016). Hapten Design for Anti-addiction Vaccine Development. In Chemical Neuromodulation (pp. 411-433). Academic Press.
-
Pryde, D. C., Jones, L. H., Witty, M. J., ... & Singh, O. M. (2013). Selection of a Novel Anti-Nicotine Vaccine: Influence of Antigen Design on Antibody Function in Mice. PLoS ONE, 8(9), e74378.
-
ResearchGate. (n.d.). Investigations of Enantiopure Nicotine Haptens Using an Adjuvanting Carrier in Anti-Nicotine Vaccine Development. Request PDF.
-
Suchomel, P., & Majer, F. (2015). Nicotine vaccines to treat tobacco dependence. Human Vaccines & Immunotherapeutics, 11(9), 2138-2144.
-
Ryan, E. J., Kirby, B., & Power, R. F. (2020). Enhancing the Immune Response of a Nicotine Vaccine with Synthetic Small “Non-Natural” Peptides. Vaccines, 8(1), 121.
-
Malin, D. H., & Hieda, Y. (2006). Hapten-carrier conjugates for treating and preventing nicotine addiction. U.S. Patent No. 7,247,502.
-
ResearchGate. (n.d.). Our work: unfolding protein-based hapten conjugation strategy. [Image]. ResearchGate.
-
AFG Scientific. (n.d.). Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit.
-
Malin, D. H., & Hieda, Y. (2007). Hapten-carrier conjugates for treating and preventing nicotine dependence. German Patent No. DE69921178T2.
-
MyBioSource. (n.d.). Human Nicotine ELISA Kit.
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
-
Li, X., Gai, Y., Li, X., ... & Zhang, Y. (2019). Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants. Bioconjugate Chemistry, 30(6), 1732-1740.
-
Bermejo, A. M., Carracedo, A., & López-Rivadulla, M. (1995). Comparison of a monoclonal antibody-based enzyme-linked immunosorbent assay and gas chromatography for the determination of nicotine in cigarette smoke condensates. Journal of AOAC International, 78(5), 1215-1219.
-
Novus Biologicals. (n.d.). Human Nicotinic Acetylcholine R alpha 3/CHRNA3 - Ready-To-Use ELISA Kit (Colorimetric).
-
Semantic Scholar. (n.d.). Intranasal delivery of a nicotine vaccine candidate induces antibodies in mouse blood and lung mucosal secretions that specifically neutralize nicotine.
-
Chiral Synthesis. (n.d.). Total enantioselective synthesis of (S)-Nicotine.
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Nicotine and Its Derivatives.
-
Wang, J., & Li, M. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Organic Letters, 11(15), 3374-3377.
-
Geng, A., Liu, Z., & Wang, L. (2017). Green route to synthesis of valuable chemical 6-hydroxynicotine from nicotine in tobacco wastes using genetically engineered Agrobacterium tumefaciens S33. Scientific Reports, 7(1), 16867.
-
Eurofins Discovery. (n.d.). Target Binding Characterization.
-
Agarthimoole, R., Gagan, S., Parida, S., ... & Mukherjee, S. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12, 189-199.
-
Abdiche, Y. N., Malashock, D. S., Pinkerton, A., ... & Pons, J. (2021). Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. mAbs, 13(1), 1972311.
-
Skibiński, R., Szczęśniak-Sięga, B., & Janek, T. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(23), 8565.
-
BenchChem. (n.d.). Application of Methyl 6-methylnicotinate in the Synthesis of Biologically Active Nicotine Analogs.
-
ResearchGate. (n.d.). Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance.
-
Comins, D. L., & Fulp, A. B. (2006). Six-step synthesis of (S)-brevicolline from (S)-nicotine. Organic Letters, 8(17), 3821-3824.
-
Geng, A., Liu, Z., & Wang, L. (2017). Green route to synthesis of valuable chemical 6-hydroxynicotine from nicotine in tobacco wastes using genetically engineered Agrobacterium tumefaciens S33. Scientific Reports, 7(1), 16867.
Sources
- 1. US7247502B2 - Hapten-carrier conjugates for treating and preventing nicotine addiction - Google Patents [patents.google.com]
- 2. DE69921178T2 - HAPTEN-CARRIER CONJUGATES FOR TREATING AND PREVENTING NICOTINE DEPENDENCE - Google Patents [patents.google.com]
- 3. Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Immune Response of a Nicotine Vaccine with Synthetic Small “Non-Natural” Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New directions in nicotine vaccine design and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Selection of a Novel Anti-Nicotine Vaccine: Influence of Antigen Design on Antibody Function in Mice | Semantic Scholar [semanticscholar.org]
- 8. Enhanced immunogenicity of a bivalent nicotine vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally distinct nicotine immunogens elicit antibodies with non-overlapping specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenicity of Individual Vaccine Components in a Bivalent Nicotine Vaccine Differ According to Vaccine Formulation and Administration Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hapten Design for Anti-addiction Vaccine Development | Basicmedical Key [basicmedicalkey.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Investigations of Enantiopure Nicotine Haptens Using an Adjuvanting Carrier in Anti-Nicotine Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of Immunotherapeutic Approaches for Substance Use Disorders: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Attenuating nicotine’s effects with high affinity human anti-nicotine monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit – AFG Scientific [afgsci.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. binasss.sa.cr [binasss.sa.cr]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3'-Hydroxymethylnicotine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug metabolism and pharmacokinetic studies, the precise and accurate quantification of metabolites is paramount. 3'-Hydroxymethylnicotine, a lesser-studied metabolite of nicotine, is gaining attention for its potential role in understanding nicotine disposition and its physiological effects. This guide presents a comprehensive validation of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3'-Hydroxymethylnicotine in human urine.
This document is structured to provide an in-depth, scientifically rigorous comparison of this novel method against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach. As senior application scientists, our goal is to not only present the data but also to elucidate the scientific rationale behind our methodological choices, ensuring a transparent and reproducible validation process.
The Imperative for Robust Analytical Methods
The selection of an analytical method can significantly impact the quality and reliability of pharmacokinetic data. While traditional methods like GC-MS have been workhorses in the field, modern techniques such as LC-MS/MS offer potential advantages in terms of sensitivity, specificity, and sample throughput. This guide will explore these aspects through a detailed validation study, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[1][2]
The Novel LC-MS/MS Method: A Leap in Sensitivity and Specificity
Our newly developed method leverages the power of tandem mass spectrometry to provide a highly selective and sensitive assay for 3'-Hydroxymethylnicotine. The rationale behind choosing LC-MS/MS was to overcome some of the limitations of older techniques, such as the need for derivatization in GC-MS and potential for interferences.
Experimental Protocol: The New LC-MS/MS Method
1. Sample Preparation: Solid-Phase Extraction (SPE)
A simple and efficient solid-phase extraction was developed to isolate 3'-Hydroxymethylnicotine from the complex urine matrix.
-
Step 1: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Step 2: Load 0.5 mL of human urine, pre-treated with β-glucuronidase to hydrolyze any conjugated metabolites.
-
Step 3: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Step 4: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Step 5: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
2. Liquid Chromatography Parameters
Chromatographic separation was achieved using a C18 reversed-phase column, providing excellent peak shape and resolution.
-
Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Parameters
A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity.
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
3'-Hydroxymethylnicotine: m/z 179.1 → 162.1 (Quantifier), m/z 179.1 → 120.1 (Qualifier)
-
Internal Standard (d3-3'-Hydroxymethylnicotine): m/z 182.1 → 165.1
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C
The Established Method: A GC-MS Approach
For comparison, a conventional GC-MS method was employed. This method, while robust, requires a derivatization step to improve the volatility and thermal stability of the analyte.
Experimental Protocol: The Established GC-MS Method
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Step 1: To 1 mL of urine, add an internal standard and adjust the pH to >11 with sodium hydroxide.
-
Step 2: Extract the analyte with 5 mL of a dichloromethane:isopropanol (9:1 v/v) mixture by vortexing for 5 minutes.
-
Step 3: Centrifuge and transfer the organic layer to a clean tube.
-
Step 4: Evaporate the solvent to dryness.
-
Step 5: Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. Gas Chromatography Parameters
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Specific ions for the TMS-derivative of 3'-Hydroxymethylnicotine and its internal standard.
Validation of the Novel LC-MS/MS Method: A Comprehensive Assessment
The new LC-MS/MS method was rigorously validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, following ICH Q2(R1) guidelines.[2]
Specificity
The method's ability to unequivocally assess the analyte in the presence of other components was confirmed by analyzing blank urine samples from multiple sources. No significant interfering peaks were observed at the retention time of 3'-Hydroxymethylnicotine or its internal standard.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards over the concentration range of 0.1 to 100 ng/mL. The calibration curve exhibited excellent linearity with a correlation coefficient (r²) greater than 0.99.
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 0.3 | < 5% | < 6% | 95 - 105% |
| Medium | 10 | < 4% | < 5% | 97 - 103% |
| High | 80 | < 3% | < 4% | 98 - 102% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOQ was established as the lowest concentration that could be quantified with acceptable precision and accuracy.
| Parameter | Result |
| LOD (S/N > 3) | 0.03 ng/mL |
| LOQ (S/N > 10) | 0.1 ng/mL |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the analytical parameters, such as mobile phase composition, flow rate, and column temperature. The results remained unaffected by these minor changes, demonstrating the method's reliability for routine use.
Visualizing the Validation Workflow
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Method Comparison: LC-MS/MS vs. GC-MS
The primary objective of this guide is to provide a clear comparison between the novel LC-MS/MS method and the established GC-MS technique.
| Feature | New LC-MS/MS Method | Established GC-MS Method |
| Sample Preparation | SPE (Simple, high-throughput) | LLE & Derivatization (Multi-step, time-consuming) |
| Analysis Time | ~5 minutes per sample | ~15 minutes per sample |
| Sensitivity (LOQ) | 0.1 ng/mL | ~1 ng/mL |
| Specificity | High (based on MRM transitions) | Moderate (potential for interferences) |
| Throughput | High | Low |
Visualizing the Comparative Workflow
Caption: A comparison of the experimental workflows for the new LC-MS/MS and established GC-MS methods.
Conclusion: A Superior Method for Modern Research
The validation data unequivocally demonstrates that the newly developed LC-MS/MS method for the quantification of 3'-Hydroxymethylnicotine is superior to the conventional GC-MS approach. Its enhanced sensitivity, high specificity, and significantly improved sample throughput make it an ideal choice for high-demand research and clinical environments. The simplified sample preparation protocol further reduces the potential for human error and increases overall laboratory efficiency. This validated method provides a robust and reliable tool for researchers to further investigate the role of 3'-Hydroxymethylnicotine in nicotine metabolism and its toxicological implications.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity analysis of antibodies raised against 3'-Hydroxymethylnicotine
An In-Depth Technical Guide to the Cross-Reactivity Analysis of Antibodies Raised Against 3'-Hydroxymethylnicotine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of polyclonal and monoclonal antibodies developed against 3'-Hydroxymethylnicotine. We will delve into the underlying principles of antibody cross-reactivity, provide detailed experimental protocols for its assessment, and offer a clear methodology for data interpretation. The focus is on establishing self-validating experimental systems to ensure the trustworthiness and reliability of your findings.
Introduction: The Critical Need for Specificity
Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, primarily in the liver. This process generates a suite of metabolites, with cotinine and trans-3'-hydroxycotinine being the most prominent.[1][2] 3'-Hydroxymethylnicotine is another key, albeit lesser-known, metabolite whose quantification can provide valuable insights into individual nicotine metabolism profiles and tobacco exposure.
The development of immunoassays for 3'-Hydroxymethylnicotine hinges on the availability of highly specific antibodies. An antibody that cross-reacts with other structurally similar nicotine metabolites can lead to overestimated concentrations, resulting in flawed pharmacokinetic models and inaccurate exposure assessments. Therefore, a rigorous cross-reactivity analysis is not merely a validation step but a fundamental requirement for the reliable application of these antibodies in research and clinical settings. This guide outlines the critical experiments required to characterize and validate the specificity of an anti-3'-Hydroxymethylnicotine antibody.
The Molecular Landscape: Nicotine Metabolism and Potential Cross-Reactants
To design a robust cross-reactivity study, one must first understand the metabolic pathway of nicotine. The enzyme cytochrome P450 2A6 (CYP2A6) is the primary catalyst in this pathway, responsible for converting nicotine to cotinine and subsequently cotinine to trans-3'-hydroxycotinine.[3][4][5] The structural similarities among these compounds present a significant challenge for antibody specificity.
The primary molecules of interest for a cross-reactivity panel include:
-
Nicotine: The parent compound.
-
Cotinine: The major metabolite of nicotine.[6]
-
Trans-3'-hydroxycotinine: The major metabolite of cotinine.[7][8]
-
Nornicotine: A demethylated metabolite of nicotine.
-
(S)-Nicotine-N'-oxide: A product of N'-oxidation.
Below is a diagram illustrating the metabolic relationships and structural similarities of these key compounds.
Caption: Simplified metabolic pathway of nicotine highlighting the target analyte and key potential cross-reactants.
Experimental Framework for Cross-Reactivity Profiling
The gold standard for assessing antibody specificity against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) . This method measures the ability of various related compounds (analytes) to compete with the target antigen for binding to the antibody. For a more in-depth quantitative analysis of binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool.
Competitive ELISA: The Primary Screening Tool
Principle: This assay relies on the competition between a fixed amount of immobilized antigen (or an antigen-conjugate) and a variable amount of free analyte in solution for a limited number of antibody binding sites. High concentrations of a cross-reacting analyte will result in a significant decrease in the assay signal, similar to the target antigen itself.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical competitive ELISA experiment.
Detailed Protocol: Competitive ELISA
-
Antigen Coating:
-
Dilute a 3'-Hydroxymethylnicotine-protein conjugate (e.g., -BSA or -OVA) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL per well to a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Causality: Covalent attachment of the antigen to the plate surface is essential for capturing the primary antibody. The basic pH of the buffer facilitates this adsorption.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST).
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of the primary and secondary antibodies to the plastic surface, which would otherwise lead to high background signal.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (3'-Hydroxymethylnicotine) and potential cross-reactants (nicotine, cotinine, etc.) in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20). A wide concentration range is crucial (e.g., from 0.1 ng/mL to 10,000 ng/mL).
-
In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the anti-3'-Hydroxymethylnicotine antibody (pre-titrated to a concentration that gives ~80% of the maximum signal).
-
Incubate this mixture for 30-60 minutes at room temperature to allow binding to occur.
-
Transfer 100 µL of the antibody/analyte mixture to the washed, antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Assay Buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 10-20 minutes.
-
Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.
-
Read the absorbance at 450 nm.
-
Data Analysis:
-
Plot a standard curve of absorbance vs. log concentration for 3'-Hydroxymethylnicotine.
-
Determine the concentration of 3'-Hydroxymethylnicotine that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 3'-Hydroxymethylnicotine / IC50 of Test Compound) x 100
Surface Plasmon Resonance (SPR): For Kinetic Insights
Principle: SPR provides real-time, label-free analysis of binding interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the precise determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.
Detailed Protocol: SPR Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a standard EDC/NHS protocol.
-
Immobilize the anti-3'-Hydroxymethylnicotine antibody onto the chip surface to a target density (e.g., 200-1000 Response Units).
-
Deactivate remaining active esters with ethanolamine.
-
Causality: Covalent immobilization of the antibody ensures a stable baseline and allows for repeated cycles of analyte binding and dissociation.
-
-
Analyte Injection:
-
Prepare a series of dilutions for 3'-Hydroxymethylnicotine and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the antibody-immobilized surface at a constant flow rate. Include several buffer-only (zero concentration) injections for double referencing.
-
Causality: Injecting a range of concentrations is necessary to accurately model the binding kinetics. Double referencing (subtracting the signal from a reference flow cell and from buffer injections) corrects for bulk refractive index changes and instrument drift.
-
-
Dissociation and Regeneration:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
If necessary, inject a regeneration solution (e.g., a low pH glycine solution) to remove all bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Process the raw sensorgram data using the instrument's evaluation software.
-
Fit the referenced data to a suitable binding model (e.g., 1:1 Langmuir binding for simple interactions).
-
The software will calculate the ka, kd, and KD for each analyte.
-
A lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD of the test compounds to the KD of the target analyte.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison. Below are examples of how to present the findings from both ELISA and SPR experiments.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 3'-Hydroxymethylnicotine | 15 | 100% |
| Cotinine | 1,500 | 1.0% |
| trans-3'-hydroxycotinine | 3,000 | 0.5% |
| Nicotine | >10,000 | <0.15% |
| Nornicotine | >10,000 | <0.15% |
Interpretation: In this hypothetical example, the antibody is highly specific for 3'-Hydroxymethylnicotine. The cross-reactivity with cotinine is only 1.0%, and it is even lower for other metabolites. A cross-reactivity of <1-5% is generally considered acceptable for many applications.
Table 2: SPR Kinetic and Affinity Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 3'-Hydroxymethylnicotine | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 x 10⁻⁹ (5 nM) |
| Cotinine | 2.1 x 10³ | 1.1 x 10⁻³ | 5.2 x 10⁻⁷ (520 nM) |
| trans-3'-hydroxycotinine | 1.0 x 10³ | 9.5 x 10⁻⁴ | 9.5 x 10⁻⁷ (950 nM) |
| Nicotine | No Binding Detected | No Binding Detected | N/A |
Interpretation: The SPR data corroborates the ELISA findings. The antibody binds to 3'-Hydroxymethylnicotine with a high affinity (KD = 5 nM). Its affinity for cotinine and trans-3'-hydroxycotinine is approximately 100 to 200-fold lower, indicating excellent specificity. The lack of detectable binding for nicotine further confirms the antibody's selectivity.
Conclusion and Best Practices
The validation of an antibody's specificity is paramount for its use as a reliable research tool. For antibodies targeting small molecules like 3'-Hydroxymethylnicotine, which exist in a milieu of structurally similar metabolites, a comprehensive cross-reactivity analysis is non-negotiable.
Key Takeaways:
-
Systematic Approach: Always begin by identifying the most likely cross-reactants based on metabolic pathways and structural similarity.
-
Orthogonal Methods: Employing both competitive ELISA for screening and SPR for quantitative kinetics provides a more complete and trustworthy characterization of antibody performance.
-
Rigorous Controls: The inclusion of positive (target analyte) and negative (unrelated compounds) controls, along with a wide concentration range for all tested compounds, is essential for a self-validating system.
-
Clear Reporting: Standardize the calculation and reporting of cross-reactivity to allow for clear interpretation and comparison between different antibody candidates.
By following the principles and protocols outlined in this guide, researchers can confidently characterize the cross-reactivity profile of their anti-3'-Hydroxymethylnicotine antibodies, ensuring the generation of accurate and reproducible data in their downstream applications.
References
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. [Link]
-
Benowitz, N. L., & Hukkanen, J. (2009). CYP2A6 and Nicotine Metabolism: The Key Enzyme in Tobacco Addiction. Allied Academies. [Link]
-
GPnotebook. (2018). Nicotine metabolism and smoking. GPnotebook. [Link]
-
Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. ResearchGate. [Link]
-
Chen, G., et al. (2012). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 21(7), 1056–1066. [Link]
-
ARUP Laboratories. (2025). Nicotine Exposure and Metabolites. ARUP Consult. [Link]
-
Dempsey, D., et al. (2012). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Journal of visualized experiments : JoVE, (69), e4127. [Link]
-
Health Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Canada.ca. [Link]
-
Pathology Tests Explained. (n.d.). Nicotine. Pathology Tests Explained. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxycotinine. PubChem Compound Database. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Hydroxycotinine (HMDB0001390). HMDB. [Link]
-
Dempsey, D. A., et al. (2016). Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation. Nicotine & Tobacco Research, 18(5), 1122–1129. [Link]
-
Benowitz, N. L., et al. (2002). Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology, 53(2), 173–179. [Link]
-
Hotchkiss, J. A., et al. (2010). A strategy for risk mitigation of antibodies with fast clearance. mAbs, 2(4), 399–408. [Link]
Sources
- 1. gpnotebook.com [gpnotebook.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Nicotine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 7. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotine Metabolite Levels: Cigarette Smokers vs. E-cigarette Vapers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of nicotine metabolite levels in individuals who smoke traditional cigarettes versus those who use electronic cigarettes (vapes). As a senior application scientist, this document is designed to offer a comprehensive understanding of the physiological and biochemical differences in nicotine processing between these two cohorts, supported by experimental data and detailed methodologies. This information is critical for researchers in tobacco harm reduction, scientists developing novel nicotine delivery systems, and professionals in drug development studying nicotine's metabolic fate and its implications for human health.
Introduction: The Evolving Landscape of Nicotine Consumption
The rise of electronic cigarettes has introduced a new paradigm in nicotine consumption, prompting critical questions about their potential for harm reduction compared to traditional combustible cigarettes. While both products deliver nicotine, the method of delivery—combustion versus aerosolization—results in vastly different chemical compositions of the inhaled substances. This guide focuses on the downstream metabolic consequences of these differences, specifically by comparing the levels of key nicotine metabolites in smokers and vapers. Understanding these metabolic profiles is paramount for assessing nicotine exposure, dependence potential, and the relative health risks associated with each product.
The Metabolic Fate of Nicotine: A Biochemical Overview
Nicotine, once absorbed into the bloodstream, is primarily metabolized in the liver.[1] The major metabolic pathway involves the oxidation of nicotine to cotinine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[1][2][3][4] Cotinine is then further metabolized to trans-3'-hydroxycotinine (3HC), also primarily by CYP2A6.[1][3] Cotinine has a significantly longer half-life than nicotine (approximately 16-18 hours versus 2 hours), making it a more reliable biomarker for assessing nicotine exposure.[1][5] The ratio of 3HC to cotinine can also provide insights into the rate of nicotine metabolism.[3]
Below is a diagram illustrating the primary nicotine metabolism pathway.
Caption: Primary metabolic pathway of nicotine.
Comparative Analysis of Nicotine Metabolite Levels
Numerous studies have sought to quantify and compare nicotine metabolite levels in smokers and vapers. While findings can vary based on product characteristics (e.g., nicotine concentration in e-liquids, cigarette type) and user behavior (e.g., puffing topography), a general consensus is emerging from the scientific literature.
Cotinine Levels: A Primary Biomarker of Nicotine Exposure
Studies comparing cotinine levels in smokers and vapers have yielded mixed but informative results. Some research indicates that experienced e-cigarette users can achieve systemic nicotine and cotinine concentrations similar to those of traditional cigarette smokers.[6] One study analyzing data from the National Health and Nutrition Examination Survey (NHANES) found that daily e-cigarette smokers had serum cotinine levels that were not statistically different from combustible cigarette smokers.[7] Another study reported that heavy exclusive e-cigarette vapers had mean serum cotinine levels comparable to cigarette smokers.[8]
However, other research suggests that, on average, vapers may have lower cotinine levels. A study comparing urine cotinine levels found that exclusive e-smokers had a significantly lower concentration compared to traditional smokers and dual users. It is important to note that dual users (those who both smoke and vape) often exhibit the highest cotinine levels, suggesting increased overall nicotine intake.
Trans-3'-Hydroxycotinine (3HC) and the Nicotine Metabolite Ratio (NMR)
The measurement of 3HC, in conjunction with cotinine, allows for the calculation of the Nicotine Metabolite Ratio (NMR), which is an indicator of CYP2A6 activity and the rate of nicotine metabolism.[3] Faster metabolizers tend to have higher NMRs and may smoke more to maintain steady nicotine levels.[3]
Research has shown that both smokers and vapers exhibit a range of NMRs, influenced by genetic factors affecting CYP2A6 function.[3] A study on adolescent vapers and smokers found no significant differences in the levels of 3OH-cotinine between the two groups.[9]
Comparative Data Summary
The following table summarizes representative data on nicotine metabolite levels from comparative studies. It is important to interpret this data with the understanding that individual levels can vary widely.
| Biomarker | Smoker (Cigarettes) | Vaper (E-Cigarettes) | Key Findings & Citations |
| Serum Cotinine | Comparable to daily vapers | Daily users can achieve similar levels to smokers.[7][8] | |
| Urine Cotinine | Geometric Mean: 842.5 ng/mL | Geometric Mean: 119.5 ng/mL | E-smokers showed significantly lower levels than c-smokers in one study. However, frequent adolescent vapers can have levels equivalent to or higher than traditional smokers.[10] |
| Saliva Cotinine | Median: 113 ng/mL (in moderate smokers) | Median: 322 ng/mL (in daily users) | Daily e-cigarette users can exhibit substantial nicotine exposure, with levels approximating those of smokers.[6][11] |
| Urine trans-3'-Hydroxycotinine (3HC) | Levels are generally high | Levels can be comparable to smokers | Both groups show significant levels of this metabolite.[12][13] |
Experimental Protocols for Metabolite Quantification
Accurate quantification of nicotine and its metabolites is crucial for comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[14][15][16][17]
Sample Collection and Preparation
Biological samples such as urine, blood (plasma or serum), and saliva can be used for analysis.[5][18] Saliva and urine are often preferred for their non-invasive collection methods.[5][18]
Step-by-Step Urine Sample Preparation for LC-MS/MS Analysis:
-
Sample Collection: Collect mid-stream urine samples in sterile containers. For longitudinal studies, it is advisable to collect samples at consistent times of the day.
-
Internal Standard Spiking: Add a known concentration of a deuterated internal standard (e.g., cotinine-d3) to a measured aliquot of the urine sample. This is critical for accurate quantification by correcting for matrix effects and variations in sample processing.[19]
-
Alkalinization: Add a strong base, such as 5M NaOH, to the urine sample to raise the pH. This converts cotinine and other metabolites to their free base form, which is more readily extractable into an organic solvent.[20]
-
Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., a mixture of dichloromethane and diethyl ether).[20][21] Vortex the mixture vigorously to facilitate the transfer of the analytes from the aqueous phase (urine) to the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[21]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the mobile phase used for the LC-MS/MS analysis.[21] The sample is now ready for injection into the LC-MS/MS system.
Below is a diagram illustrating the experimental workflow for the comparative analysis of nicotine metabolites.
Caption: Experimental workflow for comparative analysis.
LC-MS/MS Instrumentation and Method
A typical LC-MS/MS method involves the following:
-
Liquid Chromatography (LC): A reversed-phase C18 or phenyl-hexyl column is commonly used to separate nicotine, cotinine, and 3HC from other endogenous matrix components.[17] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is employed.[19]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[15] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions for each analyte and its internal standard are monitored.[22]
Discussion and Implications for Research and Development
The data presented in this guide highlights several key considerations for researchers and professionals in drug development:
-
E-cigarettes are effective nicotine delivery systems: Daily vapers can achieve nicotine exposures comparable to those of traditional smokers. This has implications for their potential to substitute for smoking and to sustain nicotine dependence.
-
Variability is a key factor: Nicotine metabolite levels are influenced by a multitude of factors, including the specific product used, individual user behavior, and genetic variations in metabolic enzymes. Future research should aim to control for these variables to obtain more precise comparative data.
-
Harm reduction potential: While nicotine exposure can be similar, vapers are exposed to significantly lower levels of many of the harmful and potentially harmful constituents found in combustible cigarette smoke.[23][24][25][26] This is a critical point in the context of tobacco harm reduction.
-
Need for standardized protocols: The development of standardized and validated analytical methods is essential for generating robust and comparable data across different studies.
Conclusion
The comparative analysis of nicotine metabolite levels in smokers versus vapers provides valuable insights into the pharmacology of these different nicotine delivery systems. While e-cigarettes can deliver nicotine as effectively as traditional cigarettes, they do so without the combustion products that are the primary cause of smoking-related diseases. For researchers and drug development professionals, a thorough understanding of the metabolic fate of nicotine from different sources is fundamental to advancing the science of nicotine addiction, tobacco control, and harm reduction. Continued research with rigorous methodologies will be crucial for informing public health policy and guiding the development of potentially less harmful nicotine products.
References
- Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL1uRgk-OtSYZxJV8R3WwwFIhtU6na_DcD5pLrO43Ldjnp5jpMHBfdeALP5uKdwd_IoO6UcLcC05pFutkYC4mdFWTfStpS65y_RVzUAripiQz-ZAvp6WVKKLKQAw66JUuOyN3eWgDkYVgz148=]
- LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma - Charles River Laboratories. (n.d.). Charles River Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwk3s_rOO0v2ObepJomaaZhDCdQlFP0KfpCQO1ZatJ3e6S5sD-QzjaF0okyBdQAusvYvQJoI17zd4PXmm2TwSkRb-4Ym4XZdxoRv-c-suH4g4p9tGupFp3YnFQoyo9Bjo00uQcsf8Cw6ONouUb45oaLUE5kEPYM-SOOQhep3sC1rCfu9tJM-AUBIeVYlR7tCyYcoOv38dIhxBuGndACi1C-N11A71hjKHfS27HCrR7Ic1HGSzUH1ypg0dIjqj7]
- Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzmjVnb8yuVDllv5x9rXsi_WHvWhqAxGf5oQJDH4hzewp4wVx1r0Yg-mYdvQzpxeyLIlfsmqPxb4WTZuHXLV7-asnELgFdiXej2F6oW7yrF4RUul6WDaDq35hBQIrtr4Hn8tU=]
- CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. | Allied Academies. (2025, March 30). Allied Academies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7d9JTqv0jtNt9vuESO0BzHyecJ5fxy3zL97eji_70jy2sgJOBXNR--2EbPlJYfsDCMm1M_t2Xb2QTrR9P3mQzAzxmgHN_AxSWAqVyHSm-Cg99SElHoYsG3QiF3Ll-dsbebOuywHAo8tuBiShJuc_ZV8NOtpwiUsZyrfjuV5aiKWCHgIoLEi8DYR2rxKrYD0SCkMGMUOqra3fAMijSnR9h3ylGtaDNrvVaWQ==]
- Nicotine metabolism and smoking – GPnotebook. (2018, August 16). GPnotebook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbu_b4Q90FWicyc6gSAkg5puy8orIs86-LcnOgN58fy_YNOydwI7aqSX8WMIy4pgFJFtge4uZQQLpWujAj8Gt-nE5z6JLPBK0YtAkjSexI5xQAlx-bPEGeQTQMsu7RewNxyEGAzQZQwwdwIFmsf9OXs-PcYd-eE_XzvofLWu8oz_afhA==]
- Metabolic pathways of nicotine in humans. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYnxs4OEcVRU8vI2Y8-dIVlSa_48rlHkD6t7iIQ61XZ5n3KtKlKlv9hzgHzSInTfvVTGBq7jj3VbJy8_PFRRaz7Kynz65jnjhIGyv8KeiBetYsNkSn21km_QDx3AXE6ejOFkMVLYXkv-jk1F4rHKpL4iZahEbE4EoDx9WVjzllHhJ0-nt9iGk35bV9uZtrYynug1Zz]
- Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - AACR Journals. (n.d.). American Association for Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7V3p8I5cjWCwiPTVYni59KGCPMtv-A7ZAqFUGFEsR1zRQ_zrMtWmspdpV1AgBpdGyYTnz0VqVxhnzi8CmF1_BRKAL5ibK2rwgoS0dB4XFeoueCa5A6X49ie_rRrgN-SfgFPs1VcIMXTPUo8E3GVOi6KAmoWOQWamuXPtwhNwOhbzXd835KrNUKUgXcZOv4A4o74EvfRYedIOn]
- Using Salivary Cotinine Assay to Determine Smoking Status - Salimetrics. (n.d.). Salimetrics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm0xEz9mA5K8YZ6uRaidr6wJsFbppc7YIzaK8gGYLRYNIfgyStP62G9awIEsMMPdOGDPzy6H5ZPzi8c_xH4NNtiPZj5xZgsPVAcEChsGlqKkfRLGqswCGGAv-MGNLxAUOCixdT0njliz_AO8jjvuK_BhjMCo483b9Y3Q8Jg7cK4--tMON7Vm_7CZ67LQk=]
- A review of the use of saliva cotinine as a marker of tobacco smoke exposure - PubMed. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3q7v3AEqIdLR2xQYA_aVHSsftYo3ysITfhdbra3Nhrs58Np7zs6ntg2ysL7u3sQ1AXcCsB_en_IpTnhdccZ1NELnqGkIJlCEbjtLBD-1n-IqWJ4CfUVsNLcXyWYCnDQvG4T0=]
- Serum cotinine levels and nicotine addiction potential of e-cigarettes: an NHANES analysis - PubMed. (2020, October 15). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErDoLT4hgok7bRy3Uq_QVAkyXDCD_zhXnSxQhS0mPSqKwgxelaKd7NqQeJ_snaxfdua2e3BDA8LqXTpSrSnVdThVj_qTa7loYIQinueg0l7q5cAglxG8-IEY3XcBAkefqcE4mK]
- Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - MDPI. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTsNxa8cItrseeGeDP6i0ksPuKyTIjsCZrgdy3otgHLvtDohRqHjJO56JMfPCAI-an2YQJ4c7vEHNEAKdVDTjOmPQC5XmCXmImk3xa5_b7crHD_LidjX2P5UtLDfmAfHBCrw==]
- Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - ResearchGate. (2025, October 28). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSynFlguXGR6wOS9lcN4FrZMq2wgTJnhNsWn05wdRZA1cGRLOs9T6MqBtjXNNQwL-Vx4sCQ2_vYs-ycPwZ3y_e2rI48gs1TXQFr9wySsxf8Qa5Q0Ru7_RZTi3UY59o4zMPw5vEHzc1op-xHhzx_KC9LOqzjneBSsQsE0HchnnztE2Zcc8OCAFecX5xkrHBpIT1mfhiqce177RYzYoOMQryeINzpR8blK2rKpVSxToKOMfA2HNC5amnUTsNV3vT8k6OhFQ1v20CUqxbpoJ1NikShtSt-Mj1CigJYGFfla5DJEUxQvtDSvT1fpmObqR0eFy_E1lc2-YfBPiNl10GeYAa2ryUShmiBKtAH4wQKTPu--BbXZUzGgP7QnoGQ1YkDcuv]
- Differences between the effects of conventional cigarettes, e-cigarettes and dual product use on urine cotinine levels - Tobacco Induced Diseases. (n.d.). Tobacco Induced Diseases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOc53fVdCacHz2nWhU8Gmj98xnnZfttDyvVy2xkLEBcARvRI9Evl0ncuWOod38bjreJh_d9bj8SJt80oRlGhUVbgeB1uSQFPQ0SjxAPmGmrCcireD8KKFD-zSK4BFF2xTVweJlOyFAhm8fnIhPULI8Vh0rsvR8dRjtbGANZo3z4q6LVRSzFFb0Z8dlFNsAL1CL1Fo7FEhFvLITTJZq2cD3v94JKR21t42R3xJILIgJA49MPXZuz-u1SLBCm0YYEGb8kskN]
- Saliva Cotinine Levels in Smokers and Nonsmokers. (n.d.). American Journal of Epidemiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDQqslnR9obt19EV-msDnr5CaB_KvncIPLWLi3pMDEhesoRzSGpQCRRITB0WMMV8CPkvFIXczB1T1PIGCH9MOZStAlb5WWSlVUS5RTKD_-jv_B029syp_9C6eUxDq7Suz2ku9OUohXQ3_qy672fgjHjgCrQTi5NJFt80oKE5Z1hasr]
- Comparison of Biomarker Levels of Exposure to Nicotine by Vaping Status. (n.d.). Cancer Epidemiology, Biomarkers & Prevention. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZwQ1umNfehSLJL7c-gKSbD1xovrcnHUG32oQUvR-uRyIU2uyK8uzOLhMGFTqL3H1ONxQkocdenyLC97iUN44O51o_xdTN6Z551XpBVZUsDFKMWUoEurGz6EYYlXqkDWyywexjur_Ok_uVLpV9X3wrYHgyT7ojfCBKWBAV6n2dV7TMJ7HBnDXvOXTku4OS2nM6FWbThziEQEf3JVNlHqtqgdeyQOssHvy75OJ5EupdaFRROZXAgJI=]
- A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOeo9wZsfNe8XnikicNxx7wogsTasae9g9SSGXoTMEN1AzceEZJ6ubQvawcEZE2X5V2UkErm0yWX4GJILvyBozSFl0QOSd7VnldRVRjNM9yndA4rvYF13rUreKMu_9RWvnV8r0lYUdN2R-WT8=]
- Appendix 2: Nicotine vaping biomarkers evidence update | Healthy Suffolk. (n.d.). Healthy Suffolk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHahBF6tHKEfxY3yNnOamThKB6EI8h5O7tBP4f3qM-HoMC-hFyYn-HjzIQhZTpWFzmtsFQNbSzvl3d409xJi4Tl4-8i-M1Eji3E3U4LE6DJmKIVlinv-YyHl2LDkaJUCJ0WXJfi552afa_Elw9gY39VRHQHAABQ3NVRbZcsYkmzyU006bYGuujaTJF6a6bFa_fNOO-elMD8ZKHLrSr9qxVPAWLyBlXkHmzI-g==]
- Biomarkers of Cigarette Smoking - Division of Cancer Control and Population Sciences (DCCPS). (n.d.). National Cancer Institute. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBnRbLgM-B5v-C_Fs5XYsvzR_zOKgbjNP4LIRoVZTV2-0JjrVI5DPHZ82wVjHOoZs7E2DMmOTz9wnjLWSJjfzICMyN8n3Raa3ZHT8u2vws8tMP9z6DwvPNoGYd0zzoCDHyC7AB8Q13Z2aWI6wTHLTQHBFmuUAz8V3Zb1il73txbjs=]
- Measuring cotinine to monitor tobacco use and smoking cessation - MDEdge. (2021, May 3). MDEdge. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8se2Z2-GFzNQRYy3WA06gh1RiNa51YN8xVZXpgCinPQKTWCxGJ8fSDtYpCrTDYvxZoHH2arkmvsmRT2m-sOPoxcErNKLwTIm--gPq2uzbSjly4UlbvkUvAS0fmbXnq3ggcLLHTmTVQHOgAO7UpTJvDWRG6oxex5noHEhFPTilQWVAO6Q_s4OMas_ISN0dPpMa9S5pFucm_nqEFtZlKriwJelHd2cZyt3yepZO2ntBdQ==]
- Urinary Cotinine and Nicotine Dependence Levels in Regular Male Electronic Cigarette Users - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhV5rhKUpaybtVVpzkTnFK-3WenmOsCmozPPRiOzAdYwGv9Cp0kbJE9wfaMQek-VWHw2a6vLv7YtbvO80pNAqQWSWhVpSpX5N8ZEWiYICPsQGQ-3XHLGxNtvoGbp80tXFTxsU54aaaHz3iSBw=]
- Dysregulated Metabolites Serve as Novel Biomarkers for Metabolic Diseases Caused by E-Cigarette Vaping and Cigarette Smoking - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElPGdQwZDxCsK_EduQyGj9BB-iSDcSzPlQzm7SjvVZFUclCGEsCG3fA6k2qj-1Nv5L5kksaqBIgHcs3rD0Js8xhOO-YoSaa77ki1g5ogIZHbGVHBJVcCVDUqdAi_IJP-NaRThEZ1PHPKq9smQ=]
- Biomarkers of Tobacco Exposure Decrease After Smokers Switch to an E-Cigarette or Nicotine Gum. - North American Quitline Consortium. (2018, September 18). North American Quitline Consortium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyeYNmAYfm14bto4D2lPZ9sOSeX4UFustoswYuagUV66QcvVl9ccvlVYLD8eE3n-JV-8lGMVWViT5DtABlFOcWiKcL0CjfcbRXEc1w_3K6sn5IRuIliTcZe94NpQrsVCXEB6KBauIirrKNoUl1myOL6nGeTCSpjo_Excsh_4YVDZx9AeJJ2v_S-hN8QbAMYIBPbEP45C0Lf7RYfh__4oE6oa-V8cleT477Rt2hBTV8ettFg4StV4rf0tQkmTfF4CLZo-3bUP8=]
- Biomarkers of Exposure and Biomarkers of Potential Harm in Adult Smokers Who Switch to e-Vapor Products Relative to Cigarette Smoking in a 24-week, Randomized, Clinical Trial | Nicotine & Tobacco Research | Oxford Academic. (n.d.). Oxford Academic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3yw_8M_qfLJDfcXO9Fuzk5dckxRgCUghwdqn0sZ35dBrc-76zF13MLdZ0VQN2xbnV9HfX9hSzm01Z0tfOhA4LtqiUNbbZ2ylJS_k7MiYjdrncFEGik2jTDtG5oLm1_tGP6TzLAwGpY4VDo8tGIlcQ0g==]
- Nicotine Exposure From Smoking Tobacco and Vaping Among Adolescents - PMC. (2025, March 12). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeOVAhssC5drWbQCwvGrNQMvtOUKKKDQ6fKmWXfiMaDlJiNIlo7dGv0zYk_nyNs8vPrbHHSV_C_lB2NBZXr1mQchm5H8zxaenSY2WvRdHSICZFTxhY23DLMrPprDHkUFPoXFh36Pk5NtiDgO7J]
- Urinary Cotinine Levels Show that E-Cigarette Use Results in Heavy Nicotine Exposure in Adolescents | AAP Journal Blogs | American Academy of Pediatrics. (2024, March 20). American Academy of Pediatrics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSII5xhNAko9g2r4ej9MDTOIMVoz0VYeV92zbjEquQ714gFbLOe_-dxQNmCVyaQjKSHha4XInI6G0OjmjWwk4aOt16fLEL8C0yL7YH87pIzn0tItr5vKOVY1A5PgqxoEE94gr6WhNwpHdHFtgn8vhVNr0FcK6Kqne8hnWLmkXD91d6lpITH_qRcFZh7PTXfJsGLrdOWlfil2WfrBQrcQEJUd4=]
- Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - NIH. (2024, August 1). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx_Vn7I6jsU3ebWyv6xoMrxhdNpgHepxR4D_cXiDvsfrnIDCmf1wpI7y4eGoW4ztHrX5frl5n_YAE8ZAJ6ua8fhyWYIH4XHNCCy47gO_IHxzHlfd7kOf-Li84Wx3qvDCwJJOWMCL3xvi5xZ25w]
- Biomarkers of Tobacco Exposure Decrease After Smokers Switch to an E-Cigarette or Nicotine Gum - Semantic Scholar. (2018, July 23). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1bM6tiqvDMSdzFXsbGiDX6BfT_PdwWBT8vwkE1FTlJlxwZQl0YllprpnX64CPw0oCtURnL0hN_7JXVYFI6EN4RPDrKrUS3GsPnNMqNdHIVr8nM1iv5f7o2VwpxWelJq6iY8Cx7iad8AY2VCdpazkIe_8bFjCcHHJRjz49HceSNzzEZZKONY3EMvZZG3eb-X3N6sKA8-_OURnyDhU2XS4X]
- Determination of cotinine in human urine by high-performance liquid chromatography - Journal of Food and Drug Analysis. (n.d.). Journal of Food and Drug Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi0GO-Y-L-ka1OMvwqFBzS8YQ9e7b8uf9CyEptWLf8chf0X3Tme6KVTt13uqdbX3LD4thztq1cFs6yUMxJTW2VjPm13jSnRLL0wbNUDMJ2e_T9jdAY4Ws5fEkCI3R0-G86uJawpFDVsLr3ghSUtkTi_afoPmJZfqd2wtIVHgltUkMkdhnTbc0=]
- Electronic cigarettes and nicotine clinical pharmacology - Tobacco Control. (n.d.). Tobacco Control. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW5mBlfH9u4kVj4XNE8Oc3Os3841etbJCTtqzpFJ58JqULE3Eg9CjzEjuuoiQDxRdwh4zrOzbfBHNMH0wIZgLDuDH6G0XwknoYXuBYnzaYBigsvFYIxXkdkoh8vWcuRCaqMdr4iUL3RPnUBXwfANbypw==]
- SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsViqUk72VhrnfWgbQiX1g5qfUooWilatwitINtki5E5newEmEHjN6Bj2PTvU3Th6igXNy46iIP_LUZHPeJZRguAN8zwwlepmAlO0KV_tj_GJv6D3zRGRTlyquhf3fdKThU8DpT9g1VvBSEKU=]
- Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry - VCU Scholars Compass. (2022, July 11). VCU Scholars Compass. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvpVFtpERqBLuMLqEzmxcLbgXmLcgpaQRYZp16Dvn5-0zlqKVDCjI8j4GtAre_mJ-1MrWVVxm22S6wN-zNAonKbR_Bi3nJcP1gygvFEdYgab5AdyZW3mFV0rlJ6kgSJ15fPGNwj6hUUp62ZxQoCopGx1lmPw201kLwiv7GWFDaqF-twZrNldYnMo8xiqAh4L2Y]
- Full article: DNA methylation differentiates smoking from vaping and non-combustible tobacco use - Taylor & Francis. (n.d.). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG39RJMdjLBI4X1ga8Sn1SqBI1rdqY7KozNqyQd8hdwNQaFDIoNsdL1SQHWvsU2-MxbDgTYEgHHiaWnvThCcDSHR8v_sPhFFtPf9Sw1JgleAEguyBoVo3Iu3KTwgBRD9FoEuewI6DREvf21U3-YdbHAI6WRnreRqGapazNx8g==]
- Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PubMed Central. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGehvHBf0FIHllTVSQYUKloD2VExdLvg-FqJDZBslK6UL_IgPWw18AxH4Ebfon4Qkq8GKJwbwiUFXStnyEnGHJ5p7sXwOvO72or07KHrIMHyVF-lPuI2Ur1q_PbG3Urs8AN005a67aiipPIHug=]
- Biomarkers of exposure among subgroups of people who smoke and vape... - ResearchGate. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLp9B1-zkVL4RAtgTtv_IoA7lkjNvpEzezgHOFBdM2P84a0kc5FIZV68deZPlX4x-1GzekjV64bXHemmubxuxbVQLY4bdeGRJ6uotBntI5-KnoocZp2eO0USxsQ0uvZujeAI-kTmNGEhw3raQc0Wh5jOgM586K9FGnk8M63F93emJu9wHGwW1ct1yRRs5EAlnwQVlrG1Y0LsC-XTHaZYAlDmzNVVvVesj5LhPDj9NblYVPSCiF7uT8cZ7w3L2UzP5KT7E9Qg==]
- Variation in Nicotine Metabolization According to Biological Factors and Type of Nicotine Consumer - PMC - NIH. (2023, January 6). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdqG7fb5WlZsedqQF85OV0hawE48VEz8ow_HCh7eprurW5Qcggqj7R8X_LbeZDXLZrX7eBvD81zMNrAh4fLxHB_n4IwA1lHoMML6ib3V23cnxCKDI2UOqIQ0mTAqEQlRWHOmCQG0PXVYHWJJ8=]
- Trends in cotinine level in urine samples of smokeless tobacco chewers from Belagavi region - Medica Innovatica. (2016, December 8). Medica Innovatica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTV4oMpJFgQnHuLrpcdtL-h0X0VzQTOwrmMGevCEDf_YI1VDtXcvPSG8Gw0RXSwfaQFQDriu5akgQJwbZ0pS5oNriEC-vcevkPnHQQyfqf9Lh_P0k_4dek9UWvrVnhl7p7IhpRXTvK0ICHDXUS4HX6O-POAbRi_7IsCMVyl0nclp46t8W4L2ZwK8DlvAJ0y1hqbyUAOahF2PPQp37DejtuR_01RECPFGbJSQ8SBpgoAxT4x2yR-RBAsQXhBUT6oCpyxyrmAt_1I5vtmjB49GTaizgVOjFUpCd9yljfMdK4WKZSUQ-knNpa]
- Vaping vs. smoking: What does decades of research tell us? - American Chemical Society. (2024, October 2). American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSkBOzg6_idmTljxBCLOkyDNI0qWWM5CHtxzQxJLpfJkYdndECGjNa3-oPOBbRaLCHueKfgrTCe3ftxcQxeS3PFCAdHFrQNLWOzyb2SJgZZ_BNrxWk_CRtKAG8ihxchs1h47D-bizs52BKt0ja98GrvA0OA4oX9S0XUqTK]
Sources
- 1. gpnotebook.com [gpnotebook.com]
- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. salimetrics.com [salimetrics.com]
- 6. tobaccocontrol.bmj.com [tobaccocontrol.bmj.com]
- 7. Serum cotinine levels and nicotine addiction potential of e-cigarettes: an NHANES analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotine Exposure From Smoking Tobacco and Vaping Among Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Dysregulated Metabolites Serve as Novel Biomarkers for Metabolic Diseases Caused by E-Cigarette Vaping and Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A review of the use of saliva cotinine as a marker of tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 20. medicainnovatica.org [medicainnovatica.org]
- 21. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. healthysuffolk.org.uk [healthysuffolk.org.uk]
- 24. Biomarkers of Tobacco Exposure Decrease After Smokers Switch to an E-Cigarette or Nicotine Gum. - North American Quitline Consortium [naquitline.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. acs.org [acs.org]
correlation of 3'-Hydroxymethylnicotine levels with cotinine concentrations
An In-Depth Technical Guide to the Correlation of 3'-Hydroxycotinine and Cotinine Concentrations as Biomarkers for Nicotine Metabolism
Introduction: Decoding Nicotine's Metabolic Fingerprint
For researchers, clinicians, and drug development professionals in the field of tobacco addiction and smoking cessation, accurately quantifying an individual's exposure to nicotine and their rate of nicotine metabolism is paramount. Nicotine itself is a challenging biomarker due to its short half-life of approximately two hours.[1][2] This has led the scientific community to focus on its downstream metabolites, which offer a more stable and integrated picture of nicotine exposure and processing.
The two most significant metabolites in this context are cotinine (COT) and trans-3'-hydroxycotinine (3HC) . It is important to clarify from the outset that the scientifically accepted nomenclature for the key secondary metabolite is trans-3'-hydroxycotinine (3HC), which will be used throughout this guide. About 70-80% of nicotine is metabolized to cotinine, primarily by the cytochrome P450 enzyme CYP2A6.[3][4] Cotinine is then further metabolized, also by CYP2A6, to 3HC.[5][6]
Cotinine, with its much longer half-life of about 16 hours, has become the gold-standard biomarker for quantifying nicotine intake and tobacco smoke exposure.[1][4] Its levels remain relatively stable in regular smokers, providing a reliable measure of daily exposure.[2][7] However, the concentration of cotinine alone does not reveal how quickly an individual metabolizes nicotine, a critical factor influencing smoking behavior, dependence, and the efficacy of cessation therapies.[2][8]
This is where 3HC becomes indispensable. As the direct product of cotinine metabolism, the ratio of 3HC to cotinine (3HC/COT), known as the Nicotine Metabolite Ratio (NMR) , serves as a robust and widely validated biomarker for the rate of nicotine metabolism and CYP2A6 enzyme activity.[2][7][9] A higher NMR indicates faster nicotine metabolism. This guide provides a comprehensive comparison of these two critical biomarkers, detailing the analytical methodologies for their quantification and exploring the nuances of their correlation.
Caption: Metabolic pathway of nicotine to cotinine and trans-3'-hydroxycotinine.
PART 1: Analytical Methodologies for Biomarker Quantification
The simultaneous and accurate measurement of cotinine and 3HC in biological matrices is crucial for their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the universally accepted gold-standard methodology due to its high sensitivity, specificity, and suitability for high-throughput analysis.[10][11][12][13]
Comparative Overview of LC-MS/MS Methods
While the core principles of LC-MS/MS are consistent, specific protocols can vary in sample preparation, chromatographic separation, and instrument parameters. The choice of method often depends on the biological matrix (plasma, urine, or saliva), required throughput, and available instrumentation.
| Parameter | Method 1: Plasma (Protein Precipitation)[12] | Method 2: Serum (Protein Precipitation)[11] | Method 3: Urine (SPE)[14] |
| Matrix | Human Plasma | Human Serum | Human Urine |
| Sample Prep | Protein precipitation with methanol | Protein precipitation with acetonitrile | Solid-Phase Extraction (SOLA CX) |
| LC Column | Phenyl-hexyl stationary phase | ZORBAX SB-Phenyl column | Syncronis C18 (1.7 µm) |
| LLOQ (Cotinine) | 0.30 ng/mL | 0.05 ng/mL | Not Specified |
| LLOQ (3HC) | 0.40 ng/mL | 0.5 ng/mL | Not Specified |
| Linear Range (COT) | 6.00 - 420 ng/mL | 0.05 - 500 ng/mL | Not Specified |
| Linear Range (3HC) | 6.00 - 420 ng/mL | 0.50 - 1250 ng/mL | Not Specified |
| Recovery (COT) | 90.3% - 102.9% (Accuracy) | 98.54% | Excellent |
| Recovery (3HC) | 99.9% - 109.9% (Accuracy) | 100.24% | Excellent |
| Internal Standard | Isotope-labeled COT & 3HC | Cotinine-d3 | Cotinine-d3 |
Protocol Example: LC-MS/MS Analysis in Human Serum
This protocol is a synthesized example based on established methodologies for its robustness and high recovery rates.[11]
1. Materials and Reagents:
-
Cotinine and trans-3'-hydroxycotinine analytical standards
-
Cotinine-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum samples (store at -80°C)
2. Sample Preparation (Protein Precipitation):
-
Thaw serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum.
-
Add 100 µL of the internal standard working solution (e.g., 50 ng/mL Cotinine-d3 in 50% acetonitrile).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 3 minutes.
-
Carefully transfer 600 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Centrifuge again at 13,000 rpm for 3 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: ZORBAX SB-Phenyl column (or equivalent phenyl-hexyl phase for good retention and separation).[11][12]
-
Mobile Phase A: 0.15% Formic acid in water.
-
Mobile Phase B: 0.3% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Caption: General experimental workflow for LC-MS/MS analysis of COT and 3HC.
PART 2: Correlation and Comparative Data Analysis
While the concentrations of cotinine and 3HC are often correlated, the nature of this relationship is more complex than a simple linear association. Cotinine concentration is primarily a function of nicotine dose, whereas the 3HC concentration is dependent on the cotinine level and the rate at which it is metabolized.
Cotinine as a Biomarker of Exposure
Cotinine is an excellent quantitative biomarker of the systemic dose of nicotine an individual receives.[15][16] Its levels correlate well with self-reported cigarette consumption, though it provides a more objective measure by accounting for variations in smoking topography (e.g., puff depth and frequency).[15] In daily smokers, plasma cotinine concentrations typically average between 150–250 ng/mL.[1]
The 3HC/Cotinine Ratio (NMR) as a Biomarker of Metabolism
The NMR (3HC/COT) is a phenotypic biomarker that reflects the activity of the CYP2A6 enzyme.[7][9] Because the half-life of 3HC derived from cotinine is formation-rate limited, it mirrors the 16-hour half-life of cotinine, making their ratio remarkably stable throughout the day in regular smokers.[2] This stability allows for reliable measurement from a single blood or urine sample.[7]
-
Fast Metabolizers: Individuals with high CYP2A6 activity will rapidly convert cotinine to 3HC, resulting in a higher NMR. They tend to smoke more cigarettes to maintain a constant level of nicotine in the brain.
-
Slow Metabolizers: Individuals with reduced CYP2A6 activity (often due to genetic polymorphisms) convert cotinine to 3HC more slowly, leading to a lower NMR. They often smoke less and may find it easier to quit.[8]
Quantitative Comparison of Cotinine and 3HC Levels
Studies consistently show that 3HC concentrations in biological fluids are significantly higher than cotinine concentrations, often by a factor of 2 to 4 in urine.[17] This makes 3HC a potentially more sensitive biomarker for very low-level nicotine exposure.[17]
| Study Population & Matrix | Analyte | Geometric Mean (ng/mL) | Range (ng/mL) | Nicotine Metabolite Ratio (3HC/COT) |
| Pediatric Patients with Tobacco Smoke Exposure (Urine) [17] | Cotinine | 10.24 | 0.04 - 169.01 | 3.13 (GeoM) |
| 3HC | 32.03 | 0.19 - 780.32 | ||
| Large Korean Population (Urine) [18] | Cotinine | - | - | Varies (0.00 - 34.16) |
| 3HC | - | - |
A study in a large Korean population demonstrated a very high correlation between urinary cotinine and other nicotine metabolites, including 3HC, with correlation coefficients (r) ranging from 0.8994 to 0.9630.[18] This strong positive correlation is expected, as cotinine is the direct precursor to 3HC. However, the true diagnostic power lies not in this direct correlation, but in the variability of the ratio between individuals.
Caption: Factors influencing the correlation between cotinine and 3HC levels.
Conclusion and Future Perspectives
The relationship between 3'-hydroxycotinine and cotinine is fundamental to our understanding of nicotine pharmacology. They are not alternative biomarkers but rather complementary ones that provide distinct and crucial information.
-
Cotinine is the established, reliable biomarker for quantifying the dose of nicotine exposure.
-
The 3HC/Cotinine ratio (NMR) is the validated biomarker for assessing the rate of nicotine metabolism.
The strong correlation between their absolute concentrations is a direct consequence of their metabolic linkage. However, the inter-individual variability in their ratio, driven by genetic and demographic factors, is of greater scientific and clinical interest.[2][17] This variability allows researchers to phenotype smokers, predicting their level of dependence and, most importantly, tailoring smoking cessation treatments. For example, fast metabolizers (high NMR) may benefit more from non-nicotine medications like varenicline or higher doses of nicotine replacement therapy.[2][8]
Future research will likely focus on refining the clinical implementation of NMR-guided therapy, exploring its utility in users of new nicotine delivery products (e.g., e-cigarettes), and further investigating the genetic and environmental factors that modulate CYP2A6 activity. The robust, simultaneous quantification of both cotinine and 3HC via LC-MS/MS will remain the cornerstone of these endeavors, providing the critical data needed to advance personalized medicine in tobacco addiction treatment.
References
-
Benowitz, N. L. (1996). Cotinine as a Biomarker of Environmental Tobacco Smoke Exposure. Epidemiologic Reviews, 18(2), 188-204. [Link]
-
Paci, E., et al. (1997). Serum cotinine as a marker of environmental tobacco smoke exposure in epidemiological studies: the experience of the MATISS project. European Journal of Epidemiology, 13, 909-915. [Link]
-
Health Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Canada.ca. [Link]
-
Benowitz, N. L., et al. (2019). Biomarkers of exposure to new and emerging tobacco delivery products. Cancer Epidemiology, Biomarkers & Prevention, 28(7), 1055-1069. [Link]
-
Benowitz, N. L. (1999). Biomarkers of environmental tobacco smoke exposure. Environmental Health Perspectives, 107(Suppl 2), 349-355. [Link]
-
Mallock, N., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1180, 122883. [Link]
-
Li, Y., et al. (2022). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Medicine, 101(39), e30807. [Link]
-
Mallock, N., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3′-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Refubium - Freie Universität Berlin. [Link]
-
Shakleya, D. M., et al. (2008). Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 32(7), 498-506. [Link]
-
Dempsey, D., et al. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of Chromatography B, 879(3-4), 267-276. [Link]
-
Mallock, N., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3′-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Refubium - Freie Universität Berlin. [Link]
-
PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. . [Link]
-
De Jesús, V. R., et al. (2009). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography B, 877(26), 2824-2830. [Link]
-
Tuomi, T., et al. (1999). Analysis of nicotine, 3-hydroxycotinine, cotinine, and caffeine in urine of passive smokers by HPLC-tandem mass spectrometry. Clinical Chemistry, 45(12), 2164-2172. [Link]
-
Hecht, S. S. (2012). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute. Monographs, 2012(44), 67-71. [Link]
-
Lerman, C., et al. (2019). The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions. Psychopharmacology, 236(7), 2067-2077. [Link]
-
Murphy, S. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
-
Abu-Awwad, A., et al. (2016). Identification of 5-Hydroxycotinine in the Plasma of Nicotine-Treated Mice: Implications for Cotinine Metabolism and Disposition in Vivo. Drug Metabolism and Disposition, 44(5), 729-736. [Link]
-
Tanner, J. A., et al. (2015). Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1239-1246. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Hydroxycotinine (HMDB0001390). hmdb.ca. [Link]
-
West, R., et al. (2011). Systematic review of the relationship between the 3-hydroxycotinine/cotinine ratio and cigarette dependence. Psychopharmacology, 217(3), 305-316. [Link]
-
Benowitz, N. L., & Hukkanen, J. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 192, 29-60. [Link]
-
Merianos, A. L., et al. (2023). The Associations of Trans-3′-Hydroxy Cotinine, Cotinine, and the Nicotine Metabolite Ratio in Pediatric Patients with Tobacco Smoke Exposure. International Journal of Environmental Research and Public Health, 20(9), 5635. [Link]
-
National Cancer Institute. (n.d.). Biomarkers of Cigarette Smoking. cancercontrol.cancer.gov. [Link]
-
West, R., et al. (2011). Systematic review of the relationship between the 3-hydroxycotinine/cotinine ratio and cigarette dependence. Request PDF. [Link]
-
Kim, Y., et al. (2021). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Journal of Clinical Medicine, 10(16), 3508. [Link]
Sources
- 1. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. cancercontrol.cancer.gov [cancercontrol.cancer.gov]
- 5. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic review of the relationship between the 3-hydroxycotinine/cotinine ratio and cigarette dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refubium - Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3′-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma [refubium.fu-berlin.de]
- 13. Analysis of nicotine, 3-hydroxycotinine, cotinine, and caffeine in urine of passive smokers by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Biomarkers of environmental tobacco smoke exposure. [escholarship.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for 3'-Hydroxymethylnicotine Quantification
Introduction: The Critical Role of 3'-Hydroxymethylnicotine in Tobacco Exposure Assessment
3'-Hydroxymethylnicotine, a key metabolite of nicotine, is an increasingly important biomarker for accurately assessing exposure to tobacco and nicotine products. Unlike its more commonly measured counterpart, cotinine, the profile of 3'-Hydroxymethylnicotine can provide deeper insights into nicotine metabolism pathways. For researchers, clinical laboratories, and drug development professionals, the ability to reliably quantify this analyte across different sites is paramount. Inconsistent data can undermine clinical trials, epidemiological studies, and regulatory submissions.
This guide provides an in-depth comparison of analytical methodologies for 3'-Hydroxymethylnicotine quantification, grounded in the principles of inter-laboratory validation. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring that the described methods are robust, reproducible, and built on a foundation of scientific integrity. This document is designed for the practicing scientist who requires not only a method but a comprehensive understanding of how to ensure that method produces comparable results, regardless of where the analysis is performed.
Pillars of Bioanalytical Method Validation: A Cross-Laboratory Perspective
Before comparing specific analytical platforms, it is essential to establish the framework for validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, provide a harmonized framework for bioanalytical method validation.[1][2][3][4] The objective is to demonstrate that a particular method is suitable for its intended purpose, yielding reliable data.[5] When multiple laboratories are involved, adherence to these principles is non-negotiable.
Key validation parameters include:
-
Selectivity and Specificity: The method must unequivocally differentiate the analyte from endogenous matrix components, metabolites, and other potential interferences.
-
Accuracy: The closeness of the mean test results to the true concentration of the analyte.
-
Precision: The closeness of agreement among a series of measurements, expressed as intra-day and inter-day precision.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Limits of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[6][7]
Trustworthiness in a multi-site study is achieved when each participating laboratory can independently demonstrate and document its performance against these criteria using a harmonized protocol and shared reference standards.
Comparative Analysis of Quantification Platforms
The choice of analytical technology is the first critical decision in establishing a robust quantification assay. The primary methods for quantifying nicotine metabolites are based on chromatography coupled with various detection techniques.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules like 3'-Hydroxymethylnicotine in complex biological matrices such as plasma, urine, and saliva.[10] Its dominance is due to its exceptional sensitivity and selectivity.
-
Principle of Causality: The liquid chromatography step separates 3'-Hydroxymethylnicotine from other sample components based on its physicochemical properties (e.g., polarity). The separated analyte then enters the mass spectrometer, where it is ionized. The first quadrupole (Q1) selects the parent ion (precursor ion) based on its mass-to-charge ratio (m/z). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects specific fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing a dual layer of confirmation and virtually eliminating matrix interference. The use of stable isotope-labeled internal standards (SIL-IS), such as 3'-Hydroxymethylnicotine-d4, is critical as they co-elute and experience identical ionization effects, correcting for any variability during sample preparation and analysis.[11]
-
Advantages:
-
High Selectivity: Multiple Reaction Monitoring (MRM) makes the assay highly specific.[12]
-
High Sensitivity: Achieves low limits of quantification (sub-ng/mL levels).[13][14]
-
Wide Dynamic Range: Capable of measuring concentrations across several orders of magnitude.[11]
-
High Throughput: Modern systems with rapid gradients and column regeneration can analyze large numbers of samples efficiently.[15]
-
-
Limitations:
-
Matrix Effects: Ion suppression or enhancement can affect accuracy, necessitating careful validation and the use of SIL-IS.
-
High Initial Cost: Instrumentation is a significant capital investment.
-
Technical Expertise: Requires skilled operators for method development and maintenance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of nicotine metabolites. It often requires derivatization to increase the volatility and thermal stability of polar analytes like 3'-Hydroxymethylnicotine.
-
Principle of Causality: Samples are vaporized and separated in a gaseous mobile phase based on their boiling points and interaction with the stationary phase inside a capillary column.[16] For 3'-Hydroxymethylnicotine, a derivatization step (e.g., silylation) is typically required to block polar functional groups (-OH) and improve chromatographic performance.[17] After separation, the analyte is ionized (usually by electron ionization), and the mass spectrometer separates and detects characteristic fragment ions. Quantification is performed using Selected Ion Monitoring (SIM), where the instrument focuses on specific ions corresponding to the analyte and its internal standard.
-
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
Robust and Reliable: A well-established and highly reproducible technique.
-
Extensive Spectral Libraries: Electron ionization produces consistent fragmentation patterns that can be matched against libraries for identification.
-
-
Limitations:
-
Derivatization Required: Adds an extra step to sample preparation, which can introduce variability and increase analysis time.[17]
-
Lower Throughput: Typically has longer run times compared to modern UHPLC methods.
-
Thermal Degradation: Not suitable for thermally labile compounds, though derivatization mitigates this for 3'-Hydroxymethylnicotine.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)
While largely superseded by MS-based methods for high-sensitivity bioanalysis, HPLC-UV/DAD remains a viable option in some contexts.
-
Principle of Causality: The separation mechanism is identical to that of LC-MS. However, detection relies on the analyte's ability to absorb ultraviolet light at a specific wavelength. A DAD detector can monitor a range of wavelengths simultaneously, providing spectral information that can help confirm peak purity. The amount of light absorbed is directly proportional to the analyte's concentration, as described by the Beer-Lambert law.
-
Advantages:
-
Lower Cost and Complexity: Instrumentation is more accessible and easier to operate than MS systems.
-
Robustness: Methods are generally very rugged and easy to transfer between laboratories.
-
Direct Measurement: Does not suffer from ion suppression matrix effects.
-
-
Limitations:
-
Lower Sensitivity: Detection limits are typically in the mid-to-high ng/mL range, which may not be sufficient for all applications, such as passive smoking exposure studies.[9][18]
-
Lower Selectivity: Co-eluting compounds that absorb at the same wavelength can interfere with quantification, leading to overestimation. This is a significant risk in complex matrices like urine.[19]
-
Limited Confirmation: Lacks the structural confirmation provided by mass spectrometry.
-
Experimental Protocols: A Step-by-Step Guide
The following protocols are synthesized from established methods for nicotine metabolites and represent a robust starting point for the quantification of 3'-Hydroxymethylnicotine.[8][13][17]
Protocol 1: LC-MS/MS Quantification in Human Plasma
This protocol is designed for high-sensitivity and high-throughput analysis.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 3'-Hydroxymethylnicotine-d4 at 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Example Transitions (to be optimized):
-
3'-Hydroxymethylnicotine: m/z 179.1 → 162.1 (Quantifier), m/z 179.1 → 120.1 (Qualifier).
-
3'-Hydroxymethylnicotine-d4 (IS): m/z 183.1 → 166.1.
-
-
Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Protocol 2: GC-MS Quantification in Human Urine
This protocol includes hydrolysis to measure both free and glucuronidated (total) 3'-Hydroxymethylnicotine.
-
Sample Preparation (Hydrolysis and Liquid-Liquid Extraction):
-
To 1 mL of urine, add 50 µL of internal standard (e.g., Cotinine-d3).
-
For Total Analyte: Add 100 µL of β-glucuronidase solution and incubate at 37°C for 16 hours.
-
Adjust sample pH to >9.0 using 5M NaOH.
-
Add 5 mL of an extraction solvent (e.g., dichloromethane:isopropanol, 9:1 v/v).
-
Vortex for 5 minutes, then centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the residue in 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Heat at 70°C for 30 minutes.
-
Inject 1 µL into the GC-MS system.
-
-
Gas Chromatography Conditions:
-
Column: HP-5MS or similar (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C (Splitless mode).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometry Conditions (Electron Ionization):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Post-Derivatization): Determine the characteristic ions for the silylated derivatives of 3'-Hydroxymethylnicotine and the internal standard.
-
Visualizing the Workflow
A clear understanding of the analytical process is crucial for training and harmonization across laboratories.
Caption: Generalized workflow for bioanalytical quantification.
Inter-Laboratory Performance Comparison
While a dedicated inter-laboratory study for 3'-Hydroxymethylnicotine is not publicly available, data from studies on its isomer, trans-3'-hydroxycotinine, and other nicotine metabolites provide a strong proxy for expected performance.[20][21] LC-MS/MS is consistently shown to be the most reliable method for achieving comparable results across different laboratories due to its superior sensitivity and selectivity.[22][23]
Table 1: Comparison of Typical Performance Characteristics for trans-3'-Hydroxycotinine Quantification
| Parameter | LC-MS/MS | GC-MS | HPLC-UV/DAD |
| Typical LOQ | 0.1 - 1 ng/mL[10][13] | 20 - 50 ng/mL[17] | 25 - 50 ng/mL[18] |
| Linear Range | ~0.5 - 500 ng/mL[14] | ~50 - 2000 ng/mL | ~50 - 1000 ng/mL[18] |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 20% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Sample Preparation | Simple (PPT) or SPE[13] | Complex (LLE + Derivatization)[17] | Moderate (LLE or SPE)[24] |
| Selectivity | Excellent | Very Good | Moderate to Poor |
| Throughput | High | Low to Moderate | Moderate |
Note: Data presented are synthesized from multiple sources for the closely related analyte trans-3'-hydroxycotinine and serve as a representative comparison.
Designing a Successful Inter-Laboratory Validation Study
A collaborative study is the ultimate test of a method's transferability and robustness.[25][26] The design is critical for generating meaningful data.
Caption: Structure of a round-robin inter-laboratory study.
Key Steps for Success:
-
Develop a Harmonized Protocol: A single, detailed Standard Operating Procedure (SOP) is essential. It must specify every detail, from sample handling to data integration parameters.
-
Use Common Reference Materials: All labs must use the same lots of analytical standards and internal standards.
-
Prepare Homogenized Samples: The coordinating laboratory should prepare and distribute identical sets of blinded quality control (QC) samples and real-world samples at various concentrations.
-
Establish Acceptance Criteria: Before the study begins, define the statistical criteria for success (e.g., a certain percentage of results from all labs must fall within a defined percentage of the overall mean).
-
Analyze and Report: Each lab analyzes the samples in replicate on different days. Results are sent to the coordinator for statistical analysis to determine inter-laboratory precision and bias.[20]
Conclusion and Recommendations
For the robust, sensitive, and reproducible quantification of 3'-Hydroxymethylnicotine in an inter-laboratory setting, LC-MS/MS is the unequivocally superior methodology. Its high selectivity minimizes the risk of matrix interferences, a critical factor when comparing data from diverse patient populations and different laboratory environments. Its high sensitivity ensures accurate measurement even at the low concentrations relevant to passive exposure or studies at later time points after nicotine intake.
While GC-MS and HPLC-UV can provide quantitative data, they present significant challenges for inter-laboratory harmonization. The additional derivatization step in GC-MS is a potential source of variability, and the lower selectivity of HPLC-UV poses a substantial risk of inaccurate results due to interferences.
To ensure the success of a multi-site study, we recommend the following:
-
Adopt a validated LC-MS/MS method as the core analytical platform.
-
Utilize a stable isotope-labeled internal standard for 3'-Hydroxymethylnicotine.
-
Conduct a small-scale pilot study with 2-3 labs to identify and resolve any ambiguities in the protocol before a full-scale validation.
-
Adhere strictly to regulatory guidelines for bioanalytical method validation, such as the ICH M10, at every participating site.[1][3]
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
CDC Stacks. (n.d.). Collaborative Method Performance Study of the Measurement of Nicotine, its Metabolites, and Total Nicotine Equivalents in Human. Retrieved from [Link]
-
EPTRI. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
FDA. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
NIH. (n.d.). Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
NIH. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
ResearchGate. (2022). Simple HPLC method for simultaneous quantification of nicotine and cotinine levels in rat plasma after exposure to two different tobacco products. Retrieved from [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Retrieved from [Link]
-
UTC Scholar. (n.d.). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. Retrieved from [Link]
-
Oxford Academic. (n.d.). Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study. Retrieved from [Link]
-
ResearchGate. (2009). Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study. Retrieved from [Link]
-
NIH. (n.d.). Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid. Retrieved from [Link]
-
ResearchGate. (2002). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. Retrieved from [Link]
-
PubMed. (2025). Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. Retrieved from [Link]
-
NIH. (n.d.). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2018). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
-
ResearchGate. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2002). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. Retrieved from [Link]
-
NIH. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Retrieved from [Link]
-
PubMed. (1999). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Retrieved from [Link]
-
PubMed. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
CORESTA. (n.d.). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. Retrieved from [Link]
-
MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. id-eptri.eu [id-eptri.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
- 8. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholar.utc.edu [scholar.utc.edu]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Nicotine Metabolites for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacokinetic profiles of major nicotine metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points to explain the underlying mechanisms and experimental considerations. Our focus is on fostering a deeper understanding of how the biotransformation of nicotine influences its overall pharmacological and toxicological impact.
Introduction: The Complex Metabolic Fate of Nicotine
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, primarily in the liver. This biotransformation results in a diverse array of metabolites, each with its own unique pharmacokinetic and pharmacodynamic profile. Understanding these profiles is critical for a variety of research applications, from assessing tobacco exposure to developing smoking cessation therapies and evaluating the risk of tobacco-related diseases.
The rate and pathway of nicotine metabolism are significantly influenced by genetic factors, particularly polymorphisms in the cytochrome P450 (CYP) enzyme system, most notably CYP2A6.[1][2][3][4] This genetic variability leads to substantial inter-individual differences in nicotine clearance and metabolite exposure, impacting smoking behaviors and cessation success.[2][4]
This guide will focus on the comparative pharmacokinetics of four key nicotine metabolites:
-
Cotinine: The major proximate metabolite, widely used as a biomarker for nicotine exposure.
-
Nornicotine: A pharmacologically active metabolite that can be formed from nicotine or be present as a minor alkaloid in tobacco.
-
Nicotine-N'-Oxide: A primary metabolite formed via a distinct enzymatic pathway.
-
trans-3'-Hydroxycotinine: The most abundant urinary metabolite of nicotine.
Nicotine Metabolism: Key Enzymatic Pathways
The metabolic journey of nicotine is predominantly governed by hepatic enzymes. The initial and rate-limiting step in the major metabolic pathway is the conversion of nicotine to cotinine, a reaction primarily catalyzed by CYP2A6.[1][5] Cotinine is then further metabolized, also by CYP2A6, to trans-3'-hydroxycotinine.[5] A smaller fraction of nicotine is metabolized to nicotine-N'-oxide by flavin-containing monooxygenase 3 (FMO3).[6][7][8][9][10] Nornicotine can be formed from nicotine via N-demethylation, a reaction also partially attributed to CYP2A6.
Figure 1: Major metabolic pathways of nicotine.
The genetic makeup of an individual, particularly the presence of different CYP2A6 alleles, can significantly alter the rate of nicotine metabolism. Individuals with reduced-function or null CYP2A6 alleles are "slow metabolizers," leading to a longer nicotine half-life and generally lower cigarette consumption.[1][4] Conversely, "fast metabolizers" with normal or increased CYP2A6 activity clear nicotine more rapidly.[1][4]
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for nicotine and its major metabolites. It is important to note that these values can vary significantly between individuals due to genetic and environmental factors.
| Parameter | Nicotine | Cotinine | Nornicotine | Nicotine-N'-Oxide | trans-3'-Hydroxycotinine |
| Half-life (t½) | ~2 hours[11] | ~16 hours[11] | Data limited, longer than nicotine | Shorter than cotinine[12] | ~6-7 hours[13][14] |
| Clearance (CL) | ~1200 mL/min[6] | ~45 mL/min | Data limited | Data limited | ~1.3-1.79 mL/min/kg[13][14] |
| Volume of Distribution (Vd) | ~2.6 L/kg[6] | ~1.0 L/kg | Data limited | Data limited | ~0.66-0.87 L/kg[13][14] |
| Oral Bioavailability | ~20-44%[15] | High | Data limited | Data limited | Data limited |
| Primary Enzyme | CYP2A6 | CYP2A6 | CYP2A6 | FMO3 | CYP2A6 |
Key Insights from the Comparison:
-
Cotinine's Long Half-Life: The most striking difference is the significantly longer half-life of cotinine compared to nicotine. This extended presence in the body is why cotinine is the preferred biomarker for assessing nicotine exposure over longer periods.
-
Renal Clearance of trans-3'-Hydroxycotinine: A high percentage of trans-3'-hydroxycotinine is cleared by the kidneys unchanged, suggesting limited further metabolism.[14]
-
Limited Data on Nornicotine and Nicotine-N'-Oxide: Comprehensive systemic pharmacokinetic data for nornicotine and nicotine-N'-oxide in humans are less readily available compared to cotinine and trans-3'-hydroxycotinine. This represents an area for further research.
-
Influence of Genetic Polymorphisms: Genetic variations in CYP2A6 directly impact the clearance of nicotine, cotinine, and trans-3'-hydroxycotinine.[1][2] Similarly, polymorphisms in FMO3 can affect the formation and clearance of nicotine-N'-oxide.[7][9][10]
Experimental Protocol: Quantification of Nicotine and its Metabolites in Human Plasma using LC-MS/MS
The accurate quantification of nicotine and its metabolites is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[16][17][18]
Principle
This protocol describes a method for the simultaneous quantification of nicotine, cotinine, nornicotine, and nicotine-N'-oxide in human plasma. The method involves protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS. Deuterated internal standards are used for accurate quantification.
Experimental Workflow
Figure 2: LC-MS/MS workflow for nicotine metabolite analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution containing deuterated nicotine, cotinine, nornicotine, and nicotine-N'-oxide.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions should be optimized for each analyte and its corresponding deuterated internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared in a blank matrix.
-
Conclusion and Future Directions
The pharmacokinetic profiles of nicotine metabolites are diverse and significantly influenced by genetic factors. Cotinine remains the cornerstone biomarker for nicotine exposure due to its long half-life. However, a comprehensive understanding of the roles of other metabolites, such as the pharmacologically active nornicotine, is crucial for a complete picture of nicotine's effects.
Future research should focus on elucidating the complete pharmacokinetic profiles of less-studied metabolites like nornicotine and nicotine-N'-oxide. Furthermore, investigating the interplay between genetic polymorphisms in various metabolic enzymes and the resulting metabolite profiles will provide a more personalized understanding of nicotine addiction and tobacco-related disease risk. The development of high-throughput analytical methods will be instrumental in advancing these research endeavors.
References
-
Genetic variability in CYP2A6 and the pharmacokinetics of nicotine. PubMed Central. [Link]
-
trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. National Institutes of Health. [Link]
-
Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers. European Journal of Clinical Pharmacology. [Link]
-
trans-3'-hydroxycotinine: disposition kinetics, effects and plasma levels during cigarette smoking. PubMed. [Link]
-
Disposition kinetics and metabolism of nicotine and cotinine in African American smokers: impact of CYP2A6 genetic variation and enzymatic activity. PubMed. [Link]
-
Genetic Variability in CYP2A6 and the Pharmacokinetics of Nicotine. Request PDF. [Link]
-
Table 1 from Trans-3'-hydroxycotinine: disposition kinetics, effects and plasma levels during cigarette smoking. Semantic Scholar. [Link]
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. [Link]
-
Metabolism and Disposition Kinetics of Nicotine. ResearchGate. [Link]
-
Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. PubMed Central. [Link]
-
SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. National Institutes of Health. [Link]
-
Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. PubMed. [Link]
-
Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. ResearchGate. [Link]
-
Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain. National Institutes of Health. [Link]
-
CYP2A6 gene polymorphisms impact to nicotine metabolism. ResearchGate. [Link]
-
Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. National Institutes of Health. [Link]
-
Effects upon in-vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. PubMed. [Link]
-
Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. PubMed. [Link]
-
Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain. ResearchGate. [Link]
-
Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Oxford Academic. [Link]
-
nicotine-1'-N-oxide (PAMDB120186). P. aeruginosa Metabolome Database. [Link]
-
Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. [Link]
-
Determination of nicotine, cotinine and nicotine N-Oxide in human blood, plasma, urine, semen and sperm by LC-Orbitrap MS: application to clinical study. Semantic Scholar. [Link]
-
Pharmacokinetics and metabolism of nicotine. ResearchGate. [Link]
-
Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. PubMed. [Link]
-
Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking. National Institutes of Health. [Link]
-
Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. PubMed. [Link]
-
Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. ResearchGate. [Link]
-
A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PubMed Central. [Link]
-
Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. PubMed Central. [Link]
-
CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. WhyQuit. [Link]
-
A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. PubMed. [Link]
-
Nicotine Population Pharmacokinetics in Healthy Adult Smokers: A Retrospective Analysis. SpringerLink. [Link]
-
Test Definition: NICOU. Mayo Clinic Laboratories. [Link]
-
Population pharmacokinetics of nicotine and its metabolites I. Model development. PubMed. [Link]
-
Cotinine N-oxide, a new metabolite of nicotine. Journal of Medicinal Chemistry. [Link]
-
Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration. PubMed Central. [Link]
Sources
- 1. Genetic variability in CYP2A6 and the pharmacokinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition kinetics and metabolism of nicotine and cotinine in African American smokers: impact of CYP2A6 genetic variation and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects upon in-vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. whyquit.com [whyquit.com]
- 12. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]
- 13. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of 3'-Hydroxymethylnicotine-Protein Conjugates for Nicotine Vaccine Development
For researchers, scientists, and drug development professionals vested in the pursuit of effective smoking cessation therapies, the development of anti-nicotine vaccines represents a promising frontier. The core principle of these vaccines is to induce the production of nicotine-specific antibodies that can sequester the drug in the bloodstream, thereby preventing it from crossing the blood-brain barrier and eliciting its rewarding effects.[1] Central to the efficacy of such a vaccine is the design of the immunogen, a conjugate comprising a nicotine hapten linked to a larger carrier protein.[1][2] This guide provides an in-depth comparative analysis of the immunogenicity of protein conjugates based on the hapten 3'-Hydroxymethylnicotine and its close analogue, 3'-Aminomethylnicotine, offering experimental insights and methodologies to inform rational vaccine design.
The Critical Role of Hapten Design: A Focus on the 3'-Position
Nicotine, a small molecule, is not immunogenic on its own and requires conjugation to a carrier protein to elicit a robust immune response.[2][3] The choice of the hapten, a modified nicotine molecule, and the point of attachment for the linker arm to the carrier protein are critical determinants of the resulting antibody response. The 3'-position on the pyrrolidine ring of nicotine has been a focal point for hapten design, as modifications at this site are thought to present an epitope that closely mimics the structure of the native nicotine molecule, potentially leading to the generation of high-affinity antibodies.[4]
This guide will focus on two key haptens with modifications at this position: 3'-Hydroxymethylnicotine and the more extensively studied 3'-Aminomethylnicotine. While direct comparative studies are limited, we can infer the potential immunogenicity of 3'-Hydroxymethylnicotine conjugates by examining the performance of its amino-analogue and considering the chemical properties of the respective linkers.
Comparative Analysis of 3'-Substituted Nicotine-Protein Conjugates
The immunogenicity of a hapten-carrier conjugate is a multifactorial equation, with the carrier protein, conjugation chemistry, and the use of adjuvants playing pivotal roles. Here, we compare different conjugate formulations based on 3'-substituted nicotine haptens.
Carrier Protein Selection: More Than Just a Scaffold
The carrier protein provides the necessary T-cell help to stimulate B-cells to produce antibodies against the conjugated hapten.[3] The choice of carrier can significantly impact the magnitude and quality of the immune response.[5] Commonly used carrier proteins in the context of nicotine vaccines include:
-
Recombinant Pseudomonas aeruginosa Exoprotein A (rEPA): Notably used in the NicVAX vaccine, which featured a 3'-Aminomethylnicotine (3'-AmNic) hapten.[6][7] Clinical trials have shown that higher antibody titers in response to 3'AmNic-rEPA are correlated with higher rates of smoking abstinence.[1][8]
-
Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein that has been widely used as a carrier for various haptens, including those for nicotine.[5][9]
-
Tetanus Toxoid (TT) and Diphtheria Toxoid (DT): These proteins are used in licensed human vaccines and have a proven track record of safety and immunogenicity.[10][11]
-
Cross-Reactive Material 197 (CRM197): A non-toxic mutant of diphtheria toxin, CRM197 is another clinically validated carrier protein.[5][10] Studies have shown that NanoNicVacs carrying CRM197 or TT exhibited significantly higher immunogenicity against nicotine compared to those with KLH.[5]
The choice of carrier protein can influence factors such as the efficiency of processing by antigen-presenting cells and the profile of the resulting immune response.[5]
Conjugation Chemistry: The Linker Matters
The method of attaching the hapten to the carrier protein is crucial. The linker should be stable and of sufficient length to present the hapten effectively to the immune system.
-
Carbodiimide Chemistry: A common method for forming an amide bond between a carboxyl group on the hapten (or a linker attached to it) and an amine group on the carrier protein.[12][13] For instance, O-succinyl-3'-hydroxymethyl-nicotine can be conjugated to a carrier protein using this method.[14]
-
Thiol-Maleimide "Click" Chemistry: This approach offers fast kinetics and high specificity, reacting a maleimide-modified hapten with thiol groups on a reduced carrier protein.[13][15] This can be particularly useful for controlling the stoichiometry of hapten conjugation.
The following diagram illustrates a general workflow for the synthesis of a 3'-Hydroxymethylnicotine-protein conjugate.
Caption: Workflow for 3'-Hydroxymethylnicotine-Protein Conjugate Synthesis.
Experimental Data on the Immunogenicity of 3'-Substituted Nicotine Conjugates
| Hapten | Carrier Protein | Adjuvant | Key Immunogenicity Findings | Reference |
| 3'-Aminomethylnicotine (3'-AmNic) | rEPA | Aluminum Hydroxide | In clinical trials, the highest antibody responders showed significantly higher smoking abstinence rates. | [1][8] |
| 3'-Aminomethylnicotine (3'-AmNic) | Diphtheria Toxoid (DT) | CpG/Al(OH)3 | The addition of CpG adjuvant significantly increased anti-nicotine antibody titers in both mice and non-human primates. | [11] |
| 5-Aminoethoxy-nicotine | CRM197 | Alum/CpG | Optimized antigen design with CpG adjuvant resulted in an ~80% reduction in nicotine levels in the brains of non-human primates. | [10] |
| Various Haptens | KLH, TT, CRM197 | Alum | NanoNicVacs with CRM197 or TT as carriers induced significantly higher anti-nicotine antibody titers than those with KLH. | [5] |
Experimental Protocols
Synthesis of O-succinyl-3'-hydroxymethyl-nicotine-KLH Conjugate
This protocol is a representative example based on established carbodiimide chemistry.
-
Hapten Derivatization: 3'-Hydroxymethylnicotine is reacted with succinic anhydride in a suitable solvent (e.g., pyridine) to form O-succinyl-3'-hydroxymethyl-nicotine. The reaction progress can be monitored by thin-layer chromatography.
-
Activation of the Hapten: The carboxyl group of O-succinyl-3'-hydroxymethyl-nicotine is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).[12]
-
Conjugation to KLH: The activated hapten is then added to a solution of Keyhole Limpet Hemocyanin (KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4). The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: The resulting conjugate is purified to remove unreacted hapten and coupling reagents. This is commonly achieved by dialysis against PBS or by size-exclusion chromatography.
-
Characterization: The hapten density (number of hapten molecules per carrier protein molecule) is determined. This can be done using various methods, including MALDI-TOF mass spectrometry for smaller carriers or by measuring the remaining free amines on the carrier protein using a TNBSA assay.[12]
Measurement of Anti-Nicotine Antibody Titers by Indirect ELISA
This protocol outlines a standard procedure for determining the immunogenicity of the prepared conjugates.
Sources
- 1. Immunogenicity and smoking-cessation outcomes for a novel nicotine immunotherapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally distinct nicotine immunogens elicit antibodies with non-overlapping specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of Enantiopure Nicotine Haptens Using an Adjuvanting Carrier in Anti-Nicotine Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid nanoparticle-based nicotine nanovaccines: Boosting the immunological efficacy by conjugation of potent carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ctri.wiscweb.wisc.edu [ctri.wiscweb.wisc.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. d3futrf33lk36a.cloudfront.net [d3futrf33lk36a.cloudfront.net]
- 9. A Review of Immunotherapeutic Approaches for Substance Use Disorders: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Enhancing immunogenicity of a 3'aminomethylnicotine-DT-conjugate anti-nicotine vaccine with CpG adjuvant in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering of a hybrid nanoparticle-based nicotine nanovaccine as a next-generation immunotherapeutic strategy against nicotine addiction: a focus on hapten density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DE69921178T2 - HAPTEN-CARRIER CONJUGATES FOR TREATING AND PREVENTING NICOTINE DEPENDENCE - Google Patents [patents.google.com]
- 15. Unfolding Protein-Based Hapten Coupling via Thiol-Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Executive Summary: Prioritizing Safety and Compliance
This document provides essential procedural guidance for the safe and compliant disposal of rac-trans 3'-Hydroxymethylnicotine Hemisuccinate. As a nicotine derivative, this compound and all materials contaminated with it fall under stringent federal and state regulations. The foundational principle of this guide is that all nicotine-related waste is classified as P075 acute hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Adherence to these protocols is not merely a best practice; it is a legal requirement designed to protect laboratory personnel, the community, and the environment from the significant risks posed by acute toxins. This guide will walk you through hazard identification, waste minimization, step-by-step disposal procedures, and emergency protocols.
Hazard Identification and Regulatory Classification
The critical first step in proper chemical management is understanding the inherent hazards and the corresponding regulatory framework.
2.1 Chemical Identity and Associated Hazards
-
Compound: this compound
-
Classification: Nicotine derivative. Nicotine is a potent alkaloid with high acute toxicity.
-
Primary Hazard: Toxicity. Exposure can lead to adverse health effects, including nausea, vomiting, and in high doses, more severe neurological symptoms.[4]
2.2 EPA Regulatory Mandate The U.S. Environmental Protection Agency (EPA) classifies nicotine and its salts as a P075 acute hazardous waste .[3] This designation is reserved for substances that are fatal to humans in low doses. The "P-list" has significant implications for waste accumulation limits. A laboratory can change its generator status based on the volume of waste produced.[5][6]
-
Key Implication: Accumulating more than 1 kilogram (2.2 pounds) of any P-listed waste, including contaminated materials, in a calendar month will classify your facility as a Large Quantity Generator (LQG) , subjecting it to the most stringent control and reporting requirements.[1][2]
Pre-Disposal Planning: A Proactive Approach
The most effective waste management strategy begins before a single experiment is conducted. A core principle of green chemistry and prudent laboratory practice is to formulate a disposal plan in advance.[7]
3.1 Waste Minimization Strategies Reducing the volume of hazardous waste is a primary goal for both environmental and financial reasons.[8]
-
Source Reduction: Order only the minimum quantity of the chemical required for your experimental plan.[8]
-
Scale of Operations: When feasible, reduce the scale of experiments to minimize the volume of waste generated.[8]
-
Inventory Management: Maintain a meticulous chemical inventory to avoid ordering duplicates and to track expiration dates.[7]
Standard Operating Protocol for Disposal
This section details the step-by-step process for handling and disposing of this compound waste.
4.1 Required Personal Protective Equipment (PPE) Proper PPE is your first and most critical line of defense against chemical exposure.[9]
-
Gloves: Nitrile gloves are required to protect the skin from direct contact.
-
Eye Protection: Chemical safety goggles must be worn to shield eyes from potential splashes.
-
Lab Coat: A lab coat or apron protects clothing and skin.
4.2 Waste Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[10][11]
-
Designate a Waste Container: Before starting your experiment, designate a specific, compatible, and clearly labeled container for all P075 waste.
-
Collect All Contaminated Materials: The following items must be disposed of as acute hazardous waste:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, weighing boats).
-
Spill cleanup materials.
-
Contaminated PPE (e.g., gloves).
-
-
DO NOT Sewer: Under no circumstances should this compound or its solutions be poured down the drain.[1][12] This is a direct violation of EPA regulations.
-
Avoid Mixing: Do not mix this waste stream with other hazardous (e.g., flammable solvents, corrosive acids) or non-hazardous waste.[13]
4.3 Container Selection and Labeling Requirements Proper containment and labeling are mandated by the EPA and are essential for safety.[5]
| Requirement | Specification | Rationale |
| Container Type | Chemically compatible (e.g., glass or high-density polyethylene), leak-proof, with a tightly sealing lid.[10][14] | Prevents degradation of the container and release of hazardous contents. |
| Container Condition | Must be in good condition, free of cracks or defects. Keep the exterior clean. | Ensures structural integrity and safe handling. |
| Labeling | Affix a hazardous waste label as soon as the first drop of waste enters the container.[5] | Provides immediate identification of contents and hazards. |
| Label Information | Must include: 1. The words "Hazardous Waste" 2. The full chemical name: "this compound Waste" 3. Hazard characteristics (e.g., "Toxic") 4. Accumulation Start Date. | Fulfills EPA requirements and informs personnel of risks. |
4.4 On-Site Storage: The Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[8][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5][13]
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[8]
-
Volume Limits: An SAA can accumulate up to one quart of acute hazardous waste. Once this limit is reached, the container must be moved to the central storage area within three days.[15]
-
Secondary Containment: It is a best practice to keep waste containers in a secondary containment bin or tray to contain any potential leaks.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
Caption: P075 Waste Disposal Workflow
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the spill area to prevent further contamination.
-
Don Additional PPE: If necessary, don additional protective gear such as a respirator.
-
Contain and Absorb: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect Cleanup Debris: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed into the designated P075 hazardous waste container.
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EH&S) department, per your laboratory's specific emergency plan. For large or unmanageable spills, evacuate and follow emergency protocols.[4]
Final Disposal and Manifesting
The ultimate disposal of hazardous waste is a highly regulated process.
-
EH&S Coordination: Your institution's EH&S department is responsible for coordinating the pickup of full waste containers from your laboratory.[8]
-
Licensed Vendor: The waste will be collected by a licensed hazardous waste hauler and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]
-
Cradle-to-Grave: Under RCRA, your institution maintains "cradle-to-grave" responsibility for the waste, meaning you are liable for its proper management from generation to final disposal.[3][16] This underscores the importance of meticulous record-keeping and adherence to all protocols.
-
Method of Disposal: The most common and required method for P075 waste is incineration at a RCRA-permitted facility.[1][5]
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and regulatory compliance.
References
- Properly Managing Chemical Waste in Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0U2hPiPNXzNQyBZNjErt57kV-ZkHnWxLxCdw_lmPHpdlEB2IYj2p8jKLmJbINhvAJLTBezpkiWvt5UpaVys7H_xN-fDy4-sa9WXvdixxB_cb8C3nxKgjq0k9QJEvwr8BdBVYsdqbn1uhG3fAP4OasYo7L4-QzhBotQ2OrCReaGUnck4ck]
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0zIR0dazVTeuBI1ee2cSJsoZpzJSyTeMgdlfPliQK_g4f4qmhUszzgBrr_BSu4je11zbhDy3aJid1PnvbwA_3Kkh9XD-RgGdY-KsKFwLpTPgB12xlm-o2hFnKcgZUz6tUqDMjBuCU]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdoQHxVr8iTdbam3kOFxJI3H8lmCev21Ngw7QH3T9zhSL8lGPU4ey-TtfbrwCNPYqzRvi6NAikBlJScT-wzZZqp7HmFLbVURyJV2LeU_ahojPSxmTvZbWyXNBuAmMSgyy1LrrwAGygFNr4Stk4aGisRp_Bn6SqYoKsllQnp_1TpBXYAG7-rA==]
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-3ruwI1jVA5Lng4f7eJX-mAvxF5Po774lcALQx5dBlb0bSeQ2YQ-ghqbGyY5XdhoBwKO0gTozXGGMy7l_kDVDcZIabF_cQM__GK059ZxqX1dOOgFnxz0y4vUqXS5IchnMjLd5Y3HDVYIG6o6pIi31AUsRN5o2g4MQmzyBGi-11qdPi7XU_B-RS_Vbc_q0Xr9tRkd8L4TFEO_6pKfvM3bZGBxrGxZWWteFaizKeDYACgAbFn9O8vpuQX_flynfUegbKSx6JujsTLihl03lYmWLc7hALj0-jlF-PNE=]
- Best Practices for Laboratory Waste Management - ACTenviro. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtUuAOoYXGMD05fCGCmX3_7vkzU-A08q1M5Jn3ZlKJt5C8XVb8i6oYLJo7LXGa4Rw9G6m51TPELuu3-xn9DYnV9G6Y9-rOJdzb8NCAlHZTldXTZFkhXK-dk8gAgnp8qEadjd0vlEGyBZTJdR0kVpReMSQI3ubGQn3T5COQnTR1Qh1Xw9M=]
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_5ATPi4Il525LJ-kCjLbq0j41TV47e2qV64Sow9fNixUumJnPYvjrqxn9OGwxAGVKXK6O0feGQ_1z7S9IkKPJuMUdo7bIaofccHgLKVeI29-wAREGiD6Vw5PtwvigX6TbTlH4Hp4BALJdCyrBKWWDgFGjc_AglU89uNO0QMUs]
- Nicotine Handling Procedures - The SuperNic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpx_jkFmFYKWExCi6CjJFSkcm5RaRmYIR04u-JKB04W6QqAzqq8dnFqb-Ulu2UqH1U7bmAVDAfCcVtnBJWCr6P7hzcDg11RrPxqRWGKGN3x5GkQThBtHRAmzA5IcKvEloLsJHd0wSd4mjeLM0sptiqs7tdD_k=]
- Managing Hazardous Chemical Waste in the Lab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4x98hhr3-nbMHyBQOwgryohcj8ettVNC0KcBdsFJ1poI2Fm_a11WIsWAmODcxfpP7H04XOl3cd_kyeDl1PEp4Xuwx10EyK0PamU5XqLxYahvGG2ksZip0gNGhvZaAIaNhfdWtjrHD1w6HTqKHnXNFlhNKdr2TJFvViqx3y2tFN0YUZEnUZHt4]
- TOBACCO PRODUCT WASTE & HAZARDOUS WASTE LAWS - Public Health Law Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSdIEBVyBNFnE2nb5wS_zLnsZcKOH6KdEfD8S3MbD-euTr-3z-y5yIuAMdKTlqf1x3h9nHZLFgqKU9rQ3xSIgLg21jAYDFdu1GOzBPi_x8dZw6CAbIxatsa9Iwz3-lGrnzvX9Fno0-Se8ybzy0PcxVMWcl4_AsLL0Wlbau4O-mJojh2TV0LlKqPLMpJf0WojoGPB0th7_3ZJR-fEV7WLvI5kgUYimb4ql0XlE=]
- Proper & Legal Disposals Of Nicotine Oils. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW7YFrQPDvlkEs0ZG9H8itj4y4uLAUS3Ue0XigNBCGFIhixcJx-rSEN6Y-Pq7reZ2gITIjEnC5na4lUphyu9nBOqCU20TZjH3C0FKrZ4FRBb8KxUb7yGSsQO4cVGR34elDl1MVBbS1V0RqESghlzYvfZD7xVEzCwOIeyuD5tb2VX7KUN-7Ba_2]
- Nicotine Waste Management - Delaware.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAoiEvIdy6RZe8fJY6Pc3sFAyOo1N3uEQTQse26JmS_rG6y62uI_q_-xRJjcicpIuE1vpnTpc97SI9ZHkJQ_SP8MW2a49W1onCt7np65m5D9gkPisJbpNuLVdmzM39ytFf63w2V4fGfrnUox01EZCRYh2VHtVKknsiEkptV_5-upp2QdWXkkqpwlRtLGrz8MmR-O6C6xespy3YOWNJA6MaIqA37GwzEYyZ]
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyJiaMqgXEno7cfnmzW-AdTOTo51spRt2ESCEt4gp7ehHcmaCwp1aVMKnA2iCLbEpH8iISgE4ikLGh4wK7O8VAS1AT-kzFRNeX4yAekwUyuzHEMqZqxBRPFXqKtS-8wx4nxWMrI8fpMRE-AGmVDEzzQDW_7E4KXg==]
- Hazardous Waste Management Pitfalls for Vapor and E-Liquid Product Manufacturers and Retailers - Keller and Heckman LLP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNLx7bQ22yiTbxWt2iRhMvLgnz1KFq2PGVUhE5kUgbhbtjkbIfmiqwoTTY57aXMZymM1JMYNwsAXHhqNXOGHaq1qk4fDSmd5wl_g9lrGKF8gw6bJDPmFjJm7Z40cQGR3jrnOpkwKwun0OLJg3dIAKSwlCi6-G9YppDaTULIJFgG7b-YFQY0iOSmY_ns9KQSOS20jKkoNC2Ly8QozaIYsdfKrqly_CfqnNRTm4bGCcZ2dXx00jTWLbuKx9NEQdfgfY2oMuQY3IA4DQvNK_rXD4A]
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn3p6FhQu0bMx8XY4f2iTMIWt_yuogTq2UmTyMbO0ZJCMDOK58MJxmLFPHjMB-Zr3Jt9x6Eheu6RUYk_MAJ7vS65Awbwuw7g19qRB1zIgTuvroLg3jG7aTPCa5MvChuvR236-vOg9eCLJG-BQhl57pR8o5YGVRwDIe56mLSdpOFK5bcVJrzOhnN9V4RaeDIP3J6UXEvKvzJ1O-0jxyVZyg9vqkB528t5zJFwknHqQwZl0otPZSHeSP0uppipMIRhZO9iUh9N8H-Hh-h7Oelay78huU4-n4g1VtY8-f]
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkBJo--5cV6VkrG0SBiLj0JpxU9acVjj71jInurGmXlDpmK84HdsbWGDAWALqMbCgyeqfv9ZwZ8M1C6zED_tj47pIQ894DbUp0s9iXC-ZnYNrIjm2yrbAksA79_6YyJWIwNgEiYdogsnb54uGdFE2Y8BcKFr9fSWBjSyfuUxgwMOfIUmlyJZTFHvxKZMw8WCddbAZmtx1jm3xJjNfnQjQMN_FzSVyEr6s2aqyHLHc=]
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4GeJmMH9J1JUADBOp5JqTx9tSKTmu0bz_nzqw1M487y4wni2WiCLPDs5OSLZZLBHuaJe824LwbqAtsEZjK1HKOA11cgpy6boRxhdUB8vZjU-KuVWMjl6lXipHC8k1QX2hlv9Cp8gKGnwG3mw4r04fM_zl3nCtkiCYz-j00C9yVjEvE1mP0CMiUEdvTevUWX0yKBfN8fUP]
- Hazardous Substance Fact Sheet - NJ.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeYLgBS60rOxJRqCAjw_MUqAZyAoqfUta24gIOPNE6oipRbOCvaRlY5tHbsX9aUNeyzltvGpyfiXOMsMFNmhK4wWnexroq-XCt087P272EjM_Q5tDgWhZGbP0tfZEtHRud0bx6G5_LTiAwI6MwrAC7lQ==]
- NICOTINE | Occupational Safety and Health Administration - OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLUV4T2rUdyAAOFQ67nuQvt-zDhhN57cyPJ8pQPhvQuBwhGQiV_KwSw0wIsOm_zKoogDp2IbMQvtJcCRZxLNwIWDCYglmOSmBhehmZ8eab7tqx_7kvxobw2-urQeaAu0I=]
Sources
- 1. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 2. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 3. Hazardous Waste Management Pitfalls for Vapor and E-Liquid Product Manufacturers and Retailers [khlaw.com]
- 4. nj.gov [nj.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. publichealthlawcenter.org [publichealthlawcenter.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. thesupernic.com [thesupernic.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. actenviro.com [actenviro.com]
- 12. epa.gov [epa.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac-trans-3'-Hydroxymethylnicotine Hemisuccinate
As drug development professionals, our work requires us to handle novel compounds where comprehensive safety data may be limited. rac-trans-3'-Hydroxymethylnicotine Hemisuccinate is one such compound. While its primary application is in immunology for generating antibodies to nicotine, its structural similarity to nicotine—a known acute toxin—demands our utmost respect and caution.[1][2]
This guide provides a comprehensive, risk-based framework for the safe handling of this compound. In the absence of a specific Safety Data Sheet (SDS), we will establish our protocols by evaluating the hazards of its constituent parts: the nicotine analog and succinic acid. This approach ensures a robust defense against both systemic toxicity and localized irritation.
Hazard Identification and Risk Assessment: A Composite View
The primary principle of chemical safety is to understand the adversary. Here, we have a molecule that is a salt of a nicotine analog and succinic acid. Therefore, the risk profile is a composite of both components.
-
Nicotine Analog (Primary Hazard): Nicotine and its derivatives are highly toxic and can be absorbed through the skin, inhaled, or ingested.[3][4] Dermal contact with even wet tobacco leaves is sufficient to cause nicotine poisoning, known as Green Tobacco Sickness.[4] Symptoms can be biphasic, starting with stimulatory effects (nausea, hypertension, seizures) and progressing to depressant effects (hypotension, respiratory failure, coma).[4]
-
Succinic Acid (Secondary Hazard): While less systemically toxic, succinic acid poses a significant local hazard. It is classified as a substance that causes serious eye damage, skin irritation, and respiratory tract irritation.[5][6]
This dual-hazard profile dictates that our safety protocols must prevent both systemic absorption and direct contact.
| Hazard Component | Chemical Class | Primary Routes of Exposure | Key Health Risks |
| 3'-Hydroxymethylnicotine | Nicotine Analog / Pyridine Alkaloid | Dermal, Inhalation, Ingestion | Acute Systemic Toxicity , Neurotoxicity[4][7] |
| Succinic Acid | Dicarboxylic Acid | Dermal, Ocular, Inhalation | Serious Eye Damage , Skin Irritation, Respiratory Irritation[5][6][8] |
Engineering Controls: Your First and Most Critical Barrier
Before any personal protective equipment is considered, engineering controls must be in place. These controls are designed to isolate you from the chemical, forming the most effective layer of protection.
-
Chemical Fume Hood: All handling of solid rac-trans-3'-Hydroxymethylnicotine Hemisuccinate and its solutions must be performed within a certified chemical fume hood.[3][9] This is non-negotiable. The negative airflow protects you from inhaling fine powders during weighing or particulates that may become airborne.
-
Glove Boxes: For operations involving larger quantities or requiring maximum containment, a glove box provides a superior physical barrier, completely isolating the material from the operator's breathing zone.[10]
-
Ventilation: General laboratory ventilation must be adequate to support the function of primary controls and dilute any fugitive emissions.[11]
The Core PPE Ensemble: A Head-to-Toe Defense
Your PPE is the final barrier between you and the hazardous material. It must be selected and worn correctly to be effective.
-
Respiratory Protection: Due to the risk of inhaling toxic powder, an N95-rated disposable respirator is the minimum requirement when handling the solid. For preparing solutions or if there is any risk of aerosolization, a half-face elastomeric respirator with organic vapor/acid gas cartridges and P100 particulate filters offers a higher level of protection. All respirator use must comply with your institution's respiratory protection program, including fit testing.[7][12]
-
Eye and Face Protection: Chemical safety goggles are mandatory to provide a full seal around the eyes, protecting against both airborne powder and liquid splashes.[5][7] Safety glasses are insufficient. When handling larger quantities or performing tasks with a higher splash risk, a full-face shield should be worn over the safety goggles.[13]
-
Hand Protection: Double-gloving with chemically resistant nitrile gloves is required.[7] The outer glove provides the primary barrier, while the inner glove offers protection in case the outer one is breached. This practice is critical because nicotine can be absorbed through the skin.[9] Check gloves for any signs of degradation or punctures before and during use.
-
Body Protection: A clean, fully-fastened laboratory coat is the minimum requirement.[7] For procedures involving significant quantities of the material, a disposable chemical-resistant gown or apron worn over the lab coat provides an additional layer of protection.[12] Closed-toe shoes are always mandatory in a laboratory setting.[13]
Standard Operating Procedure (SOP): A Step-by-Step Workflow
Adherence to a strict, logical workflow is essential to prevent contamination and exposure. The following procedure outlines the critical steps from preparation to disposal.
Caption: Safe Handling Workflow from Preparation to Disposal.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and correct response is critical.
Caption: Emergency Response Flowchart for Exposures and Spills.
Decontamination and Waste Disposal: A Critical Final Step
Due to its nicotine component, all materials that come into contact with rac-trans-3'-Hydroxymethylnicotine Hemisuccinate must be treated as acute hazardous waste.
-
RCRA Waste Code: Nicotine and its salts are designated as P075 acute hazardous waste by the Resource Conservation and Recovery Act (RCRA).[14] All waste must be managed according to this classification.
-
Waste Collection:
-
Solid waste (unused chemical, contaminated gloves, weigh paper, disposable gowns, etc.) must be collected in a clearly labeled, sealed hazardous waste container.[15]
-
Liquid waste (solutions, rinsates) must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Prohibited Actions:
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[16]
By adhering to these rigorous engineering controls, personal protective equipment standards, and operational procedures, you can safely handle rac-trans-3'-Hydroxymethylnicotine Hemisuccinate, protecting yourself and your colleagues from its potent hazards.
References
- The SuperNic. (n.d.). Nicotine Handling Procedures.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). SUCCINIC ACID. CAMEO Chemicals.
- Flinn Scientific. (n.d.). Succinic Acid Safety Data Sheet (SDS).
- Proper & Legal Disposals Of Nicotine Oils. (n.d.).
- PhenX Toolkit. (n.d.). Nicotine Content.
- Loba Chemie. (2023). SUCCINIC ACID AR Safety Data Sheet.
- Chemnovatic. (2022). Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine.
- Carl Roth GmbH + Co KG. (2016). Safety Data Sheet: Succinic acid.
- Fisher Scientific. (n.d.). rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester.
- Fisher Scientific. (2015). Safety Data Sheet: Succinic Acid.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?.
- Santa Cruz Biotechnology, Inc. (n.d.). rac-trans 3′-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester.
- U.S. Department of Health and Human Services (HHS). (n.d.). Tips for Safe Disposal of E-Cigarettes and Nicotine Waste.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- New Hampshire Department of Environmental Services. (n.d.). Management of Vaping Liquids, E-Cigarettes/Vapes and Nicotine Wastes.
- National Institutes of Health (NIH). (n.d.). Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry.
- ChemicalBook. (n.d.). This compound (CAS 1207282-59-4).
- LGC Standards. (n.d.). This compound N-Hydroxysuccinimide Ester.
- Delaware Department of Natural Resources and Environmental Control. (n.d.). Nicotine Waste Management.
- USP. (2019). Safety Data Sheet: Nicotine Related Compound G.
- CymitQuimica. (n.d.). This compound.
- U.S. Food and Drug Administration (FDA). (2022). ORA Lab Manual Vol. IV Section 16 - Tobacco Product Analysis.
- Wikipedia. (n.d.). Nicotine poisoning.
Sources
- 1. rac-trans 3’-Hydroxymethylnicotine Hemisuccinate [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine poisoning - Wikipedia [en.wikipedia.org]
- 5. Succinic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. thesupernic.com [thesupernic.com]
- 8. uprm.edu [uprm.edu]
- 9. phenxtoolkit.org [phenxtoolkit.org]
- 10. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 11. ddpsinc.com [ddpsinc.com]
- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 15. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 16. des.nh.gov [des.nh.gov]
- 17. digitalmedia.hhs.gov [digitalmedia.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
